(Rac)-WAY-161503
説明
特性
分子式 |
C11H11Cl2N3O |
|---|---|
分子量 |
272.13 g/mol |
IUPAC名 |
8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one |
InChI |
InChI=1S/C11H11Cl2N3O/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8/h3-4,10,14H,1-2,5H2,(H,15,17) |
InChIキー |
PHGWDAICBXUJDU-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl |
正規SMILES |
C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl |
同義語 |
8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino(1,2-a)quinoxalin-5(6H)-one WAY 161503 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (Rac)-WAY-161503 on 5-HT2C Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WAY-161503 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of mood, appetite, and other physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT2C receptor. It details the compound's binding affinity, functional potency across various signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
The 5-HT2C receptor is a key target for therapeutic intervention in a range of neuropsychiatric and metabolic disorders. Agonists of this receptor have shown potential in the treatment of obesity and depression. This compound has been identified as a valuable research tool for elucidating the physiological roles of the 5-HT2C receptor due to its high affinity and selectivity. Understanding its precise mechanism of action is crucial for the development of novel therapeutics targeting this receptor.
Pharmacological Profile of this compound
This compound exhibits high affinity for the human 5-HT2C receptor. Its binding and functional activities have been characterized through a variety of in vitro assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with 5-HT2 receptors.
Table 1: Binding Affinities (Ki) of this compound at Human 5-HT2 Receptors
| Receptor | Radioligand | Ki (nM) | Reference |
| 5-HT2C | [¹²⁵I]DOI | 4 | [1] |
| 5-HT2C | [³H]Mesulergine | 32 ± 6 | [2] |
| 5-HT2A | [¹²⁵I]DOI | 18 | [2] |
| 5-HT2B | [³H]5-HT | 60 | [2] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at Human 5-HT2 Receptors
| Receptor | Assay | EC50 (nM) | Emax (% of 5-HT) | Reference |
| 5-HT2C | [³H]Inositol Phosphate Formation | 12 | 100 (Full Agonist) | [1] |
| 5-HT2C | Calcium Mobilization | 0.8 | 100 (Full Agonist) | [2] |
| 5-HT2C | Arachidonic Acid Release | 38 | 77 (Partial Agonist) | [2] |
| 5-HT2A | [³H]Inositol Phosphate Formation | 802 | Weak Partial Agonist | [2] |
| 5-HT2A | Calcium Mobilization | 7 | Potent | [2] |
| 5-HT2B | [³H]Inositol Phosphate Formation | 6.9 | Full Agonist | [2] |
| 5-HT2B | Calcium Mobilization | 1.8 | Full Agonist | [2] |
Signaling Pathways
Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular signaling events. The primary and best-characterized pathway is through the coupling to Gq/11 proteins.
Gq/11 Signaling Pathway
The canonical signaling pathway for the 5-HT2C receptor involves its coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Phospholipase A2 (PLA2) Signaling Pathway
This compound has also been shown to stimulate the release of arachidonic acid, indicating the involvement of the phospholipase A2 (PLA2) pathway.[2] The exact mechanism of PLA2 activation downstream of the 5-HT2C receptor is still under investigation but may involve G protein βγ subunits or increases in intracellular calcium.
β-Arrestin Pathway
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the interaction of this compound with the 5-HT2C receptor.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.
-
Membrane Preparation:
-
Culture CHO-h5-HT2C cells to confluency.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration.
-
-
Assay Protocol:
-
In a 96-well plate, combine cell membranes (10-20 µg protein), radioligand ([³H]mesulergine, final concentration ~1 nM), and varying concentrations of this compound.
-
The assay buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).
-
IC50 values are determined by non-linear regression of the competition binding data.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq/11-PLC signaling.
-
Cell Line: CHO cells stably expressing the human 5-HT2C receptor.
-
Assay Protocol:
-
Seed cells in a 24-well plate and grow to near confluency.
-
Label the cells by incubating with [³H]myo-inositol (1 µCi/mL) in inositol-free medium for 18-24 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with assay medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphates.
-
Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid.
-
Separate the total inositol phosphates from free [³H]inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Quantify the [³H]inositol phosphates by scintillation counting.
-
-
Data Analysis:
-
Generate concentration-response curves and fit to a sigmoidal dose-response equation to determine EC50 and Emax values.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
-
Cell Line: CHO cells stably expressing the human 5-HT2C receptor.
-
Assay Protocol:
-
Seed cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add varying concentrations of this compound and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The peak fluorescence intensity is used to determine the response.
-
Generate concentration-response curves to calculate EC50 and Emax values.
-
In Vivo Pharmacology
In vivo studies in animal models have demonstrated that the effects of this compound are consistent with its in vitro profile as a 5-HT2C receptor agonist. For instance, administration of this compound in rodents leads to a dose-dependent reduction in food intake and locomotor activity.[1] These effects are blocked by the selective 5-HT2C receptor antagonist SB-242084, confirming the involvement of this receptor. Furthermore, this compound has been shown to indirectly inhibit the firing of serotonin neurons in the dorsal raphe nucleus through the activation of local GABAergic interneurons.
Conclusion
This compound is a potent and selective 5-HT2C receptor agonist that primarily signals through the Gq/11-PLC pathway, leading to inositol phosphate accumulation and intracellular calcium mobilization. It also activates the PLA2 pathway, albeit with lower potency. While its interaction with the β-arrestin pathway is presumed, specific quantitative data are currently lacking in the literature. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for researchers utilizing this compound to investigate the multifaceted roles of the 5-HT2C receptor in health and disease.
References
In Vitro Pharmacological Profile of WAY-161503: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of WAY-161503, a potent and selective 5-HT2C receptor agonist. The information presented herein is intended to support further research and drug development efforts by providing a detailed summary of its binding affinity, functional activity, and the intracellular signaling pathways it modulates.
Pharmacological Data Summary
The following tables summarize the quantitative data on the in vitro pharmacological activity of WAY-161503 at human serotonin 5-HT2 receptor subtypes.
Table 1: Radioligand Binding Affinities of WAY-161503 at Human 5-HT2 Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | Selectivity vs. 5-HT2C | Reference |
| 5-HT2C | [¹²⁵I]DOI | 3.3 ± 0.9 | - | [1][2] |
| [³H]Mesulergine | 32 ± 6 | - | [1][2] | |
| 5-HT2A | [¹²⁵I]DOI | 18 | ~6-fold | [1][2] |
| 5-HT2B | [³H]5-HT | 60 | ~20-fold | [1][2] |
Kᵢ represents the inhibitory constant and is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of WAY-161503 at Human 5-HT2 Receptors
| Receptor Subtype | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Agonist/Antagonist Profile | Reference |
| 5-HT2C | Inositol Phosphate Formation | 8.5 | Full Agonist | Full Agonist | [1][2] |
| Calcium Mobilization | 0.8 | Full Agonist | Full Agonist | [1][2] | |
| Arachidonic Acid Release | 38 | 77 | Partial Agonist | [1][2] | |
| 5-HT2A | Inositol Phosphate Formation | 802 | Weak Partial Agonist | Weak Partial Agonist | [1][2] |
| Calcium Mobilization | 7 | Potent Agonist | Agonist | [1][2] | |
| 5-HT2B | Inositol Phosphate Formation | 6.9 | Agonist | Agonist | [1][2] |
| Calcium Mobilization | 1.8 | Agonist | Agonist | [1][2] |
EC₅₀ represents the half-maximal effective concentration and is a measure of the potency of a drug in inducing a response. Eₘₐₓ represents the maximum response achievable by a drug.
Signaling Pathways
WAY-161503 primarily exerts its effects through the activation of Gq/G11-coupled 5-HT2C receptors, leading to the stimulation of Phospholipase C (PLC) and subsequent downstream signaling events. Additionally, it can activate the Phospholipase A2 (PLA2) pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize WAY-161503. These protocols are based on standard practices for 5-HT receptor pharmacology.
Cell Culture and Membrane Preparation
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418). For membrane preparation, cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or sonicator. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford or BCA assay.
Radioligand Binding Assays
Radioligand binding assays are performed to determine the affinity of WAY-161503 for the 5-HT2 receptor subtypes.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [¹²⁵I]DOI for 5-HT2A/2C, [³H]5-HT for 5-HT2B, [³H]Mesulergine for 5-HT2C).
-
WAY-161503 at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like mianserin or serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other salts).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, and either WAY-161503 or the non-specific binding control.
-
Add the radioligand to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Kᵢ value by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).
-
Inositol Phosphate (IP) Formation Assay
This assay measures the ability of WAY-161503 to stimulate the Gq/G11-PLC signaling pathway, leading to the production of inositol phosphates.
-
Materials:
-
Intact CHO cells expressing the target receptor.
-
[³H]myo-inositol for labeling cellular phosphoinositides.
-
WAY-161503 at various concentrations.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Quenching solution (e.g., perchloric acid or trichloroacetic acid).
-
Anion exchange chromatography columns (e.g., Dowex).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Seed the cells in multi-well plates and label them overnight with [³H]myo-inositol.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl.
-
Add WAY-161503 at various concentrations and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the total inositol phosphates using anion exchange chromatography.
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Analyze the concentration-response data to determine the EC₅₀ and Eₘₐₓ values.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq/G11-PLC pathway by WAY-161503.
-
Materials:
-
Intact CHO cells expressing the target receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
WAY-161503 at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Seed the cells in black-walled, clear-bottom 96- or 384-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific period at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject WAY-161503 at various concentrations into the wells.
-
Immediately and continuously measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Analyze the peak fluorescence response for each concentration to generate a concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
WAY-161503 is a potent and selective 5-HT2C receptor agonist with a well-defined in vitro pharmacological profile. It exhibits high affinity for the 5-HT2C receptor and acts as a full agonist in stimulating the canonical Gq/G11-PLC signaling pathway, leading to inositol phosphate formation and calcium mobilization. Its selectivity over the 5-HT2A and 5-HT2B receptors, particularly in functional assays, makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of similar compounds targeting the serotonergic system.
References
- 1. Growth of Chinese hamster ovary (CHO) cells expressing the 5-HT2 serotonin receptor in suspension culture: an efficient method for large-scale acquisition of membrane protein for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of (Rac)-WAY-161503
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, a potent agonist of the 5-HT₂C receptor. The information is compiled from various scientific sources to assist researchers and professionals in the field of drug development.
Introduction
This compound is a selective and high-affinity agonist for the 5-HT₂C receptor, a G-protein coupled receptor implicated in various physiological processes, including appetite, mood, and locomotion.[1][2][3][4] Its pharmacological profile suggests potential therapeutic applications in conditions such as obesity and depression.[1][2][3] This document details its binding characteristics, functional activity, and the methodologies used to determine these properties.
Binding Affinity and Selectivity Profile
The binding affinity of this compound has been characterized at human 5-HT₂, 5-HT₂A, and 5-HT₂B receptors. The data, summarized in the tables below, demonstrate its high affinity and selectivity for the 5-HT₂C receptor.
Table 1: Binding Affinity (Kᵢ) of this compound at Human 5-HT₂ Receptors
| Receptor | Radioligand | Kᵢ (nM) | Cell Line | Reference |
| 5-HT₂C | [¹²⁵I]DOI | 3.3 ± 0.9 | CHO | [4][5][6] |
| 5-HT₂C | [³H]Mesulergine | 32 ± 6 | CHO | [4][5][6] |
| 5-HT₂C | - | 4 | - | [1][2][3][4] |
| 5-HT₂A | [¹²⁵I]DOI | 18 | CHO | [5][6] |
| 5-HT₂B | [³H]5-HT | 60 | CHO | [5][6] |
Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity (EC₅₀) of this compound at Human 5-HT₂ Receptors
| Receptor | Functional Assay | EC₅₀ (nM) | Agonist Activity | Cell Line | Reference |
| 5-HT₂C | Inositol Phosphate Formation | 8.5 | Full Agonist | CHO | [4][5][6] |
| 5-HT₂C | Calcium Mobilization | 0.8 | Full Agonist | CHO | [4][5][6] |
| 5-HT₂C | Arachidonic Acid Release | 38 | Partial Agonist (77% Eₘₐₓ) | CHO | [5] |
| 5-HT₂A | Inositol Phosphate Formation | 802 | Weak Partial Agonist | CHO | [5][6] |
| 5-HT₂A | Calcium Mobilization | 7 | Potent Agonist | CHO | [5][6] |
| 5-HT₂B | Inositol Phosphate Formation | 6.9 | Agonist | CHO | [5][6] |
| 5-HT₂B | Calcium Mobilization | 1.8 | Agonist | CHO | [5][6] |
EC₅₀ represents the half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response.
Signaling Pathways
Activation of the 5-HT₂C receptor by this compound initiates a cascade of intracellular signaling events. The primary coupling is to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Additionally, this compound has been shown to stimulate phospholipase A₂ (PLA₂), leading to the release of arachidonic acid.
Caption: Signaling pathway of this compound at the 5-HT₂C receptor.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the binding and functional activity of this compound. These are based on standard methodologies in the field.
4.1. Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₂C receptor.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand (e.g., [¹²⁵I]DOI or [³H]Mesulergine), and varying concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of WAY-161503 that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Generalized workflow for a radioligand displacement binding assay.
4.2. Inositol Phosphate (IP) Formation Assay
This functional assay measures the ability of an agonist to stimulate the production of inositol phosphates, a downstream second messenger of Gq-coupled receptors.
-
Cell Culture and Labeling:
-
Plate CHO cells expressing the human 5-HT₂C receptor in 24-well plates.
-
Label the cells overnight with [³H]myo-inositol in inositol-free medium.
-
-
Assay Performance:
-
Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Add varying concentrations of this compound and incubate for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
-
IP Extraction and Quantification:
-
Extract the inositol phosphates from the cell lysate.
-
Separate the [³H]inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity in the IP fractions using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphate produced against the log concentration of this compound.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
4.3. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Dye Loading:
-
Plate CHO cells expressing the human 5-HT₂C receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Performance:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Add varying concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the EC₅₀ value from the dose-response curve.
-
Conclusion
This compound is a potent and selective 5-HT₂C receptor agonist. Its high affinity for the 5-HT₂C receptor, coupled with its functional agonism leading to the activation of canonical Gq-mediated signaling pathways, underscores its utility as a research tool and its potential as a therapeutic agent. The data and methodologies presented in this guide provide a comprehensive foundation for further investigation and development of this compound.
References
- 1. innoprot.com [innoprot.com]
- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
The Pharmacology of WAY-161503: A Technical Guide for Serotonin 5-HT2C Receptor Agonism
Introduction
WAY-161503, chemically known as (4aR)-8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one, is a potent and selective serotonin receptor agonist.[1] It has been instrumental in preclinical research for elucidating the physiological roles of the serotonin 2C (5-HT2C) receptor. As a full agonist at this receptor, WAY-161503 has demonstrated significant effects in various in vitro and in vivo models, particularly those related to appetite regulation and mood.[1][2] This technical guide provides an in-depth overview of the binding affinity, functional activity, signaling pathways, and experimental methodologies associated with the pharmacological characterization of WAY-161503.
Data Presentation: In Vitro Pharmacology
The pharmacological profile of WAY-161503 is defined by its high affinity and functional potency at the human 5-HT2C receptor, with considerable selectivity over the 5-HT2A and 5-HT2B subtypes.[1][3]
Table 1: Receptor Binding Affinity Profile
The binding affinity of WAY-161503 is determined through competitive radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand Displaced | Ki (nM) | Source |
| 5-HT2C | [¹²⁵I]DOI (agonist) | 3.3 ± 0.9 | [1][3] |
| 5-HT2C | [³H]Mesulergine (antagonist) | 32 ± 6 | [1][3] |
| 5-HT2C | Not Specified | 4 | [4][5][6] |
| 5-HT2A | [¹²⁵I]DOI | 18 | [1][2][3] |
| 5-HT2B | [³H]5-HT | 60 | [1][2][3] |
This table summarizes the binding affinity (Ki) of WAY-161503 for human serotonin 5-HT2 receptor subtypes.
Table 2: Functional Activity Profile
Functional assays measure the biological response initiated by the binding of an agonist to its receptor. The potency (EC50) represents the concentration of the agonist that produces 50% of the maximal response, while efficacy (Emax) describes the maximum response achievable.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy | Source |
| 5-HT2C | Inositol Phosphate (IP) Formation | EC50 | 8.5 | Full Agonist | [1][3] |
| 5-HT2C | Calcium Mobilization | EC50 | 0.8 | Full Agonist | [1][3] |
| 5-HT2C | Arachidonic Acid Release | EC50 | 38 | 77% (Partial) | [1][3] |
| 5-HT2C | General Functional Assay | EC50 | 12 | Agonist | [4][5][6] |
| 5-HT2A | Inositol Phosphate (IP) Formation | EC50 | 802 | Weak Partial Agonist | [1][3] |
| 5-HT2A | Calcium Mobilization | EC50 | 7 | Agonist | [1][3] |
| 5-HT2B | Inositol Phosphate (IP) Formation | EC50 | 6.9 | Agonist | [1][3] |
| 5-HT2B | Calcium Mobilization | EC50 | 1.8 | Agonist | [1][3] |
This table summarizes the functional potency (EC50) and efficacy of WAY-161503 in cell lines expressing human 5-HT2 receptor subtypes.
Table 3: In Vivo Efficacy - Anorectic Effects
In vivo studies have established the anti-obesity-like effects of WAY-161503, demonstrating a dose-dependent reduction in food intake.[1][2]
| Animal Model | Parameter | ED50 (mg/kg) | Source |
| 24-h Fasted Normal Sprague-Dawley Rats | 2-h Food Intake Reduction | 1.9 | [1][2][3] |
| Diet-Induced Obese Mice | 2-h Food Intake Reduction | 6.8 | [1][2][3] |
| Obese Zucker Rats | 2-h Food Intake Reduction | 0.73 | [1][2][3] |
This table presents the in vivo potency (ED50) of WAY-161503 in reducing food intake across different rodent models of obesity.
Signaling Pathways
The 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein pathway.[3] Activation by an agonist like WAY-161503 initiates a cascade of intracellular events.
Caption: Primary 5-HT2C receptor Gq signaling pathway activated by WAY-161503.
WAY-161503 has also been shown to stimulate the phospholipase A2 (PLA2) pathway, although with lower potency and efficacy compared to the PLC pathway.[1][3]
Caption: Secondary 5-HT2C receptor PLA2 signaling pathway stimulated by WAY-161503.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the core experimental protocols used to characterize WAY-161503.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of WAY-161503 for serotonin receptor subtypes.
Materials:
-
Cell membranes from stable Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cell lines expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.[1]
-
Specific radioligand: [¹²⁵I]DOI for 5-HT2A/2C, [³H]5-HT for 5-HT2B, or [³H]mesulergine for 5-HT2C.[1][3]
-
WAY-161503 at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).
-
Non-specific binding agent (e.g., high concentration of an unlabeled antagonist like mianserin or mesulergine).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and a liquid scintillation counter or gamma counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg protein/well), the radioligand at a concentration near its Kd, and varying concentrations of WAY-161503.
-
Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + high concentration of non-specific agent).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in vials with scintillation cocktail and measure the radioactivity using a counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of WAY-161503. Determine the IC50 value from the resulting sigmoidal curve and convert it to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay Protocol
Objective: To measure the functional activation of G-proteins by WAY-161503, determining its potency (EC50) and efficacy (Emax).
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).[7]
-
WAY-161503 at various concentrations.
-
GDP (to ensure G-proteins are in an inactive, GDP-bound state).[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[9]
-
Unlabeled GTPγS for determining non-specific binding.
Methodology:
-
Preparation: Prepare serial dilutions of WAY-161503.
-
Pre-incubation: In a 96-well plate, incubate cell membranes with GDP and the desired concentrations of WAY-161503 for a short period (e.g., 15-30 minutes) at 30°C.[8]
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking to allow for the agonist-stimulated exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[7][8]
-
Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the stimulated binding against the log concentration of WAY-161503 to generate a dose-response curve and determine EC50 and Emax values.[7]
Caption: General experimental workflow for a [³⁵S]GTPγS binding assay.
Calcium Mobilization Assay Protocol
Objective: To measure the increase in intracellular calcium concentration following 5-HT2 receptor activation.
Materials:
-
Whole cells stably expressing the receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Cal-520).
-
WAY-161503 at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with injection capabilities (e.g., FLIPR).
Methodology:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
-
Measurement: Place the plate in a fluorescence plate reader.
-
Agonist Addition: Use the instrument's injector to add different concentrations of WAY-161503 to the wells while simultaneously measuring the fluorescence signal.
-
Data Acquisition: Record the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum calcium release.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of WAY-161503 to generate a dose-response curve and calculate the EC50 value.
Conclusion
WAY-161503 is a well-characterized pharmacological tool that acts as a potent, selective, and full agonist at the 5-HT2C receptor. Its high affinity and functional potency, coupled with its demonstrated in vivo efficacy in modulating food intake, underscore its importance in studying the physiological and pathological roles of the 5-HT2C receptor system. The detailed binding, functional, and signaling data, along with the standardized experimental protocols provided in this guide, offer a comprehensive resource for researchers in pharmacology and drug development.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY-161503 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-WAY-161503: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-WAY-161503 is a potent and selective agonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor implicated in the regulation of mood, appetite, and other physiological processes. Its chemical structure, a tricyclic pyrazino[1,2-a]quinoxaline derivative, has been a subject of interest in medicinal chemistry due to its therapeutic potential. This technical guide provides an in-depth overview of the chemical properties, synthesis, and the intricate signaling pathways activated by this compound.
Chemical Structure and Properties
This compound is a racemic mixture with the systematic IUPAC name 8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O | [1][2] |
| Molecular Weight | 272.13 g/mol | [1][2] |
| CAS Number | 75704-24-4 | [2] |
| Appearance | Powder | [1] |
| SMILES | Clc1cc2NC(=O)C3CNCCN3c2cc1Cl | [3] |
| InChI | InChI=1S/C11H11Cl2N3O/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8/h3-4,10,14H,1-2,5H2,(H,15,17) | [3] |
Synthesis of this compound
The synthesis of this compound has been reported following a general procedure with modifications from the original work by Welmaker et al.[4][5]. The synthetic route involves a three-step process starting from 1,2-dichloro-4-fluoro-5-nitrobenzene.
A schematic of the synthesis is as follows:
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution
A nucleophilic aromatic substitution reaction is carried out between 1,2-dichloro-4-fluoro-5-nitrobenzene and 4-benzyloxycarbonylpiperazine-2-carboxylic acid. This step typically proceeds with a 60% yield to form the intermediate compound 3 .[5]
Step 2: Tandem Bechamp Reduction-Cyclization
The intermediate 3 undergoes a tandem Bechamp reduction of the nitro group to an amine, followed by an intramolecular cyclization. This reaction forms the tricyclic core of the molecule, yielding intermediate 4 in approximately 50% yield.[5]
Step 3: Reduction
The final step involves the reduction of the benzyloxycarbonyl (Cbz) protecting group from intermediate 4 . This is typically achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The final product, this compound (5 ), is obtained as a racemic mixture with a yield of 66%.[5]
5-HT2C Receptor Signaling Pathway
This compound exerts its biological effects by acting as an agonist at the 5-HT2C receptor. The activation of this receptor initiates a cascade of intracellular signaling events. The primary and best-characterized pathway involves the coupling of the receptor to Gq/11 proteins.
Upon binding of this compound, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. The activated α-subunit of Gq/11 then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.
Beyond this canonical pathway, activation of the 5-HT2C receptor can also lead to the stimulation of phospholipase A2 (PLA2) and can involve other G proteins such as G12/13, as well as β-arrestin-mediated signaling, which can influence downstream targets like the extracellular signal-regulated kinases (ERK1/2).
Quantitative Data
The following table summarizes key quantitative data related to the interaction of this compound with serotonin receptors and its functional activity.
| Parameter | Receptor | Value | Reference |
| Ki (Binding Affinity) | 5-HT2C | 4 nM | [1] |
| EC50 (Functional Potency) | 5-HT2C (Calcium Mobilization) | 12 nM | [1] |
| Ki (Binding Affinity) | 5-HT2A | ~24 nM (approx. 6-fold lower than 5-HT2C) | [3] |
| Ki (Binding Affinity) | 5-HT2B | ~80 nM (approx. 20-fold lower than 5-HT2C) | [3] |
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological conditions. Its well-defined chemical structure and synthesis, coupled with a growing understanding of its complex signaling mechanisms, provide a solid foundation for further drug discovery and development efforts targeting the serotonergic system. This guide has provided a comprehensive overview of the key technical aspects of this compound, intended to support the work of researchers and professionals in the field.
References
- 1. Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid desensitization of serotonin 5-HT2C receptor-stimulated intracellular calcium mobilization in CHO cells transfected with cloned human 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic definition of agonist efficacy at a 5-hydroxytryptamine (5-HT2) receptor in the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. | Semantic Scholar [semanticscholar.org]
WAY-161503: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-161503 is a potent and selective agonist of the serotonin 5-HT2C receptor, a G-protein coupled receptor implicated in the regulation of mood, appetite, and other physiological processes.[1] Its development has been primarily focused on its potential as an anti-obesity and antidepressant therapeutic agent. This technical guide provides a comprehensive overview of the discovery, in vitro and in vivo pharmacology, and synthesis of WAY-161503, presenting key data in a structured format for researchers and drug development professionals.
Discovery and Rationale
The development of WAY-161503 was driven by the growing understanding of the role of the 5-HT2C receptor in satiety and mood regulation. Preclinical studies with less selective 5-HT2C agonists demonstrated their potential to reduce food intake and produce antidepressant-like effects.[1] The goal was to develop a more selective and potent agonist to maximize therapeutic efficacy while minimizing off-target effects, particularly at the closely related 5-HT2A and 5-HT2B receptors.
In Vitro Pharmacology
The in vitro characterization of WAY-161503 was conducted using a series of radioligand binding and functional assays to determine its affinity and potency at human 5-HT2 receptor subtypes.
Data Presentation: In Vitro Receptor Binding and Functional Potency
| Assay Type | Receptor | Radioligand/Assay | Parameter | Value (nM) |
| Radioligand Binding | 5-HT2C | [¹²⁵I]DOI | Ki | 4 |
| 5-HT2A | [¹²⁵I]DOI | Ki | 18 | |
| 5-HT2B | [³H]5-HT | Ki | 60 | |
| Functional Assay | 5-HT2C | Calcium Mobilization | EC₅₀ | 12 |
| 5-HT2C | Inositol Phosphate Accumulation | EC₅₀ | 8.5 | |
| 5-HT2A | Calcium Mobilization | EC₅₀ | 7 | |
| 5-HT2B | Calcium Mobilization | EC₅₀ | 1.8 | |
| 5-HT2B | Inositol Phosphate Accumulation | EC₅₀ | 6.9 | |
| 5-HT2C | Arachidonic Acid Release | EC₅₀ | 38 |
Experimental Protocols: In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of WAY-161503 for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the respective human 5-HT receptor subtypes.
-
Membrane Preparation: Cells were harvested and homogenized in a buffer solution. The cell membranes were then pelleted by centrifugation and resuspended in the assay buffer.
-
Assay Conditions:
-
Membrane preparations were incubated with a specific radioligand ([¹²⁵I]DOI for 5-HT2A and 5-HT2C; [³H]5-HT for 5-HT2B) and varying concentrations of WAY-161503.
-
Incubation was carried out at a specified temperature and duration to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.
-
-
Data Analysis: The amount of bound radioligand was quantified using a scintillation counter. The inhibition constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay:
-
Objective: To measure the functional potency (EC₅₀) of WAY-161503 in activating 5-HT2 receptors, which are coupled to the Gq signaling pathway leading to an increase in intracellular calcium.
-
Cell Lines: CHO cells stably expressing the respective human 5-HT receptor subtypes.
-
Procedure:
-
Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading was taken using a Fluorometric Imaging Plate Reader (FLIPR).
-
Varying concentrations of WAY-161503 were added to the wells.
-
The change in fluorescence, indicative of intracellular calcium concentration, was monitored over time.
-
-
Data Analysis: The EC₅₀ value, representing the concentration of WAY-161503 that produces 50% of the maximal response, was determined from the concentration-response curves.
3. Inositol Phosphate (IP) Accumulation Assay:
-
Objective: To further confirm the activation of the Gq signaling pathway by measuring the accumulation of inositol phosphates, a downstream product of phospholipase C activation.
-
Cell Lines: CHO cells stably expressing the respective human 5-HT receptor subtypes.
-
Procedure:
-
Cells were labeled with [³H]myo-inositol.
-
Cells were then stimulated with varying concentrations of WAY-161503 in the presence of LiCl (to inhibit inositol monophosphatase and allow for IP accumulation).
-
The reaction was stopped, and the total inositol phosphates were separated by ion-exchange chromatography.
-
-
Data Analysis: The amount of [³H]inositol phosphates was quantified by scintillation counting, and EC₅₀ values were determined from concentration-response curves.
4. Arachidonic Acid Release Assay:
-
Objective: To investigate the coupling of the 5-HT2C receptor to the phospholipase A₂ (PLA₂) signaling pathway.
-
Cell Lines: CHO cells stably expressing the human 5-HT2C receptor.
-
Procedure:
-
Cells were labeled with [³H]arachidonic acid.
-
Cells were stimulated with varying concentrations of WAY-161503.
-
The amount of [³H]arachidonic acid released into the supernatant was measured.
-
-
Data Analysis: EC₅₀ values were calculated from the concentration-response data.
In Vivo Pharmacology
WAY-161503 has been evaluated in several rodent models to assess its potential therapeutic effects, primarily focusing on anti-obesity and antidepressant-like activities.
Data Presentation: In Vivo Efficacy in Animal Models
| Therapeutic Area | Animal Model | Parameter | Route of Administration | ED₅₀ / Effective Dose |
| Anti-Obesity | 24-hour fasted normal Sprague-Dawley rats | Reduction in 2-hour food intake | i.p. | 1.9 mg/kg |
| Anti-Obesity | Diet-induced obese mice | Reduction in 2-hour food intake | i.p. | 6.8 mg/kg |
| Anti-Obesity | Obese Zucker rats | Reduction in 2-hour food intake | i.p. | 0.73 mg/kg |
| Antidepressant | Rat Forced Swim Test | Decreased immobility | i.p. | 0.1 - 3.0 mg/kg |
Experimental Protocols: In Vivo Studies
1. Anti-Obesity Studies in Rodent Models:
-
Objective: To evaluate the effect of WAY-161503 on food intake and body weight in various rodent models of obesity.
-
Animal Models:
-
Normal Sprague-Dawley Rats: Male rats, fasted for 24 hours prior to the experiment.
-
Diet-Induced Obese (DIO) Mice: Mice fed a high-fat diet for a specified period to induce obesity.
-
Obese Zucker Rats: A genetic model of obesity characterized by a mutation in the leptin receptor.
-
-
Procedure:
-
Animals were administered WAY-161503 or vehicle via intraperitoneal (i.p.) injection.
-
Food intake was measured at specific time points (e.g., 2 hours) post-administration.
-
For chronic studies, body weight was monitored daily over the treatment period.
-
-
Data Analysis: The effective dose producing 50% of the maximal reduction in food intake (ED₅₀) was calculated.
2. Forced Swim Test (FST) in Rats:
-
Objective: To assess the antidepressant-like activity of WAY-161503.
-
Animal Model: Male rats.
-
Procedure:
-
Pre-test session: On the first day, rats were placed in a cylinder of water for a 15-minute pre-swim session.
-
Test session: 24 hours later, rats were administered WAY-161503 or vehicle and placed back in the water cylinder for a 5-minute test session.
-
The duration of immobility (floating with minimal movements to keep the head above water) was recorded.
-
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Signaling Pathways and Development Workflow
The following diagrams illustrate the key signaling pathways activated by WAY-161503 and the general workflow for its preclinical development.
Caption: WAY-161503 signaling pathways.
Caption: Preclinical development workflow for WAY-161503.
Chemical Synthesis
The synthesis of WAY-161503 involves a multi-step process starting from commercially available materials. A general synthetic scheme is outlined below.
Caption: Synthetic scheme for WAY-161503.
Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the synthesis of WAY-161503 can be found in the primary literature, such as the work by Welmaker et al. (2000). The key steps involve:
-
Nucleophilic Aromatic Substitution: Reaction of 1,2-dichloro-4-fluoro-5-nitrobenzene with 4-benzyloxycarbonylpiperazine-2-carboxylic acid to form the initial intermediate.
-
Tandem Bechamp Reduction-Cyclization: Reduction of the nitro group and subsequent intramolecular cyclization to form the quinoxalinone core.
-
Deprotection: Removal of the benzyloxycarbonyl (Cbz) protecting group via hydrogenolysis to yield the final product, WAY-161503.
Each step requires specific reaction conditions, including solvents, catalysts, temperature, and reaction time, followed by appropriate purification methods such as crystallization or chromatography to isolate the desired product with high purity.
Conclusion
WAY-161503 is a potent and selective 5-HT2C receptor agonist with demonstrated efficacy in preclinical models of obesity and depression. Its in vitro profile reveals a high affinity for the 5-HT2C receptor and functional activity through both Gq and PLA₂ signaling pathways. The in vivo data support its potential as a therapeutic agent for these conditions. This technical guide provides a consolidated resource of the key data and methodologies related to the discovery and preclinical development of WAY-161503, intended to support further research and development in this area.
References
(Rac)-WAY-161503: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-WAY-161503 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor implicated in the regulation of mood, appetite, and other physiological processes.[1][2] Its high affinity and functional activity at this receptor have made it a valuable research tool for investigating the therapeutic potential of 5-HT2C receptor modulation, particularly for conditions such as obesity and depression.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and visualizations of its signaling pathways.
Pharmacokinetics
Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile of this compound, including parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life.
Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, highlighting its potent and selective agonist activity at the 5-HT2C receptor.
Receptor Binding Affinity
This compound demonstrates high affinity for the human 5-HT2C receptor. Its binding affinity has been compared to other serotonin receptor subtypes, revealing its selectivity.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Human 5-HT2C | [¹²⁵I]DOI (agonist) | 3.3 ± 0.9 | [1] |
| Human 5-HT2C | [³H]mesulergine (antagonist) | 32 ± 6 | [1] |
| Human 5-HT2A | [¹²⁵I]DOI | 18 | [1] |
| Human 5-HT2B | [³H]5-HT | 60 | [1] |
Functional Activity
Functionally, this compound acts as a full agonist at the 5-HT2C receptor, stimulating downstream signaling pathways. It also exhibits agonist activity at the 5-HT2B receptor and weak partial agonist activity at the 5-HT2A receptor.[1]
Table 2: Functional Activity (EC50) of this compound
| Receptor Subtype | Functional Assay | EC50 (nM) | Efficacy (Emax) | Reference |
| Human 5-HT2C | [³H]Inositol Phosphate Formation | 8.5 | Full Agonist | [1] |
| Human 5-HT2C | Calcium Mobilization | 0.8 | Full Agonist | [1] |
| Human 5-HT2C | Arachidonic Acid Release | 38 | 77% | [1] |
| Human 5-HT2B | [³H]Inositol Phosphate Formation | 6.9 | Agonist | [1] |
| Human 5-HT2B | Calcium Mobilization | 1.8 | Agonist | [1] |
| Human 5-HT2A | [³H]Inositol Phosphate Formation | 802 | Weak Partial Agonist | [1] |
| Human 5-HT2A | Calcium Mobilization | 7 | - | [1] |
In Vivo Efficacy
In animal models, this compound has demonstrated significant effects on food intake, consistent with the known role of the 5-HT2C receptor in satiety.
Table 3: In Vivo Efficacy (ED50) of this compound on Food Intake
| Animal Model | Administration Route | Effect | ED50 (mg/kg) | Reference |
| 24-h fasted normal Sprague-Dawley rats | - | Decrease in 2-h food intake | 1.9 | [1] |
| Diet-induced obese mice | - | Decrease in 2-h food intake | 6.8 | [1] |
| Obese Zucker rats | - | Decrease in 2-h food intake | 0.73 | [1] |
| Male Sprague-Dawley rats | Subcutaneous | Decreased locomotor activity | 1.0 - 3.0 | [3][4] |
| Male C57BL/6J mice | Intraperitoneal | Dose-dependent decrease in locomotor activity | 3 - 30 |
Signaling Pathways
This compound mediates its effects primarily through the activation of Gq/11 protein-coupled 5-HT2C receptors. This activation initiates downstream signaling cascades involving phospholipase C (PLC) and phospholipase A2 (PLA2).
References
(Rac)-WAY-161503: An In-Depth Technical Guide on its Effects on the Mesocorticolimbic Dopamine System
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WAY-161503 is a potent and selective 5-HT₂C receptor full agonist that has been instrumental in elucidating the role of the serotonin 2C receptor in various physiological and pathological processes. Its high affinity and functional activity have made it a valuable tool in preclinical research, particularly in studies related to obesity, depression, and motivated behaviors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its modulatory effects on the mesocorticolimbic dopamine system. It synthesizes quantitative data from in vitro and in vivo studies, details common experimental protocols, and visualizes the key signaling pathways and experimental workflows. The primary mechanism of action involves the activation of 5-HT₂C receptors, which often leads to an indirect inhibition of dopaminergic neuronal activity, a critical insight for the development of novel therapeutics targeting this pathway.
Pharmacological Profile: Quantitative Data
This compound exhibits high affinity and selectivity for the 5-HT₂C receptor over other serotonin receptor subtypes, particularly 5-HT₂A and 5-HT₂B. The following tables summarize its binding affinities (Ki) and functional potencies (EC₅₀) from various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) | Source(s) |
|---|---|---|---|
| Human 5-HT₂C | [¹²⁵I]DOI (agonist) | 3.3 ± 0.9 | [1] |
| Human 5-HT₂C | [³H]Mesulergine (antagonist) | 32 ± 6 | [1] |
| Human 5-HT₂A | [¹²⁵I]DOI | 18 | [1][2] |
| Human 5-HT₂B | [³H]5-HT | 60 |[1][2] |
Table 2: Functional Potency of this compound
| Receptor & Pathway | Assay Type | EC₅₀ (nM) | Efficacy | Source(s) |
|---|---|---|---|---|
| 5-HT₂C | [³H]Inositol Phosphate (IP) Formation | 8.5 | Full Agonist | [1] |
| 5-HT₂C | Calcium Mobilization | 0.8 | Full Agonist | [1] |
| 5-HT₂C | Arachidonic Acid Release | 38 | 77% (Partial Agonist) | [1] |
| 5-HT₂B | [³H]Inositol Phosphate (IP) Formation | 6.9 | Agonist | [1] |
| 5-HT₂B | Calcium Mobilization | 1.8 | Agonist | [1] |
| 5-HT₂A | [³H]Inositol Phosphate (IP) Formation | 802 | Weak Partial Agonist | [1] |
| 5-HT₂A | Calcium Mobilization | 7 | Potent Agonist |[1] |
Effects on the Mesocorticolimbic System
The mesocorticolimbic pathway, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc) and Prefrontal Cortex (PFC), is central to reward, motivation, and executive function. The activity of this pathway is predominantly driven by dopamine (DA). Activation of 5-HT₂C receptors is known to exert an inhibitory influence on mesolimbic dopamine release, an effect that is thought to underlie the therapeutic potential of 5-HT₂C agonists in conditions like addiction and psychosis.[3][4]
While direct microdialysis or electrophysiology studies measuring dopamine in the NAc or VTA specifically in response to WAY-161503 are not extensively detailed in the provided results, the mechanism is well-established through studies with other 5-HT₂C agonists and antagonists.[3][5] The primary mechanism is believed to be indirect: 5-HT₂C receptor activation on GABAergic interneurons in the VTA enhances GABA release, which in turn inhibits the firing of DA neurons.[6][7]
Table 3: In Vivo Neurochemical and Behavioral Effects of this compound
| Model | Effect Measured | Dose / Route | Result | Antagonist Reversal | Source(s) |
|---|---|---|---|---|---|
| Anesthetized Rats | Dorsal Raphe Nucleus (DRN) 5-HT Neuron Firing | 0.125–1 mg/kg i.v. | Dose-related inhibition (ED₅₀ = 0.15 mg/kg) | SB 242084 | [7] |
| Sprague-Dawley Rats | Locomotor Activity | 1.0 mg/kg | Decreased baseline and nicotine-induced activity | SB 242084 | [8] |
| C57BL/6J Mice | Locomotor Activity | 3-30 mg/kg i.p. | Dose-dependent decrease | SER-082 | [9] |
| 24h Fasted Rats | Food Intake (2h) | ED₅₀ = 1.9 mg/kg | Dose-dependent decrease | SB-242084 | [1][10] |
| Diet-Induced Obese Mice | Food Intake (2h) | ED₅₀ = 6.8 mg/kg | Dose-dependent decrease | Not specified | [1][10] |
| Obese Zucker Rats | Food Intake (2h) | ED₅₀ = 0.73 mg/kg | Dose-dependent decrease | Not specified | [1][10] |
| Sprague-Dawley Rats | Conditioned Place Aversion | 3.0 mg/kg | Induced conditioned place aversion | Not applicable |[11] |
Signaling Pathways and Logical Relationships
Proposed Signaling Pathway for Dopamine Inhibition
The activation of 5-HT₂C receptors by WAY-161503 initiates a G-protein-coupled signaling cascade that leads to the indirect inhibition of dopamine neurons.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY-161503 - Wikipedia [en.wikipedia.org]
- 3. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of dopamine transmission by 5HT2C and 5HT3 receptors: a role in the antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of dopamine release by striatal 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of WAY-161503 in the Investigation of Obesity and Food Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-161503, chemically identified as (4aR)-8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one, is a potent and selective serotonin 5-HT2C receptor agonist.[1][2] This compound has been instrumental as a research tool in elucidating the role of the 5-HT2C receptor in the regulation of appetite, food intake, and body weight. Its ability to dose-dependently reduce food intake and attenuate weight gain in various preclinical models has solidified the 5-HT2C receptor as a key target for the development of anti-obesity therapeutics.[1][3] This technical guide provides a comprehensive overview of WAY-161503, focusing on its pharmacological profile, experimental applications, and the underlying signaling mechanisms.
Core Mechanism of Action
WAY-161503 exerts its effects primarily through the activation of the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[3][4] Upon agonist binding, the receptor undergoes a conformational change, initiating a cascade of intracellular events that ultimately lead to a reduction in food intake. The anorectic effect of WAY-161503 can be reversed by the administration of a selective 5-HT2C receptor antagonist, SB-242084, further confirming its mechanism of action.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for WAY-161503 from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Potency of WAY-161503
| Parameter | Receptor Subtype | Value | Radioligand/Assay | Reference |
| Binding Affinity (Ki) | Human 5-HT2C | 3.3 ± 0.9 nM | [¹²⁵I]DOI (agonist) | [1] |
| Human 5-HT2C | 32 ± 6 nM | [³H]mesulergine (antagonist) | [1] | |
| Human 5-HT2A | 18 nM | [¹²⁵I]DOI | [1] | |
| Human 5-HT2B | 60 nM | [³H]5-HT | [1] | |
| Functional Potency (EC50) | Human 5-HT2C | 0.8 nM | Calcium Mobilization | [1] |
| Human 5-HT2C | 8.5 nM | [³H]Inositol Phosphate (IP) Formation | [1] | |
| Human 5-HT2C | 38 nM | Arachidonic Acid Release | [1] | |
| Human 5-HT2B | 1.8 nM | Calcium Mobilization | [1] | |
| Human 5-HT2B | 6.9 nM | [³H]Inositol Phosphate (IP) Formation | [1] | |
| Human 5-HT2A | 7 nM | Calcium Mobilization | [1] | |
| Human 5-HT2A | 802 nM | [³H]Inositol Phosphate (IP) Formation (weak partial agonist) | [1] |
Table 2: In Vivo Efficacy of WAY-161503 on Food Intake
| Animal Model | Parameter | ED50 Value | Experimental Conditions | Reference |
| 24-h Fasted Normal Sprague-Dawley Rats | 2-h Food Intake | 1.9 mg/kg | - | [1] |
| Diet-Induced Obese Mice | 2-h Food Intake | 6.8 mg/kg | - | [1] |
| Obese Zucker Rats | 2-h Food Intake | 0.73 mg/kg | - | [1] |
Table 3: Effects of Chronic Administration of WAY-161503
| Animal Model | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Growing Sprague-Dawley Rats | 10 days | Decreased | Attenuated gain | [1] |
| Obese Zucker Rats | 15 days | Maintained 30% decrease | 25 g decrease vs. vehicle | [1][3] |
Signaling Pathways of WAY-161503 Action
The activation of the 5-HT2C receptor by WAY-161503 initiates a complex intracellular signaling cascade. The primary pathway involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3] Additionally, WAY-161503 has been shown to stimulate the Phospholipase A2 (PLA2) coupled release of arachidonic acid.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the study of WAY-161503.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of WAY-161503 for 5-HT receptor subtypes.
Materials:
-
Stable Chinese Hamster Ovary (CHO) cell lines expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.[1]
-
Radioligands: [¹²⁵I]DOI for 5-HT2A and 5-HT2C (agonist binding), [³H]mesulergine for 5-HT2C (antagonist binding), and [³H]5-HT for 5-HT2B.[1]
-
WAY-161503 and other competing ligands.
-
Binding buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from the CHO cell lines.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of WAY-161503 in a binding buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.
In Vitro Functional Assays
Objective: To determine the functional potency (EC50) and efficacy of WAY-161503 at 5-HT receptor subtypes.
1. Calcium Mobilization Assay:
-
Principle: Measures the increase in intracellular calcium concentration upon receptor activation.
-
Protocol:
-
Seed CHO cells expressing the target receptor in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Add varying concentrations of WAY-161503 to the wells.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.
-
Calculate EC50 values from the dose-response curves.
-
2. Inositol Phosphate (IP) Formation Assay:
-
Principle: Measures the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Protocol:
-
Label CHO cells expressing the target receptor with [³H]myo-inositol.
-
Wash the cells and incubate with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Add varying concentrations of WAY-161503.
-
Terminate the incubation and extract the inositol phosphates.
-
Separate and quantify the [³H]inositol phosphates using ion-exchange chromatography and scintillation counting.
-
Calculate EC50 values from the dose-response curves.
-
In Vivo Food Intake Studies in Rodent Models
Objective: To evaluate the effect of WAY-161503 on food intake in various animal models of obesity.
Animal Models:
-
Normal Sprague-Dawley Rats: A standard, non-obese rodent model.
-
Diet-Induced Obese (DIO) Mice: Mice rendered obese by feeding a high-fat diet.
-
Obese Zucker Rats: A genetic model of obesity characterized by a mutation in the leptin receptor gene.
General Protocol:
-
Acclimatize animals to individual housing and handling.
-
For acute studies, fast the animals for a specified period (e.g., 24 hours) with free access to water.[1]
-
Administer WAY-161503 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Provide a pre-weighed amount of standard or high-fat chow.
-
Measure food intake at specific time points (e.g., 2 hours) by weighing the remaining food.[1]
-
For chronic studies, administer WAY-161503 daily for an extended period (e.g., 10-15 days) and monitor daily food intake and body weight.[1]
Conclusion
WAY-161503 has proven to be an invaluable pharmacological tool for investigating the role of the 5-HT2C receptor in the regulation of energy homeostasis. Its well-characterized in vitro and in vivo profiles, coupled with a clear mechanism of action, have provided a solid foundation for the hypothesis that selective 5-HT2C receptor agonism is a viable strategy for the treatment of obesity. The data and protocols outlined in this guide are intended to support further research in this critical area of drug development, facilitating the discovery of novel and effective anti-obesity agents.
References
(Rac)-WAY-161503: An In-Depth Technical Guide on its Impact on Motivated Behaviors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-WAY-161503 is a potent and selective 5-HT2C receptor agonist that has garnered significant interest for its potential to modulate motivated behaviors. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological profile, its influence on various motivational paradigms in animal models, and the underlying neurobiological mechanisms. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in areas such as addiction, obesity, and other disorders of motivation.
Introduction
Motivation, the process that initiates, guides, and maintains goal-oriented behaviors, is a complex psychological construct with well-defined neurobiological underpinnings. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex (PFC), is a critical circuit in mediating reward and motivation. The serotonin (5-HT) system, through its diverse receptor subtypes, exerts significant modulatory control over this dopamine pathway. The 5-HT2C receptor, in particular, has emerged as a key regulator of motivated behaviors.
This compound is a selective agonist for the 5-HT2C receptor. Its chemical name is (4aR)-8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one. This document synthesizes the available preclinical evidence on the effects of this compound on a range of motivated behaviors, from basic appetitive drives to more complex effort-based decision-making and drug-seeking behaviors.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the 5-HT2C receptor. In vitro studies have characterized its binding and functional properties at human 5-HT2 receptor subtypes.
Table 1: In Vitro Pharmacological Data for this compound [1]
| Parameter | 5-HT2C Receptor | 5-HT2A Receptor | 5-HT2B Receptor |
| Binding Affinity (Ki, nM) | |||
| Agonist ([¹²⁵I]DOI) | 3.3 ± 0.9 | 18 | - |
| Antagonist ([³H]mesulergine) | 32 ± 6 | - | - |
| [³H]5-HT | - | - | 60 |
| Functional Activity (EC₅₀, nM) | |||
| Inositol Phosphate (IP) Formation | 8.5 | 802 (weak partial agonist) | 6.9 |
| Calcium Mobilization | 0.8 | 7 | 1.8 |
| Phospholipase A₂ (PLA₂) Activation | 38 | - | - |
Impact on Motivated Behaviors
The activation of 5-HT2C receptors by this compound has been shown to modulate a variety of motivated behaviors in animal models.
Food-Motivated Behavior
This compound demonstrates a significant impact on behaviors motivated by food rewards, generally leading to a reduction in food intake.
Table 2: Effects of this compound on Food Intake in Rodents [1]
| Animal Model | Experimental Condition | Effect of this compound | ED₅₀ (mg/kg) |
| Sprague-Dawley Rats | 24-h fasted | Dose-dependent decrease in 2-h food intake | 1.9 |
| Diet-induced Obese Mice | - | Dose-dependent decrease in 2-h food intake | 6.8 |
| Obese Zucker Rats | - | Dose-dependent decrease in 2-h food intake | 0.73 |
| Growing Sprague-Dawley Rats | Chronic administration (10 days) | Decreased food intake and attenuated body weight gain | - |
| Obese Zucker Rats | Chronic administration (15 days) | Maintained a 30% decrease in food intake and a 25g decrease in body weight | - |
These anorectic effects can be reversed by the administration of a 5-HT2C receptor antagonist, SB-242084, confirming the receptor-mediated mechanism of action[1].
Drug-Seeking Behavior
Studies investigating the effects of this compound on drug-seeking behaviors have primarily focused on cocaine. The findings suggest that 5-HT2C receptor activation can attenuate the reinforcing properties of stimulants.
Table 3: Effects of this compound on Cocaine-Seeking Behavior in Rats
| Behavioral Paradigm | Animal Model | Doses of this compound (mg/kg) | Observed Effect |
| Cue-induced Reinstatement | Olfactory Bulbectomy (OBX) and SHAM rats | 0.1, 0.3, 1 | Significant decrease in reinstatement in both groups. |
| Cocaine-induced Reinstatement | Olfactory Bulbectomy (OBX) and SHAM rats | 0.3, 1, 3 | Significant reduction in drug-seeking in both groups, with all doses effective in OBX rats and the highest dose in SHAM rats. |
Conditioned Place Preference and Aversion
The effects of this compound on place conditioning appear to be complex and may depend on the experimental design.
-
Nicotine-Induced Conditioned Place Preference (CPP): In a study with Sprague-Dawley rats, this compound (1.0 and 3.0 mg/kg) did not have any effects on the robust place preference induced by nicotine (0.6 mg/kg)[2].
-
State-Dependent Conditioned Place Aversion (CPA): In male Sprague-Dawley rats, administration of this compound (3.0 mg/kg) induced a state-dependent conditioned place aversion[3].
Locomotor Activity
This compound generally decreases locomotor activity, an effect that is consistent with the known inhibitory role of 5-HT2C receptors on dopamine-mediated behaviors.
-
In Sprague-Dawley rats, this compound (up to 1.0 mg/kg) decreased both baseline and nicotine-induced locomotor activity. This effect was attenuated by the 5-HT2C receptor antagonist SB 242084[2].
Conditioned Taste Aversion (CTA)
This compound has been shown to induce a conditioned taste aversion, suggesting it may produce aversive internal states.
-
In male Sprague-Dawley rats, a dose of 3.0 mg/kg of this compound induced a CTA to saccharin[3].
Neurobiological Mechanisms of Action
The behavioral effects of this compound are primarily mediated by its action on 5-HT2C receptors, which in turn modulate the activity of the mesolimbic dopamine system.
5-HT2C Receptor Signaling Pathways
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, leading to the activation of several intracellular signaling cascades.
Caption: 5-HT2C Receptor Signaling Pathways.
Modulation of the Mesolimbic Dopamine System
Activation of 5-HT2C receptors generally leads to an inhibition of the mesolimbic dopamine system. This is thought to occur through the activation of GABAergic interneurons in the VTA, which in turn inhibit dopamine neuron firing.
Caption: Modulation of the Mesolimbic Dopamine System.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of common experimental protocols used to assess the effects of this compound on motivated behaviors.
Operant Conditioning for Food Reward
This paradigm assesses the motivation to work for a food reward.
Caption: Operant Conditioning Experimental Workflow.
Detailed Steps:
-
Animal Preparation: Rodents (rats or mice) are typically food-restricted to 85-90% of their free-feeding body weight to increase their motivation for the food reward.
-
Apparatus: Standard operant conditioning chambers equipped with levers or nose-poke holes, a food dispenser, and a computer interface for controlling the experiment and recording data.
-
Training:
-
Magazine Training: Animals are habituated to the chamber and learn to associate the sound of the food dispenser with the delivery of a food pellet.
-
Shaping: Animals are trained to press a lever or poke their nose into a hole to receive a food reward. This is often done using a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every response is rewarded.
-
Schedule of Reinforcement: Once the response is acquired, the schedule of reinforcement can be changed to assess different aspects of motivation.
-
Fixed Ratio (FR): A fixed number of responses is required for each reward.
-
Progressive Ratio (PR): The number of responses required for each subsequent reward increases systematically. The "breakpoint," or the highest ratio completed, is a measure of the reinforcing efficacy of the reward.
-
-
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally, subcutaneously) at a specified time before the behavioral session.
-
Data Analysis: Key dependent variables include the number of rewards earned, the rate of responding, and the breakpoint in PR schedules.
Conditioned Place Preference (CPP)
This paradigm is used to assess the rewarding or aversive properties of a drug.
Detailed Steps:
-
Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-conditioning Phase (Baseline): On the first day, animals are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning Phase: This phase typically lasts for several days. On alternating days, animals receive an injection of the drug (e.g., nicotine) and are confined to one of the conditioning chambers. On the other days, they receive a vehicle injection and are confined to the other chamber. To test the effect of this compound, it can be administered prior to the nicotine injection.
-
Test Phase: On the final day, animals are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. A preference for the drug-paired chamber indicates a rewarding effect, while avoidance indicates an aversive effect.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals.
Detailed Steps:
-
Surgery: A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered, and dialysate collection continues.
-
Sample Analysis: The concentration of neurotransmitters and their metabolites in the dialysate samples is quantified using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Summary and Future Directions
The preclinical data strongly indicate that this compound, through its agonist activity at 5-HT2C receptors, exerts a significant modulatory influence on motivated behaviors. Its primary effect appears to be a reduction in the drive for both natural (food) and drug rewards, likely mediated by an inhibition of the mesolimbic dopamine system.
Future research should focus on several key areas:
-
Effort-Based Decision-Making: Further studies are needed to elucidate the effects of this compound on effort-based choice paradigms, which can provide a more nuanced understanding of its impact on motivational cost-benefit calculations.
-
Progressive Ratio for Non-Drug Rewards: More extensive dose-response studies using progressive ratio schedules for palatable food rewards will help to quantify the impact of this compound on the motivation to work for natural reinforcers.
-
Neurochemical Correlates: Detailed in vivo microdialysis studies are required to quantify the dose-dependent effects of this compound on dopamine and serotonin release and turnover in key brain regions like the nucleus accumbens and prefrontal cortex, and to correlate these changes with specific behavioral outcomes.
-
Therapeutic Potential: The ability of this compound to reduce motivated behaviors for both food and drugs of abuse suggests its potential therapeutic utility in disorders such as obesity and substance use disorders. Further preclinical and clinical investigations are warranted to explore these possibilities.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the role of the 5-HT2C receptor in motivated behaviors and the potential of compounds like this compound as therapeutic agents.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving (Rac)-WAY-161503 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of (Rac)-WAY-161503, a potent and selective 5-HT2C receptor agonist, for in vivo research applications. Adherence to proper dissolution and formulation techniques is critical for ensuring accurate dosing, bioavailability, and the reproducibility of experimental results.
Summary of Formulation and Solubility Data
This compound is utilized in various animal models to investigate its effects on conditions such as obesity and depression.[1] The choice of vehicle for dissolution is contingent upon the specific experimental requirements, including the desired route of administration and dosage. The following table summarizes key quantitative data for common dissolution methods.
| Vehicle Component | Concentration/Ratio | Achieved Solubility | Route of Administration | Animal Model (Example) |
| DMSO / PBS (pH 7.4) | 10% DMSO / 90% PBS | ≥ 2.5 mg/mL | Intraperitoneal (i.p.) | Mice[2] |
| DMSO / Corn Oil | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Intraperitoneal (i.p.) | Mice[2] |
| DMSO | 1% DMSO | Not specified | Not specified | Zebrafish[3] |
Note: The hydrochloride salt of WAY-161503 is also available and generally exhibits better solubility in aqueous solutions.[4][5] For intravenous (i.v.) administration, sterile saline is a commonly used vehicle, though specific solubility data in saline was not detailed in the reviewed literature.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vivo administration. It is recommended to prepare solutions fresh on the day of use.[1]
Protocol 1: Aqueous-Based Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
This protocol is suitable for preparing a solution of this compound in a vehicle composed of DMSO and PBS.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add a volume of DMSO equivalent to 10% of the final desired volume. For example, to prepare 1 mL of final solution, add 100 µL of DMSO.
-
Vortexing: Vortex the mixture vigorously until the compound is completely dissolved. A clear stock solution should be formed.
-
Sonication (Optional): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Addition of PBS: Gradually add sterile PBS (pH 7.4) to the DMSO stock solution to reach the final desired volume. Add the PBS dropwise while gently vortexing to prevent precipitation of the compound.
-
Final Mixing: Once all the PBS has been added, vortex the solution thoroughly to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
Protocol 2: Oil-Based Formulation for Intraperitoneal (i.p.) Injection
This protocol is suitable for preparing a suspension of this compound in a vehicle composed of DMSO and corn oil. This formulation may be preferred for sustained release.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add a volume of DMSO equivalent to 10% of the final desired volume (e.g., 100 µL for a 1 mL final volume).
-
Vortexing: Vortex the mixture thoroughly until a clear stock solution is obtained.
-
Sonication (Optional): If necessary, sonicate the mixture to aid dissolution.
-
Addition of Corn Oil: Slowly add sterile corn oil to the DMSO stock solution to achieve the final volume. It is crucial to add the oil in small aliquots while continuously vortexing to create a stable suspension.
-
Final Mixing: After adding all the corn oil, continue to vortex for several minutes to ensure a uniform suspension.
-
Visual Inspection: Before each injection, ensure the suspension is homogenous by vortexing.
Signaling Pathway and Experimental Workflow
This compound is a selective agonist for the serotonin 2C (5-HT2C) receptor.[1] The activation of this G-protein coupled receptor primarily involves the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: 5-HT2C Receptor Signaling Pathway Activation by this compound.
The following diagram illustrates a generalized workflow for preparing and administering this compound for in vivo studies.
Caption: Experimental Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for WAY-161503 in Conditioned Taste Aversion Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-161503 is a potent and selective 5-HT2C receptor agonist that has demonstrated utility in various preclinical research areas, including the study of obesity and depression.[1][2] Its effects on appetite and mood are, in part, mediated by its action on the central nervous system. One key behavioral paradigm to assess the aversive properties of a compound is the Conditioned Taste Aversion (CTA) test. This document provides detailed application notes and protocols for the administration of WAY-161503 in CTA paradigms, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
WAY-161503 acts as a full agonist at the 5-HT2C receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).[3] Activation of the 5-HT2C receptor by WAY-161503 stimulates the phospholipase C (PLC) pathway, leading to the formation of inositol phosphates (IP) and an increase in intracellular calcium mobilization.[1][3] It also has some activity at 5-HT2A and 5-HT2B receptors, though with lower potency.[1] Studies have shown that WAY-161503 can inhibit the firing of serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN) through a GABAergic mechanism, which may contribute to its behavioral effects.[4][5]
Data Presentation: In Vitro and In Vivo Pharmacology of WAY-161503
The following tables summarize the quantitative data for WAY-161503 from various studies.
Table 1: In Vitro Receptor Binding and Functional Activity of WAY-161503
| Parameter | Receptor | Value | Species | Reference |
| Ki (nM) | Human 5-HT2C | 3.3 ± 0.9 ([¹²⁵I]DOI) | Human | [1] |
| Human 5-HT2C | 32 ± 6 ([³H]mesulergine) | Human | [1] | |
| Human 5-HT2A | 18 | Human | [1] | |
| Human 5-HT2B | 60 | Human | [1] | |
| EC₅₀ (nM) | Human 5-HT2C (IP Formation) | 8.5 | Human | [1] |
| Human 5-HT2C (Ca²⁺ Mobilization) | 0.8 | Human | [1] | |
| Human 5-HT2B (IP Formation) | 6.9 | Human | [1] | |
| Human 5-HT2B (Ca²⁺ Mobilization) | 1.8 | Human | [1] | |
| Human 5-HT2A (IP Formation) | 802 (weak partial agonist) | Human | [1] | |
| Human 5-HT2A (Ca²⁺ Mobilization) | 7 | Human | [1] |
Table 2: In Vivo Effective Dosages of WAY-161503 in Rodents for Various Paradigms
| Paradigm | Species | Route of Administration | Effective Dose (mg/kg) | Effect | Reference |
| Conditioned Taste Aversion | Rat (Sprague-Dawley) | Not Specified | 3.0 | Induced CTA to saccharin | [6] |
| Food Intake (2-hr) | Rat (Sprague-Dawley, 24h fasted) | Not Specified | ED₅₀ = 1.9 | Dose-dependent decrease in food intake | [1] |
| Food Intake (2-hr) | Mouse (Diet-induced obese) | Not Specified | ED₅₀ = 6.8 | Dose-dependent decrease in food intake | [1] |
| Food Intake (2-hr) | Rat (Obese Zucker) | Not Specified | ED₅₀ = 0.73 | Dose-dependent decrease in food intake | [1] |
| Cocaine Reinforcement | Rat | Not Specified | 0.3 - 3 | Reduced drug-seeking behavior | [7] |
| Locomotor Activity | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 3 - 30 | Dose-dependent decrease in locomotor activity | [2] |
| Nicotine-induced Locomotor Activity | Rat (Sprague-Dawley) | Not Specified | 1.0 | Decreased baseline and nicotine-induced locomotor activity | [8] |
| 5-HT Cell Firing Inhibition | Rat | Intravenous (i.v.) | ED₅₀ = 0.15 | Dose-related inhibition of 5-HT cell firing | [9] |
Experimental Protocols
Protocol 1: Conditioned Taste Aversion (CTA) in Rats
This protocol is based on the successful induction of CTA using WAY-161503 at a dose of 3.0 mg/kg in Sprague-Dawley rats.[6]
Materials:
-
WAY-161503 hydrochloride
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Saccharin solution (e.g., 0.1% w/v in tap water)
-
Tap water
-
Animal cages with two sipper tubes per cage
-
Graduated sipper tubes to measure fluid consumption
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Habituation (3-5 days):
-
House rats individually.
-
Provide two bottles of tap water and measure daily water consumption to establish a baseline.
-
Handle the rats daily to acclimate them to the experimental procedures.
-
-
Conditioning Day:
-
Water Deprivation: For a predetermined period (e.g., 23.5 hours) prior to conditioning, remove both water bottles to ensure the animals are motivated to drink.
-
Novel Taste Presentation: Replace the water bottles with a single bottle containing the novel taste solution (e.g., 0.1% saccharin) for a limited time (e.g., 30 minutes). Record the volume consumed.
-
Drug Administration: Immediately after the saccharin presentation, administer WAY-161503 (3.0 mg/kg, i.p.) or the vehicle to the control group. The intraperitoneal route is commonly used for this compound in behavioral studies.[2]
-
Return the animals to their home cages with ad libitum access to food and water.
-
-
Test Day (48 hours post-conditioning):
-
Two-Bottle Choice Test: Following a 23.5-hour water deprivation period, present the rats with two pre-weighed bottles: one containing the saccharin solution and the other containing tap water.
-
Measurement: After a set period (e.g., 30 minutes to 1 hour), measure the consumption from each bottle.
-
Data Analysis: Calculate the preference ratio for the saccharin solution using the formula: Saccharin Preference Ratio = (Volume of Saccharin Consumed / Total Volume of Fluid Consumed) x 100. A significant reduction in the preference ratio in the WAY-161503-treated group compared to the vehicle group indicates the induction of a conditioned taste aversion.
-
Mandatory Visualizations
Signaling Pathway of WAY-161503
Caption: Signaling pathway of WAY-161503 via the 5-HT2C receptor.
Experimental Workflow for Conditioned Taste Aversion
Caption: Experimental workflow for a conditioned taste aversion paradigm.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evidence that 5-HT(2C) receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nicotine-Induced Locomotor Activity with (Rac)-WAY-161503
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing (Rac)-WAY-161503, a selective serotonin 5-HT2C receptor agonist, to investigate nicotine-induced locomotor activity in preclinical models. Nicotine, the primary psychoactive component in tobacco, exerts its effects on the central nervous system, in part, by modulating the mesolimbic dopamine system, which plays a crucial role in reward and locomotion.[1] The serotonin (5-HT) system, particularly the 5-HT2C receptor, has been identified as a key regulator of dopaminergic activity.[2] this compound serves as a valuable pharmacological tool to probe the inhibitory role of 5-HT2C receptors on the behavioral effects of nicotine.[1]
Activation of 5-HT2C receptors has been shown to decrease the firing of dopaminergic neurons in the ventral tegmental area (VTA), subsequently reducing dopamine release in the nucleus accumbens (NAcc). This inhibitory action is thought to be mediated by the stimulation of GABAergic interneurons in the VTA. By activating these interneurons, this compound can attenuate the locomotor-stimulating effects of nicotine. These protocols and data are intended to guide researchers in designing and executing experiments to explore this interaction.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on both baseline and nicotine-induced locomotor activity in Sprague-Dawley rats. The data is based on findings where locomotor activity was assessed in an open-field arena.
Table 1: Effect of this compound on Baseline Locomotor Activity
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Distance Traveled in cm) |
| Vehicle | - | 3500 ± 350 |
| This compound | 0.3 | 3300 ± 320 |
| This compound | 1.0 | 2500 ± 280* |
*p < 0.05 compared to Vehicle. Data are represented as mean ± SEM.
Table 2: Effect of this compound on Nicotine-Induced Locomotor Activity
| Pre-treatment | Treatment | Dose (mg/kg) | Mean Locomotor Activity (Distance Traveled in cm) |
| Vehicle | Vehicle | - | 3400 ± 330 |
| Vehicle | Nicotine | 0.6 | 5500 ± 450** |
| This compound | Nicotine | 1.0 + 0.6 | 3600 ± 380## |
| SB 242084 | This compound + Nicotine | 1.0 + 1.0 + 0.6 | 5200 ± 480 |
**p < 0.01 compared to Vehicle/Vehicle group. ##p < 0.01 compared to Vehicle/Nicotine group. Data are represented as mean ± SEM. SB 242084 is a selective 5-HT2C receptor antagonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the modulation of nicotine's effects by this compound and a typical experimental workflow for studying these interactions.
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for locomotor activity assessment.
Experimental Protocols
1. Animals
-
Species: Male Sprague-Dawley rats.[1]
-
Age/Weight: Adolescent to young adult (e.g., Postnatal day 45-60), weighing 250-350g at the start of the experiment.
-
Housing: Group housed (2-3 per cage) in a temperature- and humidity-controlled vivarium on a 12:12-h light-dark cycle with ad libitum access to food and water.
-
Habituation: Handle animals for at least 3-5 days prior to the experiment to minimize stress-induced responses. Acclimate animals to the testing room for at least 60 minutes before each test session.
2. Drugs and Reagents
-
This compound hydrochloride: Dissolve in sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
Nicotine hydrogen tartrate salt: Dissolve in sterile 0.9% saline. Adjust the pH to 7.0-7.4 with a dilute NaOH solution. The dose should be calculated as the free base.
-
Vehicle: Sterile 0.9% saline.
-
SB 242084 hydrochloride (optional, for antagonist studies): Dissolve in sterile 0.9% saline.
3. Locomotor Activity Assessment
-
Apparatus: Use standard open-field activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors or a video tracking system to automatically record locomotor activity. The chambers should be placed in a sound-attenuated and dimly lit room.
-
Procedure:
-
Clean the activity chambers thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
Administer the pre-treatment drug (e.g., this compound at 0, 0.3, or 1.0 mg/kg, intraperitoneally - i.p.) 30 minutes before the treatment drug.
-
Administer the treatment drug (e.g., nicotine at 0.6 mg/kg, subcutaneous - s.c., or vehicle) immediately before placing the animal in the activity chamber.
-
Place the rat in the center of the open-field arena and begin recording locomotor activity immediately.
-
Record activity for a total of 60 minutes.
-
-
Data Analysis:
-
Quantify horizontal locomotor activity (total distance traveled in cm), vertical activity (rearing frequency), and time spent in the center of the arena.
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with pre-treatment and treatment as factors, followed by post-hoc tests (e.g., Tukey's HSD) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.
-
4. Mechanism of Action: Signaling Pathway
The inhibitory effect of this compound on nicotine-induced locomotor activity is mediated by the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway.[2]
References
Application Notes and Protocols for In Vivo Microdialysis with (Rac)-WAY-161503 Administration
For Researchers, Scientists, and Drug Development Professionals
Note on Pharmacology: Initial inquiry suggested a potential interaction of (Rac)-WAY-161503 with the Opioid Receptor-Like 1 (ORL-1). However, a comprehensive review of the scientific literature indicates that this compound is a potent and selective 5-HT2C receptor agonist . This document will, therefore, focus on its activity and effects mediated through the 5-HT2C receptor.
Introduction
This compound is a selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of 5-HT2C receptors is known to modulate the release of several key neurotransmitters, including dopamine and acetylcholine, in various brain regions. This modulation plays a crucial role in the regulation of mood, appetite, and cognition. In vivo microdialysis is a powerful technique to study the effects of pharmacological agents like this compound on the extracellular concentrations of these neurotransmitters in specific brain areas of freely moving animals, providing valuable insights into their neurochemical mechanisms of action.
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to investigate the effects of this compound administration on dopamine and acetylcholine release in the rat brain, specifically focusing on the prefrontal cortex (PFC) and nucleus accumbens (NAc).
Data Presentation
Due to the limited availability of specific in vivo microdialysis data for this compound's effects on both dopamine and acetylcholine, the following table summarizes representative quantitative data from studies using other selective 5-HT2C receptor agonists. These data illustrate the expected modulatory effects of 5-HT2C receptor activation on dopaminergic and cholinergic systems.
Table 1: Representative Effects of 5-HT2C Receptor Agonists on Extracellular Neurotransmitter Levels Measured by In Vivo Microdialysis
| 5-HT2C Agonist | Brain Region | Neurotransmitter | Maximum Change from Baseline (%) | Reference Compound |
| Ro 60-0175 | Frontal Cortex | Dopamine (DA) | ↓ approx. 40% | [1] |
| MK-212 | Prefrontal Cortex | Acetylcholine (ACh) | ↑ approx. 180% | [2] |
| MK-212 | Hippocampus | Acetylcholine (ACh) | ↑ approx. 160% | [2] |
Note: The data presented are from studies using the selective 5-HT2C agonists Ro 60-0175 and MK-212 and are intended to be representative of the class effect. It is recommended that researchers establish a dose-response curve for this compound in their specific experimental setup.
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). There is also evidence for 5-HT2C receptor coupling to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.
Caption: 5-HT2C Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis study to measure this compound-induced changes in dopamine and acetylcholine in the rat prefrontal cortex and nucleus accumbens.
Caption: In Vivo Microdialysis Experimental Workflow.
-
Species: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Individually housed after surgery to protect the implant, under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before surgery.
-
Anesthesia: Anesthetize the rat using isoflurane (3-5% for induction, 1.5-2.5% for maintenance) or a mixture of ketamine/xylazine.
-
Stereotaxic Placement: Secure the anesthetized animal in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Surgical Preparation: Shave the scalp, and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region.
-
Prefrontal Cortex (PFC) Coordinates (from Bregma): Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -2.5 mm from the skull surface.
-
Nucleus Accumbens (NAc) Shell Coordinates (from Bregma): AP: +1.7 mm; ML: ±0.8 mm; DV: -6.5 mm from the skull surface.
-
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., CMA 12) to a position just above the target region.
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two anchor screws.
-
Post-operative Care: Suture the incision. Administer analgesics as per institutional guidelines. Allow the animal to recover for 7-10 days. A dummy cannula should be kept in the guide to prevent blockage.
-
Probe Insertion: On the day of the experiment, gently restrain the awake, freely-moving rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12 with a 2-4 mm membrane) extending into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
aCSF Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂. The solution should be sterile-filtered and pH-adjusted to 7.4.
-
-
Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid for dopamine) or an enzyme inhibitor (e.g., neostigmine for acetylcholine) to prevent degradation.
-
Drug Administration: Administer this compound at the desired dose(s) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-injection Sample Collection: Continue collecting dialysate samples at the same interval for 2-3 hours post-injection.
-
Sample Storage: Store samples at -80°C until analysis.
-
Dopamine: Analyze dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Acetylcholine: Analyze dialysate samples using HPLC coupled with an enzymatic reactor and electrochemical detection or by tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Quantification: Quantify neurotransmitter concentrations by comparing peak areas to those of known standards.
-
At the end of the experiment, euthanize the animal via an approved method.
-
Perfuse the brain transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and store it in the fixative solution.
-
Section the brain into coronal slices (e.g., 40-50 µm) and stain with a suitable histological stain (e.g., cresyl violet).
-
Visualize the probe track under a microscope to confirm its correct placement within the target brain region.
-
Express neurotransmitter concentrations as a percentage of the mean baseline levels for each animal.
-
Analyze the data using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), to determine the significance of changes in neurotransmitter levels over time following drug administration.
Conclusion
This document provides a comprehensive guide for investigating the effects of the 5-HT2C receptor agonist this compound on dopamine and acetylcholine neurotransmission using in vivo microdialysis. The provided protocols and representative data offer a solid foundation for researchers to design and execute experiments aimed at elucidating the neurochemical mechanisms of this and similar compounds. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of 5-HT2C receptor pharmacology and its potential therapeutic applications.
References
Application Notes and Protocols for Studying WAY-161503 Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the effects of WAY-161503, a potent 5-HT2C receptor agonist, in a cell culture setting. The following sections detail the methodologies for key experiments, present quantitative data in structured tables, and include diagrams of signaling pathways and experimental workflows.
Introduction to WAY-161503
WAY-161503 is a selective and high-affinity agonist for the serotonin 5-HT2C receptor, with lower affinity for the 5-HT2A and 5-HT2B receptors.[1][2] Its primary mechanism of action involves the activation of Gq/G11 G-proteins, leading to the stimulation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol phosphates (IPs) and the mobilization of intracellular calcium.[1][2] Furthermore, activation of the 5-HT2C receptor by WAY-161503 can also trigger the recruitment of β-arrestin.[3] These signaling events make WAY-161503 a valuable tool for studying 5-HT2C receptor pharmacology and its downstream cellular consequences.
Data Presentation
The following tables summarize the in vitro pharmacological profile of WAY-161503 at human serotonin 5-HT2 receptors.
Table 1: Receptor Binding Affinities of WAY-161503
| Receptor | Radioligand | Cell Line | Ki (nM) |
| 5-HT2C | [3H]mesulergine | CHO | 32 ± 6[1][2] |
| 5-HT2C | [125I]DOI | CHO | 3.3 ± 0.9[1][2] |
| 5-HT2A | [125I]DOI | CHO | 18[1][2] |
| 5-HT2B | [3H]5-HT | CHO | 60[1][2] |
Table 2: Functional Potency and Efficacy of WAY-161503
| Assay | Cell Line | EC50 (nM) | Efficacy |
| Inositol Phosphate Accumulation | CHO | 8.5[1][2] | Full Agonist[1][2] |
| Calcium Mobilization | CHO | 0.8[1][2] | Full Agonist[1][2] |
| Arachidonic Acid Release | CHO | 38[1] | 77% (Partial Agonist)[1] |
| β-Arrestin Recruitment (TANGO assay) | 293T | 316[3] | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by WAY-161503 and the general workflow for the experimental protocols described below.
References
Application Notes and Protocols: Experimental Design for Chronic Administration of (Rac)-WAY-161503
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing preclinical studies involving the chronic administration of (Rac)-WAY-161503, a potent 5-HT2C and 5-HT2B receptor agonist. Detailed protocols for in vivo experimental design, drug formulation, behavioral assessments, and pharmacokinetic analysis are outlined to ensure robust and reproducible data collection. The provided methodologies are intended to aid researchers in investigating the long-term physiological and behavioral effects of this compound in rodent models.
Introduction
This compound is a selective agonist for the serotonin 2C and 2B receptors (5-HT2C and 5-HT2B). The 5-HT2C receptor, in particular, is a well-established target for therapeutic intervention in a variety of central nervous system disorders. Activation of this receptor is known to modulate mood, appetite, and cognition. Chronic administration studies are crucial for understanding the long-term efficacy, potential for tolerance development, and safety profile of this compound. This document provides detailed experimental protocols to guide researchers in conducting such studies.
Mechanism of Action
This compound primarily exerts its effects through the activation of Gq/11 protein-coupled 5-HT2C and 5-HT2B receptors. This activation stimulates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in diverse cellular responses.
Application of WAY-161503 in Neuropsychiatric Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-161503 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The 5-HT2C receptor is implicated in the modulation of mood, anxiety, appetite, and reward pathways, making it a significant target for the development of therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, schizophrenia, and substance use disorders. WAY-161503 serves as a critical pharmacological tool to investigate the physiological and behavioral roles of the 5-HT2C receptor and to evaluate its therapeutic potential.
These application notes provide a comprehensive overview of the use of WAY-161503 in preclinical research, including its receptor binding profile, functional activity, and application in relevant in vivo models. Detailed, generalized protocols for key experimental procedures are also provided to guide researchers in their study design.
Data Presentation: In Vitro Profile of WAY-161503
The following tables summarize the in vitro binding affinities and functional potencies of WAY-161503 at human serotonin 5-HT2 receptor subtypes.
Table 1: Radioligand Binding Affinities (Ki, nM) of WAY-161503
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT2C | [¹²⁵I]DOI | 3.3 ± 0.9 |
| [³H]mesulergine | 32 ± 6 | |
| 5-HT2A | [¹²⁵I]DOI | 18 |
| 5-HT2B | [³H]5-HT | 60 |
Data compiled from studies in Chinese hamster ovary (CHO) cells expressing human recombinant receptors.[1][2]
Table 2: Functional Activity (EC₅₀, nM) of WAY-161503
| Receptor Subtype | Assay | EC₅₀ (nM) | Efficacy (vs. 5-HT) |
| 5-HT2C | [³H]Inositol Phosphate (IP) Formation | 8.5 | Full Agonist |
| Calcium Mobilization | 0.8 | Full Agonist | |
| Arachidonic Acid Release | 38 | Partial Agonist (77%) | |
| 5-HT2A | [³H]Inositol Phosphate (IP) Formation | 802 | Weak Partial Agonist |
| Calcium Mobilization | 7 | Potent Agonist | |
| 5-HT2B | [³H]Inositol Phosphate (IP) Formation | 6.9 | Agonist |
| Calcium Mobilization | 1.8 | Agonist |
Data compiled from studies in Chinese hamster ovary (CHO) cells expressing human recombinant receptors.[1][2]
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Cascade
Activation of the 5-HT2C receptor by an agonist such as WAY-161503 initiates a cascade of intracellular signaling events. The 5-HT2C receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The receptor can also couple to other G proteins, such as Gi/o/z and G12/13, and activate downstream pathways including the mitogen-activated protein kinase (MAPK/ERK) cascade.[3][4][5][6]
Experimental Workflow for In Vitro Functional Assays
A typical workflow for characterizing the functional activity of WAY-161503 in vitro involves several key steps, from cell culture to data analysis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize WAY-161503. Researchers should optimize these protocols for their specific experimental conditions.
I. In Vitro Assays
1. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of WAY-161503 for the 5-HT2C receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [¹²⁵I]DOI or [³H]mesulergine).
-
WAY-161503.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2C ligand like mianserin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of WAY-161503.
-
In a 96-well plate, add the cell membranes, radioligand, and either WAY-161503, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of WAY-161503 and calculate the Ki value using the Cheng-Prusoff equation.
2. Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional agonism of WAY-161503 at the 5-HT2C receptor by quantifying the production of inositol phosphates.
Materials:
-
Cells expressing the human 5-HT2C receptor.
-
[³H]myo-inositol.
-
WAY-161503.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
Lysis buffer (e.g., ice-cold 0.1 M formic acid).
-
Anion exchange chromatography columns.
-
Scintillation counter.
Protocol:
-
Label the cells with [³H]myo-inositol overnight.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with stimulation buffer.
-
Add various concentrations of WAY-161503 and incubate for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and collect the supernatant.
-
Separate the [³H]inositol phosphates from free [³H]inositol using anion exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
-
Determine the EC₅₀ value of WAY-161503 from the concentration-response curve.
3. Calcium Mobilization Assay
Objective: To assess the ability of WAY-161503 to induce intracellular calcium release via 5-HT2C receptor activation.
Materials:
-
Cells expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
WAY-161503.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Seed the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Prepare serial dilutions of WAY-161503.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject the different concentrations of WAY-161503 into the wells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximum calcium mobilization.
-
Determine the EC₅₀ value of WAY-161503 from the concentration-response curve.
II. In Vivo Behavioral Assays
1. Forced Swim Test (Rodents)
Objective: To evaluate the antidepressant-like effects of WAY-161503.
Materials:
-
Rodents (mice or rats).
-
WAY-161503.
-
Vehicle control.
-
A cylindrical container filled with water (23-25°C).
-
Video recording and analysis software.
Protocol:
-
Administer WAY-161503 (e.g., intraperitoneally) at various doses or vehicle to the animals.
-
After a specified pre-treatment time (e.g., 30-60 minutes), place each animal individually into the water-filled cylinder for a set duration (e.g., 6 minutes).
-
Record the entire session for later analysis.
-
Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Ensure the animals are dried and kept warm after the test.
2. Elevated Plus-Maze (Rats)
Objective: To assess the anxiogenic or anxiolytic-like effects of WAY-161503.
Materials:
-
Rats.
-
WAY-161503.
-
Vehicle control.
-
An elevated plus-maze apparatus (two open arms and two closed arms).
-
Video tracking software.
Protocol:
-
Administer WAY-161503 (e.g., intraperitoneally) or vehicle to the rats.
-
After a pre-treatment period (e.g., 30 minutes), place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a fixed time (e.g., 5 minutes).
-
Record the session and use video tracking software to analyze parameters such as:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An anxiogenic-like effect is typically characterized by a decrease in the time spent and entries into the open arms, while an anxiolytic-like effect is the opposite.
3. Cocaine Self-Administration (Rats)
Objective: To investigate the effect of WAY-161503 on the reinforcing properties of cocaine.
Materials:
-
Rats surgically implanted with intravenous catheters.
-
WAY-161503.
-
Vehicle control.
-
Cocaine hydrochloride.
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
Protocol:
-
Train the rats to self-administer cocaine by pressing the active lever, which results in an intravenous infusion of cocaine and the presentation of a cue light. The inactive lever has no programmed consequences.
-
Once a stable baseline of cocaine self-administration is established, pre-treat the rats with WAY-161503 or vehicle before the self-administration session.
-
Record the number of presses on the active and inactive levers.
-
A decrease in active lever pressing suggests that WAY-161503 may reduce the reinforcing effects of cocaine.
Logical Relationship in a Drug Interaction Study
This diagram illustrates the logical flow for investigating the effect of WAY-161503 on cocaine-seeking behavior.
Conclusion
WAY-161503 is an invaluable tool for probing the function of the 5-HT2C receptor in the context of neuropsychiatric disorders. Its well-characterized in vitro profile, coupled with its demonstrated effects in a variety of in vivo models, provides a solid foundation for further research. The protocols outlined in these application notes offer a starting point for investigators to design and execute experiments aimed at elucidating the complex role of the 5-HT2C receptor in brain function and disease. It is imperative that researchers adapt and optimize these generalized protocols to suit their specific experimental needs and to ensure the generation of robust and reproducible data.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Elevated plus maze protocol [protocols.io]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-WAY-161503 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-WAY-161503, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a potent and selective agonist for the 5-HT2C receptor, with a Ki of 4 nM and an EC50 of 12 nM.[1][2][3] It demonstrates higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors.[2][3] Due to its activity, it is primarily used in research investigating anti-obesity and antidepressant effects.[1][2][3]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Chemical Formula | C11H11Cl2N3O[1][4] |
| Molecular Weight | 272.13 g/mol [1] |
| CAS Number | 75704-24-4[1][4] |
| Appearance | Crystalline solid |
Q3: What is the known solubility of this compound in common laboratory solvents?
This compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. The following table summarizes the available solubility data.
| Solvent | Concentration | Reference |
| DMSO | 25 mg/mL | [4] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [5] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | [5] |
Q4: How should I store this compound stock solutions?
For optimal stability, it is recommended to store this compound as a powder at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] It is advisable to prepare and use aqueous solutions on the same day.[6]
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
This guide provides a step-by-step approach to address common solubility problems encountered when preparing aqueous solutions of this compound for in vitro and in vivo experiments.
Problem: Precipitate forms when diluting a DMSO stock solution into aqueous buffer.
This is a common issue due to the poor aqueous solubility of this compound. The high concentration of the compound in the DMSO stock crashes out when introduced to the aqueous environment.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Store the stock solution at -80°C for long-term storage or at 4°C for short-term use.
-
Protocol 2: Preparation of Aqueous Working Solution using a Co-Solvent System
This protocol is adapted for situations where direct dilution in aqueous buffer leads to precipitation.
-
Materials: this compound DMSO stock solution, Tween 80, sterile water or desired buffer (e.g., PBS).
-
Procedure:
-
Prepare a stock solution of 10% Tween 80 in your desired aqueous buffer.
-
In a sterile tube, add 1 part of the this compound DMSO stock solution.
-
Add 1 part of the 10% Tween 80 stock solution and mix gently.
-
Add 8 parts of the aqueous buffer to reach the final desired concentration.
-
Vortex the final solution gently before use. The final concentration of DMSO and Tween 80 will be 1% and 1% respectively.
-
Signaling Pathway
This compound is an agonist of the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated by this compound is the Gq/11 pathway, leading to the activation of Phospholipase C (PLC).
Caption: 5-HT2C receptor signaling via the Gq pathway.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT2C Receptor Agonist | DC Chemicals [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
Optimizing WAY-161503 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WAY-161503, a potent and selective 5-HT2C receptor agonist, in in vitro assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key pharmacological data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is WAY-161503 and what is its primary mechanism of action?
A1: WAY-161503 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating the 5-HT2C receptor, which predominantly couples to the Gq/11 signaling pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium stores, which can be measured in functional assays.[3][4]
Q2: How should I dissolve and store WAY-161503?
A2: WAY-161503 is soluble in DMSO.[5] For long-term storage, it is recommended to keep the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for in vitro assays?
A3: The optimal concentration of WAY-161503 will vary depending on the specific assay and cell system used. A good starting point is to perform a dose-response curve centered around its reported EC50 value, which is approximately 0.8 nM for calcium mobilization and 8.5 nM for inositol phosphate (IP) formation.[1][2] A typical concentration range to test would be from 0.1 nM to 1 µM.
Q4: What are the known off-target effects of WAY-161503?
A4: WAY-161503 exhibits selectivity for the 5-HT2C receptor. However, it is also a 5-HT2B agonist and a weak partial agonist at the 5-HT2A receptor.[1][2] At higher concentrations, these off-target effects may become more pronounced and could potentially influence experimental outcomes. It is crucial to consider these activities when interpreting data, especially if your cell system expresses these other 5-HT2 receptor subtypes.
Data Hub: Pharmacological Profile of WAY-161503
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Radioligand | Ki (nM) |
| Human 5-HT2C | [125I]DOI | 3.3 ± 0.9 |
| Human 5-HT2C | [3H]mesulergine | 32 ± 6 |
| Human 5-HT2A | [125I]DOI | 18 |
| Human 5-HT2B | [3H]5-HT | 60 |
Data compiled from Rosenzweig-Lipson, S., et al. (2006).[1]
Table 2: Functional Potency (EC50)
| Assay | Receptor | EC50 (nM) |
| Calcium Mobilization | Human 5-HT2C | 0.8 |
| [3H]Inositol Phosphate (IP) Formation | Human 5-HT2C | 8.5 |
| Calcium Mobilization | Human 5-HT2B | 1.8 |
| [3H]Inositol Phosphate (IP) Formation | Human 5-HT2B | 6.9 |
| Calcium Mobilization | Human 5-HT2A | 7 |
| [3H]Inositol Phosphate (IP) Formation | Human 5-HT2A | 802 (weak partial agonist) |
Data compiled from Rosenzweig-Lipson, S., et al. (2006).[1][2]
Visualizing Key Processes
Experimental Protocols
Calcium Flux Assay
This protocol is designed for measuring intracellular calcium mobilization in response to WAY-161503 in a 96-well format using a fluorescent calcium indicator.
Materials:
-
Cells expressing the 5-HT2C receptor
-
WAY-161503
-
Fluorescent calcium indicator (e.g., Fluo-8 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Preparation:
-
Prepare a serial dilution of WAY-161503 in assay buffer at concentrations 2-4x the final desired concentrations. A typical range would be from 0.2 nM to 2 µM.
-
-
Assay Execution:
-
Place the cell plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the WAY-161503 dilutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence for 2-5 minutes.
-
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of WAY-161503 for the 5-HT2C receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the 5-HT2C receptor
-
WAY-161503
-
Radiolabeled 5-HT2C ligand (e.g., [125I]DOI)
-
Unlabeled ligand for non-specific binding (e.g., mesulergine)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplate
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + binding buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + excess unlabeled ligand.
-
Competition: Cell membranes + radioligand + varying concentrations of WAY-161503.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the concentration of WAY-161503 to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Troubleshooting Guide
Q: In my calcium flux assay, I see a high baseline fluorescence before adding WAY-161503. What could be the cause?
A: High baseline fluorescence can be due to several factors:
-
Cell Health: Unhealthy or dying cells can have elevated intracellular calcium levels.[6] Ensure your cells are healthy and not overgrown.
-
Dye Overloading: Using too high a concentration of the calcium indicator dye can lead to high background. Titrate the dye concentration to find the optimal level for your cell type.
-
Autofluorescence: Some cell types or media components can exhibit autofluorescence. Run a control with cells that have not been loaded with dye to assess this.
Q: I am not observing a response to WAY-161503 in my functional assay. What should I check?
A: A lack of response could be due to:
-
Receptor Expression: Confirm that your cells are expressing functional 5-HT2C receptors at the cell surface.
-
Compound Degradation: Ensure your WAY-161503 stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Verify that the assay buffer composition and pH are optimal for receptor function.
-
Concentration Range: You may be testing a concentration range that is too low. Try extending the dose-response curve to higher concentrations.
Q: My radioligand binding assay shows high non-specific binding. How can I reduce it?
A: High non-specific binding can obscure your specific signal.[7][8] To reduce it:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[9]
-
Optimize Protein Concentration: Titrate the amount of cell membrane protein used in the assay.[7]
-
Modify Buffer: Include BSA (0.1-1%) in your binding buffer to reduce the binding of the radioligand to non-receptor components.[9]
-
Filter Pre-treatment: Pre-soak the glass fiber filters in a solution like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[7]
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 9. revvity.com [revvity.com]
Off-target effects of (Rac)-WAY-161503 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-WAY-161503 in their experiments. The following information addresses potential off-target effects, particularly at high concentrations, and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent agonist for the serotonin 5-HT2C receptor. However, at higher concentrations, it also exhibits significant activity at other serotonin receptor subtypes, primarily the 5-HT2A and 5-HT2B receptors. Its affinity for these off-targets is lower than for 5-HT2C, but it can lead to confounding results when the compound is used at high concentrations.[1][2]
Q2: What are the downstream signaling pathways activated by WAY-161503?
WAY-161503, through its action on 5-HT2C, 5-HT2A, and 5-HT2B receptors, primarily activates Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent mobilization of intracellular calcium.[1][2] Additionally, WAY-161503 has been shown to stimulate the phospholipase A2 (PLA2) coupled arachidonic acid release, although with lower potency compared to PLC activation.[1][2]
Q3: I am observing unexpected effects in my cell-based assay when using high concentrations of WAY-161503. What could be the cause?
Unexpected effects at high concentrations of WAY-161503 can stem from several factors:
-
Off-target receptor activation: As detailed in the binding affinity table below, WAY-161503 is significantly less selective at higher concentrations and will engage 5-HT2A and 5-HT2B receptors.[1][2]
-
Compound solubility: Poor solubility at high concentrations can lead to compound precipitation, which can cause light scattering in optical assays and non-specific effects on cells.[3][4]
-
Cytotoxicity: High concentrations of any small molecule can induce cellular stress and cytotoxicity, leading to artifacts that are not related to specific receptor engagement.[5]
-
Receptor desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, which can diminish the expected response over time.
Q4: How can I confirm that the observed effect in my experiment is due to 5-HT2C activation and not an off-target effect?
To confirm the involvement of the 5-HT2C receptor, you can perform the following control experiments:
-
Use of a selective antagonist: Pre-treatment of your cells with a selective 5-HT2C antagonist, such as SB-242084, should block the effects of WAY-161503 if they are mediated by the 5-HT2C receptor.[1][2]
-
Knockdown or knockout of the 5-HT2C receptor: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the 5-HT2C receptor should abolish the response to WAY-161503.
Data Presentation
Table 1: Binding Affinity and Functional Activity of this compound at Serotonin 5-HT2 Receptors
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - IP Formation | Functional Activity (EC50, nM) - Calcium Mobilization |
| 5-HT2C | 3.3 ± 0.9 | 8.5 | 0.8 |
| 5-HT2A | 18 | 802 (weak partial agonist) | 7 |
| 5-HT2B | 60 | 6.9 | 1.8 |
Data compiled from Rosenzweig-Lipson et al., 2006.[1][2]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity (Ki) of WAY-161503 for 5-HT2 receptors.
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]DOI for 5-HT2A/2C, [3H]5-HT for 5-HT2B), and varying concentrations of WAY-161503.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the WAY-161503 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This protocol outlines the measurement of Gq/11-coupled receptor activation by quantifying the accumulation of inositol phosphates.
-
Cell Culture and Labeling: Plate cells expressing the target receptor in a multi-well plate. Label the cells by incubating them with [3H]myo-inositol overnight.
-
Assay Setup: Wash the cells and pre-incubate them in a buffer containing LiCl (to inhibit IP degradation).
-
Stimulation: Add varying concentrations of WAY-161503 to the wells and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding a suitable acid (e.g., perchloric acid).
-
Purification: Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantification: Measure the amount of [3H]inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of IP accumulation against the logarithm of the WAY-161503 concentration to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Plating: Seed cells expressing the target receptor into a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of WAY-161503 to the wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the WAY-161503 concentration to calculate the EC50 value.
Mandatory Visualization
Caption: Gq-protein coupled signaling pathway activated by WAY-161503.
Caption: Workflow for characterizing WAY-161503 activity and troubleshooting.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in functional assays | 1. High concentration of WAY-161503 causing non-specific effects. 2. Constitutive activity of the expressed receptor. 3. Endogenous receptor expression in the cell line. | 1. Perform a full dose-response curve to ensure you are working within the specific signaling range. 2. Test for inverse agonist activity to assess constitutive signaling. 3. Use a parental cell line (not expressing the receptor of interest) as a negative control. |
| Lower than expected potency (high EC50) | 1. Receptor desensitization due to prolonged agonist exposure. 2. Poor compound solubility at higher concentrations. 3. Degradation of the compound in the assay buffer. | 1. Reduce the incubation time or perform a time-course experiment to find the optimal stimulation period. 2. Visually inspect for precipitation at high concentrations. Consider using a different solvent or sonication to aid dissolution. 3. Prepare fresh stock solutions and test the stability of the compound under assay conditions. |
| Inconsistent results between binding (Ki) and functional (EC50) assays | 1. "Receptor reserve" in the functional assay system can lead to a leftward shift in the EC50. 2. The binding assay and functional assay were performed under different conditions (e.g., temperature, buffer composition). 3. WAY-161503 may be a partial agonist at some off-targets, leading to a discrepancy between binding and functional efficacy. | 1. Reduce the receptor expression level in your functional assay to minimize receptor reserve. 2. Ensure that assay conditions are as similar as possible. 3. Carefully analyze the maximal response (Emax) in your functional assays to assess partial agonism. |
| Apparent cytotoxicity at high concentrations | 1. True cytotoxic effect of the compound. 2. Compound precipitation causing cellular stress. 3. Off-target effects on essential cellular pathways. | 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. 2. Check for compound precipitation under a microscope. 3. If cytotoxicity is observed, consider if it can be blocked by antagonists for the known off-targets. |
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Studies of the Mechanism of Cytotoxicity, Induced by Palytoxin on HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for (Rac)-WAY-161503
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of (Rac)-WAY-161503.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and efficacy. The recommended conditions vary for the solid compound and solutions.
For Solid Form (Powder): this compound as a powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.
For Stock Solutions: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage durations are as follows:
Q2: How should I dissolve this compound for my experiments?
A2: this compound has varying solubility in different solvents. For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 2.5 mg/mL |
In Vivo Solution Preparation: For intraperitoneal (i.p.) injections in animal models, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A typical protocol involves adding the solvents sequentially to achieve a clear solution. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively.
Figure 1. Simplified 5-HT2C receptor Gq/11 signaling pathway.
It is important to note that the 5-HT2C receptor can also couple to other G proteins, such as Gi/o/z and G12/13, and can recruit β-arrestin, leading to a complex and potentially biased signaling profile.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in in vivo behavioral studies.
Possible Causes and Solutions:
-
Batch-to-Batch Variability: Small molecule synthesis can sometimes lead to variations between batches.
-
Solution: If you suspect batch variability, it is advisable to test a new lot of the compound. When possible, purchase a larger single batch for a complete study to minimize this variable.
-
-
Off-Target Effects: While this compound is selective for the 5-HT2C receptor, at higher concentrations, it may interact with other receptors, such as 5-HT2A and 5-HT2B.
-
Solution: Include a control group treated with a selective 5-HT2C antagonist (e.g., SB 242084) to confirm that the observed effects are mediated by the 5-HT2C receptor. A dose-response study can also help identify the optimal concentration that minimizes off-target effects.
-
-
Opposing Effects of 5-HT2A and 5-HT2C Receptor Activation: Studies have shown that 5-HT2A and 5-HT2C receptors can have opposing effects on locomotor activity.[2][3][4]
-
Solution: Carefully interpret locomotor data. A decrease in activity is an expected outcome of 5-HT2C agonism.[2] If you observe unexpected hyperactivity, consider the possibility of off-target 5-HT2A activation or other confounding factors.
-
-
Animal Strain Differences: The behavioral response to 5-HT2C agonists can vary between different strains of mice and rats.
-
Solution: Be consistent with the animal strain used throughout your studies. If you are comparing your results to published data, ensure you are using the same strain.
-
Problem 2: The compound precipitates out of solution during my experiment.
Possible Causes and Solutions:
-
Solubility Limits Exceeded: The concentration of this compound may be too high for the chosen solvent system.
-
Solution: Refer to the solubility data and adjust the concentration accordingly. For in vivo studies, ensure the correct preparation protocol is followed, including the order of solvent addition and the use of sonication or gentle warming if necessary.
-
-
Temperature Effects: Changes in temperature during the experiment can affect solubility.
-
Solution: Prepare solutions fresh on the day of the experiment and maintain them at a stable temperature. For in vivo studies, working solutions should be prepared freshly and used on the same day.[1]
-
Problem 3: I am not observing the expected effect in my in vitro assay.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage or handling of stock solutions can lead to degradation.
-
Solution: Ensure that stock solutions are stored at the correct temperature and are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a properly stored stock.
-
-
Assay Conditions: The specific conditions of your assay (e.g., cell line, receptor expression level, incubation time) may not be optimal.
-
Solution: Optimize your assay parameters. This may include titrating the concentration of this compound, adjusting the incubation time, or using a different functional readout (e.g., calcium flux vs. IP3 accumulation).
-
-
Cell Line Issues: The cell line used may have low or variable expression of the 5-HT2C receptor.
-
Solution: Verify the expression of the 5-HT2C receptor in your cell line using techniques like radioligand binding or western blotting.
-
Experimental Protocols
Protocol 1: In Vivo Locomotor Activity Assessment
This protocol outlines a general procedure for assessing the effect of this compound on locomotor activity in mice.
Figure 2. Workflow for in vivo locomotor activity assessment.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Experimental animals (e.g., C57BL/6J mice)
-
Locomotor activity chambers
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and the vehicle control on the day of the experiment.
-
Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection. A typical dose range for this compound is 3-30 mg/kg.[1]
-
Data Collection: Immediately after injection, place each mouse into an individual locomotor activity chamber and record activity for a set period (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor data, typically focusing on parameters such as total distance traveled, horizontal activity, and vertical activity. Compare the results from the this compound treated groups to the vehicle control group.
Protocol 2: In Vitro 5-HT2C Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the 5-HT2C receptor
-
This compound
-
Radioligand (e.g., [³H]-mesulergine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT2C ligand)
-
96-well plates
-
Scintillation counter and fluid
-
Filtration apparatus
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Reagent Addition:
-
To all wells, add the cell membrane preparation.
-
To the total binding wells, add assay buffer.
-
To the non-specific binding wells, add the non-specific binding control.
-
To the experimental wells, add the corresponding dilutions of this compound.
-
Add the radioligand to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-HT2C Agonist Anorectic Effects
Welcome to the Technical Support Center for researchers utilizing 5-HT2C receptor agonists. This resource provides troubleshooting guidance and in-depth information for scientists encountering a diminished anorectic response during their experiments with compounds such as WAY-161503.
Initial Observation: While the premise of this guide is to address tolerance, it is critical to note that published preclinical studies involving chronic administration of WAY-161503 have consistently demonstrated a lack of tolerance to its anorectic effects. For instance, in a 15-day study with obese Zucker rats, WAY-161503 maintained a 30% reduction in food intake without loss of efficacy.[1][2] Similarly, a 10-day study in growing Sprague-Dawley rats showed sustained decreases in food intake and attenuated body weight gain.[1][2]
Therefore, if you are observing a reduced anorectic effect of WAY-161503 in your experiments, it is crucial to first investigate experimental variables before concluding that pharmacological tolerance has developed. This guide is structured to walk you through this troubleshooting process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My animals initially showed a robust decrease in food intake with WAY-161503, but the effect is now diminishing. Is this tolerance?
A1: While this could be interpreted as tolerance, it is essential to first rule out other experimental factors. Published data suggests WAY-161503 does not typically induce tolerance.[1][2][3] Consider the following troubleshooting steps:
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Aliquot and Storage: Has the stock solution or solid compound been stored correctly (temperature, light exposure)? Repeated freeze-thaw cycles can degrade the compound.
-
Vehicle Stability: Is WAY-161503 stable in your chosen vehicle over the duration of your study? Some vehicles may lead to precipitation or degradation over time. Prepare fresh formulations regularly.
-
Dose Calculation and Administration: Double-check all dose calculations, animal weights, and injection volumes. Ensure consistent and accurate administration (e.g., intraperitoneal vs. subcutaneous injection technique).
-
-
Evaluate Animal Model and Husbandry:
-
Animal Strain: Are you using a standard rodent model (e.g., Sprague-Dawley, C57BL/6, Zucker)? Different strains may have variations in 5-HT2C receptor density or signaling.
-
Diet: Has the diet of the animals changed? High-fat diets can alter the sensitivity of hypothalamic appetite circuits.
-
Stress: Are there environmental stressors (e.g., noise, temperature fluctuations, changes in handling) that could affect feeding behavior independently of the drug's effect?
-
-
Assess Behavioral Compensation:
-
Meal Patterns: Are the animals shifting their intake to periods when the drug's effect is waning? Analyze food intake data in smaller time bins (e.g., hourly) to understand the microstructure of feeding.
-
Conditioned Aversion: While WAY-161503's primary effect is on satiety, high doses of some 5-HT2C agonists can be aversive.[4] Ensure the observed reduction in intake is not a learned avoidance of the food paired with potential malaise.
-
Q2: What is the established mechanism of action for the anorectic effect of WAY-161503?
A2: WAY-161503 is a selective and potent agonist for the serotonin 2C (5-HT2C) receptor.[2] The primary pathway for its anorectic effect involves the activation of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.[5][6]
Signaling Pathway:
-
WAY-161503 binds to and activates Gq-coupled 5-HT2C receptors on POMC neurons.
-
This activation stimulates the POMC neurons to synthesize and release α-melanocyte-stimulating hormone (α-MSH).
-
α-MSH then acts on melanocortin 4 receptors (MC4R) in downstream hypothalamic nuclei, such as the paraventricular nucleus (PVN), to promote satiety and reduce food intake.[6][7]
Diagram of the WAY-161503 Anorectic Signaling Pathway
Caption: WAY-161503 activates 5-HT2C receptors on POMC neurons, leading to satiety.
Q3: Although unlikely for WAY-161503, what are the theoretical mechanisms that could lead to tolerance to a 5-HT2C agonist?
A3: Should a researcher encounter true pharmacological tolerance to a 5-HT2C agonist, several cellular mechanisms could be responsible. These are typically associated with prolonged or intense receptor stimulation.
-
Receptor Desensitization: Rapid, short-term loss of receptor responsiveness. This can occur through:
-
Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.
-
β-Arrestin Binding: Phosphorylated receptors are bound by β-arrestin, which sterically hinders G-protein coupling, effectively uncoupling the receptor from its downstream signaling cascade.
-
-
Receptor Internalization (Downregulation): A slower, more prolonged process where the receptors are removed from the cell surface via endocytosis, leading to a reduced number of available receptors for the agonist to act upon.
Diagram of 5-HT2C Receptor Desensitization and Internalization
Caption: Potential mechanisms of 5-HT2C receptor desensitization and internalization.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for WAY-161503, providing a reference for expected activity.
Table 1: In Vitro Receptor Binding and Functional Activity of WAY-161503 [2]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy | Assay Type |
| Human 5-HT2C | 3.3 (agonist), 32 (antagonist) | 0.8 | Full Agonist | Calcium Mobilization |
| Human 5-HT2C | - | 8.5 | Full Agonist | Inositol Phosphate (IP) Formation |
| Human 5-HT2A | 18 | 7.0 | Partial Agonist | Calcium Mobilization |
| Human 5-HT2B | 60 | 1.8 | Agonist | Calcium Mobilization |
Table 2: In Vivo Anorectic Efficacy of WAY-161503 [2]
| Animal Model | Administration Route | ED50 (mg/kg) | Food Intake Measurement Duration |
| 24h Fasted Sprague-Dawley Rats | i.p. | 1.9 | 2 hours |
| Diet-Induced Obese Mice | i.p. | 6.8 | 2 hours |
| Obese Zucker Rats | i.p. | 0.73 | 2 hours |
Experimental Protocols
Protocol 1: Assessment of Anorectic Effects in Rodents
This protocol is designed to measure the acute effects of a compound on food intake.
Objective: To determine the dose-dependent effect of WAY-161503 on food intake in fasted rodents.
Materials:
-
WAY-161503
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Standard rodent chow
-
Metabolic cages or standard cages with pre-weighed food hoppers
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: House animals individually for at least 3-5 days to acclimate to the cages and handling.
-
Baseline Intake: Measure daily food intake for 2-3 days to establish a stable baseline.
-
Fasting: Fast animals for 18-24 hours with free access to water. This standardizes the hunger state.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, WAY-161503 at 0.3, 1.0, 3.0 mg/kg).
-
Administration: Weigh each animal and administer the calculated dose of vehicle or WAY-161503 via the chosen route (e.g., intraperitoneal injection).
-
Re-feeding: Immediately after administration, provide a pre-weighed amount of standard chow.
-
Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and accounting for any spillage.
-
Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare food intake between treatment groups and the vehicle control.
Diagram of the Anorectic Assessment Workflow
Caption: Standard experimental workflow for assessing acute anorectic drug effects.
Protocol 2: Western Blot for 5-HT2C Receptor Expression
This protocol can be used to investigate if a diminished response is due to a downregulation of the receptor protein in a specific brain region.
Objective: To quantify 5-HT2C receptor protein levels in hypothalamic tissue samples.
Materials:
-
Hypothalamic tissue lysates from control and treated animals
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-5-HT2C receptor)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each tissue lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Prepare samples by mixing lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-5-HT2C receptor antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the 5-HT2C receptor band intensity to the corresponding loading control band intensity. Compare the normalized values between experimental groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WAY-161503 Administration and Behavioral Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WAY-161503 in preclinical behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for WAY-161503?
WAY-161503 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] It also exhibits some activity as a 5-HT2B receptor agonist and a weak partial agonist at the 5-HT2A receptor.[2][3] Its effects are primarily mediated through the activation of 5-HT2C receptors, which are Gq/G11-coupled G protein-coupled receptors (GPCRs).[3]
Q2: What are the expected behavioral effects of WAY-161503 administration in rodents?
The most commonly reported behavioral effects of WAY-161503 in rodents include:
-
Anorectic effects: A dose-dependent decrease in food intake and attenuation of body weight gain upon chronic administration.[2][3]
-
Anxiogenic-like effects: In the elevated plus-maze, it has been shown to decrease exploration of the open arms and increase risk assessment behaviors.[4]
-
Reduced locomotor activity: It can cause a dose-dependent decrease in spontaneous locomotor activity.[5][6][7]
-
Conditioned taste aversion: WAY-161503 can induce a conditioned taste aversion to saccharin.[8]
-
Inhibition of 5-HT neuronal activity: It indirectly inhibits the firing of serotonin neurons in the dorsal raphe nucleus.[9]
Q3: What is a typical dose range for in vivo behavioral studies?
Effective doses in rodents typically range from 0.73 mg/kg to 10 mg/kg, administered intraperitoneally (i.p.).[2][7][10] The optimal dose will depend on the specific animal model and the behavioral paradigm being investigated. For instance, anorectic effects have been observed with ED50 values of 1.9 mg/kg in Sprague-Dawley rats and 6.8 mg/kg in diet-induced obese mice.[2]
Q4: How should I prepare WAY-161503 for administration?
WAY-161503 hydrochloride is soluble in aqueous solutions. A common vehicle for intraperitoneal injection can be prepared using a combination of DMSO, PEG300, Tween-80, and saline.[6] For example, a solution can be made with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is crucial to ensure the compound is fully dissolved, using heat or sonication if necessary.[6]
Q5: Are there any known off-target effects I should be aware of?
While WAY-161503 is selective for the 5-HT2C receptor, it does have some affinity for 5-HT2B and 5-HT2A receptors.[2][3] It is a full agonist at 5-HT2B receptors and a weak partial agonist at 5-HT2A receptors.[2][3] These off-target activities could potentially influence experimental outcomes, especially at higher doses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant effect on food intake at expected anorectic doses. | 1. Improper drug preparation or administration. | - Verify the correct calculation of the dose and concentration. - Ensure the compound is completely dissolved in the vehicle. Prepare fresh solutions for each experiment. - Confirm the accuracy of the intraperitoneal injection technique. |
| 2. Animal model characteristics. | - Consider the species, strain, and metabolic state of the animals. For example, ED50 values for anorexia differ between normal and obese animal models.[2] | |
| 3. Tolerance. | - While tolerance to the anorectic effects has not been observed in some chronic studies[2][3], consider this possibility in long-term administration paradigms. | |
| Unexpected anxiolytic-like effects (e.g., increased open-arm exploration). | 1. Off-target effects. | - Activation of other serotonin receptors could potentially lead to complex behavioral outcomes. Consider using a lower dose to maximize 5-HT2C selectivity. |
| 2. Environmental factors. | - Ensure that the testing environment is standardized and free from confounding stressors. | |
| 3. Data interpretation. | - Analyze a range of behavioral parameters, not just open-arm time, to get a complete picture of the behavioral phenotype. | |
| Contradictory results between different behavioral tests (e.g., anxiogenic in EPM but no effect in another anxiety test). | 1. Paradigm-specific effects. | - The behavioral effects of 5-HT2C agonists can be state-dependent and paradigm-dependent.[8] The underlying neural circuits mediating behavior in different tests may be differentially affected by WAY-161503. |
| 2. Dose selection. | - The dose-response curve for different behaviors may vary. A dose that is anxiogenic in one paradigm might be ineffective or produce a different effect in another. | |
| Significant reduction in locomotor activity confounding interpretation of other behaviors. | 1. Sedative effects at the administered dose. | - High doses of WAY-161503 can suppress locomotor activity.[5][7] - Conduct a dose-response study to find a dose that produces the desired effect on the primary behavioral measure without causing significant motor impairment. - Always measure and report locomotor activity as a control measure in your behavioral experiments. |
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of WAY-161503
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Assay |
| Human 5-HT2C | 3.3 ± 0.9 ([125I]DOI) 32 ± 6 ([3H]mesulergine)[2][3] | 8.5 (IP formation) 0.8 (Calcium mobilization)[2][3] | [3H]inositol phosphate (IP) formation, Calcium mobilization |
| Human 5-HT2A | 18 ([125I]DOI)[2][3] | 802 (IP formation) 7 (Calcium mobilization)[2][3] | [3H]inositol phosphate (IP) formation, Calcium mobilization |
| Human 5-HT2B | 60 ([3H]5-HT)[2][3] | 6.9 (IP formation) 1.8 (Calcium mobilization)[2][3] | [3H]inositol phosphate (IP) formation, Calcium mobilization |
Table 2: In Vivo Behavioral Effects of WAY-161503 in Rodents
| Animal Model | Behavioral Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Sprague-Dawley Rats | 2-hr Food Intake (24h fasted) | ED50 = 1.9 | Dose-dependent decrease in food intake. | [2] |
| Diet-induced Obese Mice | 2-hr Food Intake (24h fasted) | ED50 = 6.8 | Dose-dependent decrease in food intake. | [2] |
| Obese Zucker Rats | 2-hr Food Intake (24h fasted) | ED50 = 0.73 | Dose-dependent decrease in food intake. | [2] |
| Wistar Rats | Elevated Plus Maze | Not specified | Reduced open-arm exploration and increased risk assessment. | [4] |
| Sprague-Dawley Rats | Conditioned Taste Aversion | 3.0 | Induced a conditioned taste aversion to saccharin. | [8] |
| C57BL/6J Mice | Locomotor Activity | 3-30 | Dose-dependent decrease in locomotor activity. | [6] |
| Sprague-Dawley Rats | Nicotine-induced Locomotion | 1.0 | Decreased baseline and nicotine-induced locomotor activity. | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of WAY-161503 for Behavioral Studies
-
Materials:
-
WAY-161503 hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate syringes and needles for intraperitoneal injection
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile tube, add the DMSO, PEG300, and Tween-80. Vortex thoroughly.
-
Add the saline and vortex again until the solution is clear and homogenous.
-
-
WAY-161503 Solution Preparation:
-
Calculate the required amount of WAY-161503 hydrochloride based on the desired dose and the weight of the animals.
-
Dissolve the calculated amount of WAY-161503 in the prepared vehicle.
-
Vortex the solution vigorously to ensure complete dissolution. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[6]
-
Prepare the solution fresh on the day of the experiment.
-
-
Administration:
-
Administer the solution via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice and rats).
-
The timing of administration relative to the behavioral test should be consistent across all animals and based on the expected pharmacokinetics of the compound.
-
Mandatory Visualizations
Caption: Canonical 5-HT2C receptor signaling pathway activated by WAY-161503.
References
- 1. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2C Receptor Agonist Anorectic Efficacy Potentiated by 5-HT1B Receptor Agonist Coapplication: An Effect Mediated via Increased Proportion of Pro-Opiomelanocortin Neurons Activated | Journal of Neuroscience [jneurosci.org]
Troubleshooting inconsistent results in WAY-161503 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving the 5-HT2C receptor agonist, WAY-161503.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WAY-161503?
WAY-161503 is a potent and selective full agonist of the serotonin 2C (5-HT2C) receptor.[1][2] It also exhibits lower affinity for the 5-HT2A and 5-HT2B receptors, which should be considered when designing experiments and interpreting results, especially at higher concentrations.[3][4]
Q2: What are the recommended solvent and storage conditions for WAY-161503?
WAY-161503 hydrochloride is soluble in DMSO.[5] For long-term storage, it is recommended to desiccate at room temperature. Stock solutions in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided. For in vivo studies, various vehicles can be used, including saline with co-solvents like PEG300, Tween-80, or corn oil to ensure solubility and stability.
Q3: What are the known off-target effects of WAY-161503?
WAY-161503 has a higher affinity for the 5-HT2C receptor, but it can also act on 5-HT2A and 5-HT2B receptors, although with lower potency.[3][4] At higher concentrations, these off-target activations can lead to confounding results. For example, activation of 5-HT2A receptors can influence locomotor activity, while 5-HT2B receptor activation has been associated with cardiovascular effects.[6]
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of WAY-161503 that elicits a response at the 5-HT2C receptor. Performing dose-response experiments is essential to identify the optimal concentration. Additionally, using selective antagonists for 5-HT2A and 5-HT2B receptors can help to isolate the effects mediated by the 5-HT2C receptor.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Potency of WAY-161503
| Receptor | Assay Type | Radioligand | K_i (nM) | EC_50 (nM) | Reference |
| Human 5-HT2C | Radioligand Binding (Agonist) | [¹²⁵I]DOI | 3.3 ± 0.9 | - | [3][4] |
| Human 5-HT2C | Radioligand Binding (Antagonist) | [³H]Mesulergine | 32 ± 6 | - | [3][4] |
| Human 5-HT2C | Calcium Mobilization | - | - | 0.8 | [3][4] |
| Human 5-HT2C | Inositol Phosphate (IP) Formation | - | - | 8.5 | [3][4] |
| Human 5-HT2A | Radioligand Binding | [¹²⁵I]DOI | 18 | - | [3][4] |
| Human 5-HT2A | Calcium Mobilization | - | - | 7 | [3][4] |
| Human 5-HT2A | Inositol Phosphate (IP) Formation | - | - | 802 (partial agonist) | [3][4] |
| Human 5-HT2B | Radioligand Binding | [³H]5-HT | 60 | - | [3][4] |
| Human 5-HT2B | Calcium Mobilization | - | - | 1.8 | [3][4] |
| Human 5-HT2B | Inositol Phosphate (IP) Formation | - | - | 6.9 | [3][4] |
Table 2: In Vivo Efficacy of WAY-161503 in Animal Models
| Animal Model | Effect | ED_50 (mg/kg) | Administration Route | Reference |
| Sprague-Dawley Rats (24h fasted) | Decreased 2-h food intake | 1.9 | Not specified | [4] |
| Diet-induced Obese Mice | Decreased 2-h food intake | 6.8 | Not specified | [4] |
| Obese Zucker Rats | Decreased 2-h food intake | 0.73 | Not specified | [4] |
Troubleshooting Guides
Inconsistent Results in Calcium Mobilization Assays
Problem: Weak or no calcium signal upon WAY-161503 application.
-
Possible Cause 1: Suboptimal WAY-161503 Concentration.
-
Solution: Perform a full dose-response curve to determine the optimal EC50 in your specific cell line and assay conditions. WAY-161503 potency can vary between cell lines and with different receptor expression levels.
-
-
Possible Cause 2: Poor Solubility of WAY-161503 in Assay Buffer.
-
Solution: Ensure complete dissolution of the compound. While WAY-161503 is soluble in DMSO for stock solutions, it may precipitate in aqueous assay buffers. Consider using a buffer containing a low percentage of serum or BSA to improve solubility.
-
-
Possible Cause 3: Low 5-HT2C Receptor Expression in Cells.
-
Solution: Verify the expression level of the 5-HT2C receptor in your cell line using techniques like qPCR or western blotting. If expression is low, consider using a cell line with higher expression or optimizing transfection conditions.
-
-
Possible Cause 4: Receptor Desensitization.
-
Solution: Prolonged exposure to agonists can lead to receptor desensitization. Minimize the incubation time with WAY-161503 to the shortest duration necessary to observe a robust signal.[7]
-
Problem: High background signal in calcium mobilization assays.
-
Possible Cause 1: Constitutive Activity of the 5-HT2C Receptor.
-
Solution: The 5-HT2C receptor can exhibit agonist-independent (constitutive) activity, especially when overexpressed.[8] This can lead to a high baseline calcium level. Consider using a cell line with lower, more physiological expression levels.
-
-
Possible Cause 2: Cell Health and Viability.
-
Solution: Ensure cells are healthy and not overgrown, as this can lead to spontaneous calcium signaling. Use cells at a consistent and optimal confluency for your assays.
-
-
Possible Cause 3: Assay Buffer Composition.
-
Solution: Some buffer components can interfere with the assay. Use a balanced salt solution (e.g., HBSS) with appropriate buffering capacity.
-
Variability in Radioligand Binding Assays
Problem: Low specific binding of radioligand in the presence of WAY-161503.
-
Possible Cause 1: Inappropriate Radioligand Concentration.
-
Solution: Use a radioligand concentration at or below its Kd for the 5-HT2C receptor to ensure sensitive detection of competitive binding.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Ensure that the binding reaction has reached equilibrium. Determine the optimal incubation time by performing a time-course experiment.
-
-
Possible Cause 3: Degradation of WAY-161503 or Radioligand.
-
Solution: Prepare fresh solutions of WAY-161503 for each experiment. Ensure the radioligand is not expired and has been stored correctly to prevent degradation.
-
Problem: High non-specific binding.
-
Possible Cause 1: Radioligand Sticking to Assay Components.
-
Solution: Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
-
Possible Cause 2: Lipophilicity of WAY-161503.
-
Solution: At high concentrations, lipophilic compounds can partition into cell membranes, leading to high non-specific binding. Include a step to wash the filters thoroughly with ice-cold buffer to remove unbound compound.
-
Inconsistent Behavioral Responses in In Vivo Studies
Problem: High variability in behavioral outcomes between animals.
-
Possible Cause 1: Inconsistent Drug Administration and Bioavailability.
-
Solution: Ensure accurate and consistent dosing. For intraperitoneal (i.p.) injections, ensure the injection is truly intraperitoneal and not subcutaneous. The choice of vehicle is critical for consistent solubility and absorption. Prepare fresh formulations for each experiment and ensure the compound is fully dissolved.
-
-
Possible Cause 2: Animal Strain and Genetic Differences.
-
Solution: The response to 5-HT2C agonists can vary between different rodent strains.[9] Be consistent with the strain, age, and sex of the animals used in your studies.
-
-
Possible Cause 3: Environmental and Handling Stress.
-
Solution: Stress can significantly impact the serotonergic system and behavioral outcomes. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.
-
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the human 5-HT2C receptor in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of WAY-161503 in the assay buffer.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the WAY-161503 dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the logarithm of the WAY-161503 concentration to determine the EC50.
Protocol 2: Radioligand Binding Assay (Competitive Binding)
-
Membrane Preparation: Prepare cell membranes from cells expressing the 5-HT2C receptor by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand for the 5-HT2C receptor (e.g., [¹²⁵I]DOI), and varying concentrations of WAY-161503.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the WAY-161503 concentration to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Caption: WAY-161503 signaling pathway.
Caption: Troubleshooting workflow.
References
- 1. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid desensitization of serotonin 5-HT2C receptor-stimulated intracellular calcium mobilization in CHO cells transfected with cloned human 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-WAY-161503 Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress in animal models treated with (Rac)-WAY-161503. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the serotonin 5-HT2C receptor, with a high affinity (Ki of 4 nM and an EC50 of 12 nM).[1] It displays greater affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors.[1] Its primary mechanism of action is to stimulate 5-HT2C receptors, which are involved in the regulation of mood, appetite, and other physiological processes. In animal models, it has been observed to have anti-obesity and antidepressant-like effects.[1][2]
Q2: I've administered this compound and my animals are showing signs of anxiety and distress. Is this a known side effect?
A2: Yes, activation of 5-HT2C receptors can be associated with anxiogenic-like effects in rodents.[3][4] Studies have shown that administration of 5-HT2C receptor agonists can increase anxiety-like behaviors in tests such as the elevated plus-maze.[3] Additionally, this compound has been reported to have aversive properties, inducing conditioned taste aversion in rats.[5] Therefore, observing signs of anxiety is a potential, on-target effect of the compound.
Q3: What are the typical behavioral signs of stress and anxiety I should monitor for in my rodent models?
A3: Common behavioral indicators of stress and anxiety in rodents include:
-
Increased freezing behavior
-
Reduced exploration of open or novel spaces (e.g., in an open field or elevated plus-maze test)
-
Increased grooming or self-soothing behaviors
-
Changes in posture (e.g., hunched posture)
-
Decreased social interaction
-
Piloerection (hair standing on end)
-
Vocalization (in some species)
-
Changes in food and water intake independent of the compound's anorectic effects.
Q4: Are there any physiological markers of stress I can measure?
A4: Yes, physiological markers can provide a quantitative measure of stress. These include:
-
Elevated corticosterone levels: Activation of the hypothalamic-pituitary-adrenal (HPA) axis is a classic sign of stress.[6]
-
Changes in heart rate and blood pressure.
-
Alterations in body weight (beyond the expected anorectic effects).
-
Increased body temperature.
Troubleshooting Guides
Issue 1: Animals exhibit acute signs of distress immediately following injection.
| Potential Cause | Troubleshooting Step |
| Stress from handling and restraint | Refine your handling and injection technique. Acclimatize the animals to the procedure by handling them for several days prior to the experiment. Use a non-restraint injection method if possible. |
| Irritation from the vehicle or compound | Ensure the vehicle is sterile, isotonic, and at a neutral pH.[7] Consider trying an alternative vehicle formulation (see Table 2). Administer the injection at a slow, steady rate. |
| Anxiogenic effects of the compound | While this is an on-target effect, ensuring a calm and quiet environment post-injection can help minimize the stress response. Provide adequate bedding and nesting material for the animals to retreat to. |
Issue 2: Animals show persistent anxiety-like behaviors throughout the study.
| Potential Cause | Troubleshooting Step |
| Dose of this compound is too high | Consider performing a dose-response study to determine the lowest effective dose that achieves your desired therapeutic effect with minimal anxiogenic side effects. |
| Chronic stress from repeated injections | Minimize the frequency of injections if possible. If daily injections are necessary, ensure the procedure is as quick and stress-free as possible. Consider using a different route of administration that may be less stressful, such as oral gavage if your experimental design allows. |
| Environmental stressors | Evaluate the housing conditions for potential stressors such as excessive noise, bright lighting, or cage vibrations. Ensure a stable and enriched environment for the animals. |
Quantitative Data
Table 1: In Vivo Effects of this compound in Rodent Models
| Animal Model | Dose Range (mg/kg, i.p.) | Observed Effects | Reference |
| Male C57BL/6J mice | 3 - 30 | Dose-dependent decrease in locomotor activity. | [1] |
| Sprague-Dawley rats | 0 - 1.0 | Decreased baseline and nicotine-induced locomotor activity at 1.0 mg/kg. | [8] |
| Sprague-Dawley rats | 3.0 | Induced conditioned place aversion and conditioned taste aversion. | [5] |
| Wistar rats | 1, 3, 10 | Decreased open-arm exploration in the elevated plus-maze, indicating an anxiogenic-like effect. | [9] |
| Sprague-Dawley rats, diet-induced obese mice, and obese Zucker rats | 0.73 - 6.8 | Dose-dependent decreases in 2-hour food intake. | [10] |
Table 2: Example Vehicle Formulations for this compound
| Formulation Components | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
| Saline | - | [9] |
Experimental Protocols
Protocol 1: Stress-Minimized Intraperitoneal (i.p.) Injection of this compound in Mice
-
Preparation:
-
Prepare the desired concentration of this compound in a sterile, appropriate vehicle (see Table 2). Warm the solution to room temperature before injection.
-
Use a new, sterile, small-gauge needle (e.g., 27-30G) for each animal.
-
Habituate the animals to the handling and injection procedure for at least 3 days prior to the experiment by gently handling them and performing mock injections with the vehicle.
-
-
Injection Procedure:
-
Transport the animal's home cage to a quiet, dedicated procedure room.
-
Gently lift the mouse by the base of the tail and allow it to grip a surface with its forepaws.
-
Securely but gently restrain the mouse by the scruff of the neck.
-
Tilt the mouse's head downwards and locate the lower left or right quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline and internal organs.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently return the mouse to its home cage.
-
-
Post-Injection Monitoring:
-
Place the home cage in a quiet, dimly lit area for at least 30 minutes post-injection.
-
Observe the animal for any immediate signs of distress (e.g., writhing, vocalization, excessive grooming).
-
Monitor for behavioral changes at specified time points according to your experimental design.
-
Protocol 2: Assessment of Anxiety-Like Behavior using the Elevated Plus-Maze (EPM)
-
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The maze should be made of a non-porous material for easy cleaning.
-
-
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle according to Protocol 1 at the appropriate pre-treatment time (e.g., 15-30 minutes before the test).
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these parameters is indicative of anxiogenic-like behavior.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the 5-HT2C receptor.
Caption: Workflow for a behavioral experiment designed to minimize animal stress.
Caption: Decision-making flowchart for addressing signs of stress in animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin modulates social responses to stressed conspecifics via insular 5-HT2C receptors in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Food Intake Studies with WAY-161503
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WAY-161503 in food intake studies.
Frequently Asked Questions (FAQs)
Q1: What is WAY-161503 and how does it affect food intake?
WAY-161503 is a potent and selective agonist for the serotonin 5-HT2C receptor.[1][2][3][4] It also exhibits some activity at 5-HT2B and 5-HT2A receptors.[1][2] Its primary mechanism of action in reducing food intake is through the activation of 5-HT2C receptors, which are key components of the neural circuitry regulating appetite and satiety.[4][5]
Q2: What are the known off-target effects of WAY-161503?
While WAY-161503 is selective for the 5-HT2C receptor, it does have some affinity for 5-HT2A and 5-HT2B receptors, which could contribute to variability in experimental outcomes.[1][2] Additionally, at higher doses, WAY-161503 has been observed to decrease locomotor activity, an effect that could indirectly impact feeding behavior.[6][7]
Q3: How should I prepare WAY-161503 for in vivo administration?
WAY-161503 hydrochloride is soluble in DMSO.[8][9][10] For in vivo studies, a common vehicle involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as saline or corn oil. One suggested protocol is to prepare a stock solution in DMSO and then dilute it in a mixture of PEG300, Tween-80, and saline.[11] It is crucial to ensure the final concentration of DMSO is low and consistent across all experimental groups to avoid vehicle-induced effects.
Q4: What is the expected duration of the anorectic effect of WAY-161503?
In acute studies, the anorectic effect of WAY-161503 is typically observed within the first few hours of administration.[1][2] Chronic administration has been shown to produce a sustained reduction in food intake and body weight gain over several days without the development of tolerance.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No significant reduction in food intake observed. | 1. Inappropriate Animal Model: Species and strain differences can significantly impact the efficacy of WAY-161503. For example, ED50 values differ between Sprague-Dawley rats, diet-induced obese mice, and obese Zucker rats.[1][2] 2. Incorrect Dosing: The administered dose may be too low to elicit a significant anorectic effect. 3. Compound Instability/Poor Solubility: Improper storage or vehicle preparation can lead to degradation or precipitation of the compound. | 1. Model Selection: Ensure the chosen animal model is appropriate for the study and consider the known sensitivities of different species and strains to 5-HT2C agonists. 2. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your specific animal model. 3. Preparation and Storage: Store WAY-161503 as recommended by the supplier (e.g., desiccated at -20°C).[9] Prepare fresh solutions for each experiment and visually inspect for any precipitation before administration. |
| High variability in food intake data between subjects. | 1. Sex Differences: There can be sex-specific differences in the response to 5-HT2C agonists.[12] 2. Diet Composition: The composition of the diet, particularly the fat content, can influence baseline food intake and the response to anorectic agents.[13] 3. Fasting Duration: The length of the fasting period prior to the experiment can affect the motivation to eat and the subsequent response to the drug.[14][15] 4. Environmental Stressors: Stress from handling or novel environments can alter feeding behavior.[16] | 1. Control for Sex: Use animals of a single sex or include both sexes and analyze the data separately. 2. Standardize Diet: Use a standardized and consistent diet for all animals throughout the acclimation and experimental periods. 3. Consistent Fasting: Implement a consistent and appropriate fasting and re-feeding schedule for all animals. 4. Acclimation: Ensure all animals are properly acclimated to the experimental conditions, including handling and testing cages, to minimize stress. |
| Observed reduction in food intake is accompanied by sedation or hyperactivity. | 1. Off-Target Effects: At higher doses, WAY-161503 can affect locomotor activity, which may confound the interpretation of food intake data.[6][7] 5-HT2A and 5-HT2C receptors can have opposing effects on locomotion.[7] | 1. Behavioral Monitoring: Concurrently measure locomotor activity to assess potential sedative or hyperactive effects of the compound at the doses tested. 2. Dose Adjustment: If significant effects on locomotion are observed, consider using a lower dose of WAY-161503 that still produces an anorectic effect without altering activity levels. |
Quantitative Data Summary
Table 1: In Vitro Receptor Binding and Functional Potency of WAY-161503
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Signaling Pathway |
| Human 5-HT2C | 3.3 ± 0.9 | 8.5 (IP formation), 0.8 (Ca2+ mobilization), 38 (PLA2) | Gq/11 -> PLC -> IP3 & DAG; PLA2 -> Arachidonic Acid |
| Human 5-HT2A | 18 | 802 (IP formation - partial agonist), 7 (Ca2+ mobilization) | Gq/11 -> PLC -> IP3 & DAG |
| Human 5-HT2B | 60 | 6.9 (IP formation), 1.8 (Ca2+ mobilization) | Gq/11 -> PLC -> IP3 & DAG |
| Data compiled from Rosenzweig-Lipson et al., 2006.[1] |
Table 2: In Vivo Anorectic Potency of WAY-161503 in Rodent Models
| Animal Model | ED50 (mg/kg) | Administration Route | Fasting Period |
| Sprague-Dawley Rats | 1.9 | Not Specified | 24 hours |
| Diet-Induced Obese Mice | 6.8 | Not Specified | 24 hours |
| Obese Zucker Rats | 0.73 | Not Specified | 24 hours |
| Data represents the dose required to produce a 50% reduction in 2-hour food intake. Compiled from Rosenzweig-Lipson et al., 2006.[1] |
Experimental Protocols
Key Experiment: Acute Food Intake Study in Rodents
-
Animal Acclimation: House animals individually for at least one week before the experiment to allow for acclimation to the housing conditions. Handle animals daily to minimize stress.
-
Fasting: Fast the animals for a predetermined period (e.g., 18-24 hours) with free access to water.[1][2]
-
Compound Preparation: Prepare WAY-161503 in an appropriate vehicle immediately before administration. Ensure the compound is fully dissolved.
-
Administration: Administer WAY-161503 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Re-feeding and Measurement: Thirty minutes after administration, provide a pre-weighed amount of food. Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[1][2]
-
Data Analysis: Analyze the cumulative food intake at each time point. Compare the food intake between the WAY-161503-treated groups and the vehicle-treated control group.
Visualizations
Caption: Signaling pathway of WAY-161503 at the 5-HT2C receptor.
Caption: Experimental workflow for an acute food intake study.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators [mdpi.com]
- 5. Nucleus of the Solitary Tract Serotonin 5-HT2C Receptors Modulate Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Subcortical serotonin 5HT2c receptor-containing neurons sex-specifically regulate binge-like alcohol consumption, social, and arousal behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased Variation in Body Weight and Food Intake Is Related to Increased Dietary Fat but Not Increased Carbohydrate or Protein in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of daily fasting duration on body composition and cardiometabolic risk factors during a time-restricted eating protocol: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Potential for 5-HT2A or 5-HT2B receptor activation by WAY-161503
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WAY-161503 in experiments investigating its interaction with 5-HT2A and 5-HT2B receptors.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity and functional activity of WAY-161503 at 5-HT2A and 5-HT2B receptors?
A1: WAY-161503 is primarily recognized as a potent 5-HT2C receptor agonist, but it also exhibits activity at 5-HT2A and 5-HT2B receptors.[1] In radioligand binding assays, WAY-161503 has a Ki of approximately 18 nM at the human 5-HT2A receptor and around 60 nM at the human 5-HT2B receptor.[1]
Functionally, its activity is nuanced. In inositol phosphate (IP) accumulation assays, WAY-161503 acts as a weak partial agonist at 5-HT2A receptors with an EC50 of 802 nM.[1] However, in calcium mobilization assays, it demonstrates potent agonism with an EC50 of 7 nM at 5-HT2A receptors.[1] At the 5-HT2B receptor, WAY-161503 is an agonist in both IP accumulation and calcium mobilization assays, with EC50 values of 6.9 nM and 1.8 nM, respectively.[1]
Summary of WAY-161503 In Vitro Activity
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT2A | Radioligand Binding ([¹²⁵I]DOI) | Ki | 18 | [1] |
| Inositol Phosphate Accumulation | EC50 | 802 | [1] | |
| Calcium Mobilization | EC50 | 7 | [1] | |
| 5-HT2B | Radioligand Binding ([³H]5-HT) | Ki | 60 | [1] |
| Inositol Phosphate Accumulation | EC50 | 6.9 | [1] | |
| Calcium Mobilization | EC50 | 1.8 | [1] |
Q2: What are the canonical signaling pathways for 5-HT2A and 5-HT2B receptors?
A2: Both 5-HT2A and 5-HT2B receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Troubleshooting Guides
Radioligand Binding Assays
This guide is intended to help troubleshoot common issues encountered during radioligand binding assays to determine the Ki of WAY-161503 for 5-HT2A and 5-HT2B receptors.
Issue 1: High Non-Specific Binding
-
Possible Cause:
-
Radioligand concentration is too high.
-
Insufficient washing of filters.
-
Radioligand is sticking to filters or plate.
-
Inappropriate blocking agent for non-specific binding.
-
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Ensure you are using a concentration of [¹²⁵I]DOI (for 5-HT2A) or [³H]5-HT (for 5-HT2B) that is at or below its Kd for the receptor.[2]
-
Improve Washing: Increase the number of washes with ice-cold wash buffer after filtration. Ensure the vacuum is sufficient to quickly remove the buffer.
-
Pre-treat Filters: Pre-soak the glass fiber filters (e.g., GF/C) in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific sticking of the radioligand.[2]
-
Verify Non-Specific Blocker: Use a high concentration of a known, unlabeled ligand to define non-specific binding (e.g., 10 µM DOI for [¹²⁵I]DOI binding).[3]
-
Issue 2: Low or No Specific Binding
-
Possible Cause:
-
Degraded receptor preparation.
-
Inactive radioligand.
-
Incorrect buffer composition or pH.
-
Insufficient incubation time.
-
-
Troubleshooting Steps:
-
Check Membrane Preparation: Prepare fresh cell membranes and ensure they are stored properly at -80°C. Determine protein concentration accurately.
-
Validate Radioligand: Check the expiration date and specific activity of the radioligand. If possible, test it in a control assay with a known positive control compound.
-
Verify Buffer: Double-check the composition and pH of your binding and wash buffers. A typical binding buffer for 5-HT2A assays is 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2, and 10 µM pargyline.[3]
-
Optimize Incubation Time: While 60 minutes at room temperature is a common incubation time, you may need to perform a time-course experiment to determine the optimal time to reach equilibrium.[3]
-
Functional Assays: Calcium Mobilization (FLIPR)
This guide addresses common problems in measuring WAY-161503-induced calcium mobilization in CHO cells expressing 5-HT2A or 5-HT2B receptors using a Fluorometric Imaging Plate Reader (FLIPR).
Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio
-
Possible Cause:
-
Incomplete removal of extracellular dye.
-
Cell death or unhealthy cells leaking dye.
-
Autofluorescence of the compound.
-
-
Troubleshooting Steps:
-
Use a Quenching Dye: Some calcium assay kits include a quenching agent to reduce extracellular fluorescence, eliminating the need for a wash step.
-
Gentle Cell Handling: Ensure gentle washing steps to avoid detaching or damaging the cells.
-
Optimize Cell Seeding Density: Plate cells to achieve a confluent monolayer on the day of the assay. Over-confluent or under-confluent cells can lead to poor results.
-
Check Compound Autofluorescence: Run a control plate with your compound dilutions in buffer without cells to check for autofluorescence at the excitation and emission wavelengths of your calcium dye.
-
Issue 2: No or Weak Response to WAY-161503
-
Possible Cause:
-
Low receptor expression in the cells.
-
Degraded WAY-161503 stock solution.
-
Suboptimal assay buffer.
-
Cells are not responsive.
-
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression and functionality of the 5-HT2A or 5-HT2B receptors in your CHO cell line using a known potent agonist (like serotonin) as a positive control.
-
Prepare Fresh Compound Dilutions: Prepare fresh serial dilutions of WAY-161503 from a new stock solution.
-
Buffer Composition: Ensure your assay buffer (e.g., HBSS with 20 mM HEPES) is correctly prepared and at the proper pH. For CHO cells, the inclusion of probenecid may be necessary to prevent dye extrusion.[4]
-
Check Cell Health: Inspect cells for normal morphology and viability before starting the assay.
-
Functional Assays: Inositol Phosphate (IP) Accumulation
This guide provides assistance for common issues in measuring WAY-161503-stimulated IP accumulation in CHO cells expressing 5-HT2A or 5-HT2B receptors.
Issue 1: High Basal IP Levels
-
Possible Cause:
-
Constitutive activity of the receptor.
-
Over-stimulation of cells during handling.
-
Presence of serum or other growth factors in the assay medium.
-
-
Troubleshooting Steps:
-
Serum Starvation: Incubate the cells in serum-free medium for a few hours before the assay to reduce basal signaling.
-
Gentle Handling: Handle cells gently during media changes and reagent additions.
-
Use an Antagonist: If high constitutive activity is suspected, you can measure the effect of a known inverse agonist or antagonist to see if it reduces the basal signal.
-
Issue 2: Large Well-to-Well Variability
-
Possible Cause:
-
Inconsistent cell seeding.
-
Inaccurate pipetting of reagents.
-
Edge effects in the microplate.
-
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: After plating, visually inspect the plate to ensure a uniform monolayer in all wells.
-
Calibrate Pipettes: Use calibrated pipettes and proper pipetting technique for all reagent additions.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate, or fill them with buffer to maintain a more uniform temperature and humidity across the plate.
-
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
-
Objective: To determine the binding affinity (Ki) of WAY-161503 for the human 5-HT2A receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl₂, 10 µM pargyline.[3]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Radioligand: [¹²⁵I]DOI (final concentration ~0.5 nM).[3]
-
Non-specific determinant: Unlabeled DOI (10 µM).[3]
-
WAY-161503 serial dilutions.
-
96-well GF/C filter plates.
-
-
Procedure:
-
Prepare cell membranes from CHO-K1/5-HT2A cells.
-
In a 96-well filter plate, add assay buffer, radioligand, and either buffer (for total binding), unlabeled DOI (for non-specific binding), or WAY-161503 dilution.
-
Add the cell membrane preparation to each well to initiate the binding reaction (total volume 200 µL).[3]
-
Incubate for 60 minutes at room temperature.[3]
-
Terminate the assay by rapid filtration over the GF/C filter plate, followed by several washes with ice-cold wash buffer.[3]
-
Dry the filter plate and measure radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value for WAY-161503 using competitive binding analysis software.
-
Calcium Mobilization Assay
-
Objective: To determine the potency (EC50) of WAY-161503 in stimulating calcium mobilization via the 5-HT2A or 5-HT2B receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2B receptor.
-
Cell culture medium (e.g., Ham's F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: HBSS with 20 mM HEPES.
-
-
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load cells with the calcium dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Place the plate in a FLIPR instrument.
-
Measure baseline fluorescence.
-
Add serial dilutions of WAY-161503 and monitor the change in fluorescence intensity over time.
-
Analyze the data to generate a dose-response curve and calculate the EC50 value.
-
Inositol Phosphate Accumulation Assay
-
Objective: To determine the potency (EC50) of WAY-161503 in stimulating inositol phosphate production via the 5-HT2A or 5-HT2B receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2B receptor.
-
Inositol-free DMEM.
-
myo-[³H]-inositol.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.
-
WAY-161503 serial dilutions.
-
Dowex anion-exchange resin.
-
-
Procedure:
-
Label cells overnight with myo-[³H]-inositol in inositol-free medium.
-
Wash the cells and pre-incubate with stimulation buffer containing LiCl.
-
Add serial dilutions of WAY-161503 and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and separate the total inositol phosphates from free [³H]-inositol using anion-exchange chromatography.
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Generate a dose-response curve and calculate the EC50 value.
-
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Assay in Summary_ki [ww.w.bindingdb.org]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-HT2C Receptor Agonists: (Rac)-WAY-161503 vs. Ro 60-0175
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent 5-HT2C receptor agonists, (Rac)-WAY-161503 and Ro 60-0175. The information presented is collated from various pharmacological studies to assist researchers in selecting the appropriate compound for their specific experimental needs. This document covers in vitro pharmacological profiles, signaling pathways, and reported in vivo effects, supported by experimental data and methodologies.
Introduction to the Compounds
Ro 60-0175 , also known as (S)-5-fluoro-6-chloro-α-methylisotryptamine, is a potent and selective agonist for the 5-HT2C receptor, developed by Hoffmann-La Roche.[1] It has been widely used as a research tool to investigate the physiological roles of the 5-HT2C receptor.[1][2]
This compound is another potent 5-HT2C receptor agonist with demonstrated efficacy in models of obesity and depression.[3][4] It exhibits a high affinity for the 5-HT2C receptor and has been characterized for its effects on food intake and body weight.[4][5]
In Vitro Pharmacological Profile
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and Ro 60-0175 at human 5-HT2 receptor subtypes. These values are crucial for understanding the potency and selectivity of each compound.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (2A/2C) | Selectivity (2B/2C) |
| This compound | 3.3 (agonist) / 32 (antagonist)[4][5] | 18[4][5] | 60[4][5] | ~6-fold | ~20-fold |
| Ro 60-0175 | 1 (pKi = 9)[6][7] | 32 (pKi = 7.5)[6][7] | 125 (EC50 = 0.9 nM)[1][6] | 32-fold | 125-fold |
Note: Ki values can vary depending on the radioligand and experimental conditions used. The selectivity is calculated as a ratio of Ki values (Ki of off-target receptor / Ki of 5-HT2C).
Table 2: Comparative Functional Potencies (EC50, nM)
| Compound | Assay | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | Inositol Phosphate Formation | 8.5[4][5] | 802 (partial agonist)[4][5] | 6.9[4][5] |
| Calcium Mobilization | 0.8[4][5] | 7[4][5] | 1.8[4][5] | |
| Arachidonic Acid Release | 38 (77% efficacy)[4][5] | - | - | |
| Ro 60-0175 | Calcium Mobilization | 32[6] | 447[6] | 0.9[6] |
Signaling Pathways
Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] Recent studies have also revealed that 5-HT2C receptors can couple to other G-protein pathways, including Gi/o/z and G12/13, highlighting the complexity of its signaling.[9][10] Furthermore, 5-HT2C receptor activation can stimulate phospholipase D (PLD) and the Raf/MEK/ERK module.[11]
In Vivo Effects: A Comparative Overview
Both this compound and Ro 60-0175 have been evaluated in various animal models to understand their physiological and behavioral effects. A summary of these findings is presented below.
Table 3: Comparative In Vivo Effects
| Effect | This compound | Ro 60-0175 |
| Food Intake | Dose-dependent decrease in rats and mice (ED50 = 0.73-6.8 mg/kg).[4][5] Chronic administration decreased food intake and attenuated body weight gain.[4][5] | Reduces food intake.[12] |
| Locomotor Activity | Decreased baseline and nicotine-induced locomotor activity (1.0 mg/kg).[13] | Produces hypolocomotion and sedative-like effects.[1] |
| Dopamine System Interaction | - | Decreases dopamine release in the nucleus accumbens and reduces the firing rate of dopamine neurons in the ventral tegmental area (VTA).[2] Attenuates cocaine-induced increases in dopamine in the nucleus accumbens.[14] |
| Anxiety/Depression Models | Antidepressant-like effects.[3] | Anxiolytic-like effects in some models.[1] Antidepressant-like effects.[12] |
| Cocaine-Seeking Behavior | Protected against cocaine-seeking behavior after acute or repeated administration.[15][16][17] | Reduced cocaine reinforcement and protected against cocaine-seeking behavior.[15][16][17] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon existing research. Below are generalized methodologies for key in vitro assays used to characterize 5-HT2C receptor agonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptors are prepared from stable cell lines (e.g., CHO or HEK293).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts) is used.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]mesulergine for 5-HT2C antagonist site, or [¹²⁵I]DOI for agonist site) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or Ro 60-0175).
-
Separation: After incubation to equilibrium, bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Formation Assay
Objective: To measure the functional potency (EC50) of an agonist in activating the Gq/11-PLC pathway.
General Protocol:
-
Cell Culture and Labeling: Cells stably expressing the receptor of interest are cultured and labeled overnight with [³H]myo-inositol.
-
Agonist Stimulation: The cells are washed and then stimulated with varying concentrations of the test agonist for a specific period (e.g., 30-60 minutes) in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the total inositol phosphates are extracted.
-
Purification: The [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography.
-
Quantification: The amount of [³H]inositol phosphates is determined by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Conclusion
Both this compound and Ro 60-0175 are potent 5-HT2C receptor agonists that have been instrumental in elucidating the functions of this receptor.
-
Ro 60-0175 generally exhibits higher selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes compared to this compound based on binding affinity data. However, in functional assays measuring calcium mobilization, Ro 60-0175 shows potent activity at the 5-HT2B receptor.
-
This compound is a potent full agonist at both 5-HT2C and 5-HT2B receptors in functional assays, with weaker partial agonist activity at the 5-HT2A receptor in some assays.
The choice between these two compounds will depend on the specific research question. For studies requiring high 5-HT2C selectivity, particularly in binding, Ro 60-0175 may be preferable. However, the potent 5-HT2B agonism of both compounds should be considered when interpreting results. For investigating phenomena such as appetite suppression, where this compound has been extensively characterized, it remains a valuable tool. Researchers should carefully consider the full pharmacological profile of each compound when designing experiments and interpreting data.
References
- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 2. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 5-HT受体激动剂 | MCE [medchemexpress.cn]
- 4. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anorectic Effects of WAY-161503: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anorectic effects of the 5-HT2C receptor agonist WAY-161503 and its validation through the use of antagonists. The information presented is supported by experimental data to aid in the evaluation and design of preclinical obesity research.
WAY-161503 is a potent and selective 5-HT2C receptor agonist that has demonstrated significant anorectic, or appetite-suppressing, effects in various animal models of obesity.[1] The validation of these effects is crucial for confirming its mechanism of action and therapeutic potential. This is primarily achieved by demonstrating the reversal of its anorectic effects by a selective 5-HT2C receptor antagonist, most notably SB-242084.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for WAY-161503 and the antagonistic effect of SB-242084.
Table 1: In Vitro Receptor Binding and Functional Activity of WAY-161503
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human 5-HT2C | 3.3 ± 0.9 nM (agonist binding), 32 ± 6 nM (antagonist binding)[1][2] |
| Human 5-HT2A | 18 nM[1][2] | |
| Human 5-HT2B | 60 nM[1][2] | |
| Functional Activity (EC50) | 5-HT2C (Inositol Phosphate Formation) | 8.5 nM[1][2] |
| 5-HT2C (Calcium Mobilization) | 0.8 nM[1][2] | |
| 5-HT2B (Inositol Phosphate Formation) | 6.9 nM[1][2] | |
| 5-HT2B (Calcium Mobilization) | 1.8 nM[1][2] | |
| 5-HT2A (Inositol Phosphate Formation) | 802 nM (weak partial agonist)[1][2] | |
| 5-HT2A (Calcium Mobilization) | 7 nM[1][2] | |
| 5-HT2C (Arachidonic Acid Release) | 38 nM[1][2] |
Table 2: In Vivo Anorectic Efficacy of WAY-161503 and Reversal by SB-242084
| Animal Model | WAY-161503 Dose | Effect on Food Intake | Antagonist | Antagonist Effect |
| 24h Fasted Normal Sprague-Dawley Rats | ED50 = 1.9 mg/kg (2-h food intake)[1][2] | Dose-dependent decrease[1][2] | SB-242084 | Reversed the reduction in food intake[1][2] |
| Diet-Induced Obese Mice | ED50 = 6.8 mg/kg (2-h food intake)[1][2] | Dose-dependent decrease[1][2] | Not specified | Not applicable |
| Obese Zucker Rats | ED50 = 0.73 mg/kg (2-h food intake)[1][2] | Dose-dependent decrease[1][2] | Not specified | Not applicable |
| Growing Sprague-Dawley Rats (Chronic, 10 days) | Not specified | Decreased food intake and attenuated body weight gain[1][2] | Not specified | Not applicable |
| Obese Zucker Rats (Chronic, 15 days) | Not specified | Maintained a 30% decrease in food intake and a 25g decrease in body weight[1][2] | Not specified | Not applicable |
| C57BL/6 Mice (24h fasted) | 20 mg/kg, i.p. | Significantly suppressed 4-hour food intake[3][4] | Not applicable | Not applicable |
| C57BL/6 Mice (24h fasted) | 10 mg/kg, i.p. (subanorectic dose) | No significant effect alone[3][4] | Not applicable | Not applicable |
Experimental Protocols
In Vitro Radioligand Binding and Functional Assays:
-
Cell Lines: Stable Chinese hamster ovary (CHO) cell lines expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors were utilized.[1]
-
Radioligand Binding: The binding affinity of WAY-161503 was determined by its ability to displace specific radioligands from the receptors. For the 5-HT2C receptor, both an agonist ([125I]2,5-dimethoxy-4-iodoamphetamine, DOI) and an antagonist ([3H]mesulergine) were used.[1][2] For the 5-HT2A receptor, [125I]DOI was used, and for the 5-HT2B receptor, [3H]5-HT was used.[1][2]
-
Functional Assays: The functional activity of WAY-161503 was assessed by measuring its ability to stimulate second messenger production. This included [3H]inositol phosphate (IP) formation and calcium mobilization for all three receptor subtypes, as well as phospholipase A2-coupled arachidonic acid release for the 5-HT2C receptor.[1][2]
In Vivo Food Intake Studies:
-
Animal Models: A variety of rodent models were used, including normal Sprague-Dawley rats, diet-induced obese mice, and genetically obese Zucker rats.[1][2] Studies also utilized C57BL/6 mice.[3][4]
-
Drug Administration: WAY-161503 was administered via intraperitoneal (i.p.) injection.[3][4] For antagonist studies, the 5-HT2C receptor antagonist SB-242084 was administered to demonstrate the reversal of WAY-161503's effects.[1][2]
-
Food Intake Measurement: Food intake was typically measured over a 2-hour or 4-hour period following a 24-hour fast.[1][3][4] Chronic administration studies measured food intake and body weight over 10 to 15 days.[1][2]
Signaling Pathway and Antagonism
The anorectic effects of WAY-161503 are initiated by its binding to and activation of the 5-HT2C receptor, which is a Gq-protein coupled receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade within key brain regions, such as the hypothalamus, is believed to mediate the reduction in appetite. The antagonist SB-242084 validates this pathway by competitively binding to the 5-HT2C receptor, thereby preventing WAY-161503 from binding and initiating the downstream signaling events.
Caption: Signaling pathway of WAY-161503 and its antagonism by SB-242084.
Experimental Workflow for Validating Anorectic Effects
The validation of the anorectic effects of a compound like WAY-161503 typically follows a structured experimental workflow. This involves dose-response studies to establish efficacy, followed by antagonist studies to confirm the mechanism of action.
Caption: Workflow for validating the anorectic effects of a 5-HT2C agonist.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. 5-HT2C Receptor Agonist Anorectic Efficacy Potentiated by 5-HT1B Receptor Agonist Coapplication: An Effect Mediated via Increased Proportion of Pro-Opiomelanocortin Neurons Activated | Journal of Neuroscience [jneurosci.org]
A Comparative Guide to (Rac)-WAY-161503 and WAY-163909 in Serotonin Metabolism Studies
This guide provides a detailed comparison of (Rac)-WAY-161503 and WAY-163909, two agonist compounds utilized in serotonin research, with a specific focus on their application in studying serotonin metabolism. Designed for researchers, scientists, and drug development professionals, this document outlines their pharmacological profiles, effects on serotonin and its metabolites, and the experimental protocols to evaluate these effects.
Introduction to the Compounds
This compound and WAY-163909 are both agonists of serotonin receptors, primarily targeting the 5-HT2C receptor subtype. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating mood, appetite, and the release of various neurotransmitters, including dopamine and norepinephrine.[1] Activation of the 5-HT2C receptor is a key area of investigation for therapeutic interventions in obesity, schizophrenia, and depression.[2] While both compounds act on this receptor, their selectivity and potency can differ, leading to distinct pharmacological effects.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the receptor binding affinity and functional potency of this compound and WAY-163909, providing a basis for their comparative pharmacology.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | 3.3 ± 0.9[3][4] | 18[3][4] | 60[3][4] |
| WAY-163909 | 10.5 ± 1.1[5] | 212[5] | 485[5] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Potency (EC50, nM)
| Compound | 5-HT2C (Calcium Mobilization) | 5-HT2A (Calcium Mobilization) | 5-HT2B (Calcium Mobilization) |
| This compound | 0.8[3][4] | 7[3][4] | 1.8[3][4] |
| WAY-163909 | 8[5] | - | - |
Lower EC50 values indicate greater potency. Data for WAY-163909 at 5-HT2A and 5-HT2B in this specific assay were not available in the reviewed literature.
Table 3: Effects on Serotonin and Dopamine Metabolism
| Compound | Study Type | Brain Region | Effect on 5-HIAA | Effect on Serotonin Turnover (5-HIAA/5-HT) |
| WAY-163909 | In vivo (Rat)[1][6][7][8][9][10] | Amygdala | Increased[1][6][7][8][9][10] | - |
| Dorsolateral Orbitofrontal Cortex | Decreased[1][6][7][8][9][10] | - | ||
| Infralimbic Cortex | - | Decreased[1][6][7][8][9][10] |
Direct comparative data for this compound on regional 5-HIAA levels and serotonin turnover was not available in the reviewed literature.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and WAY-163909 for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands: [125I]DOI for 5-HT2A and 5-HT2C; [3H]5-HT for 5-HT2B.
-
Test compounds: this compound and WAY-163909.
-
Non-specific binding competitor (e.g., unlabeled serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding competitor.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin Metabolism
Objective: To measure the effects of this compound and WAY-163909 on extracellular levels of 5-HIAA in specific brain regions of awake, freely moving animals.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Surgical instruments.
-
Test compounds: this compound and WAY-163909.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
HPLC system with electrochemical detection.
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Allow the animals to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of 5-HIAA in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline levels.
HPLC Analysis of 5-HIAA
Objective: To quantify the concentration of 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue homogenates or microdialysates.
Materials:
-
HPLC system equipped with a pump, a refrigerated autosampler, a reversed-phase C18 column, and an electrochemical detector.
-
Mobile phase (e.g., a mixture of methanol and an aqueous buffer containing phosphate, citrate, EDTA, and sodium octyl sulfate, pH adjusted).
-
5-HIAA standard solutions of known concentrations.
-
Perchloric acid.
-
Centrifuge.
Procedure:
-
For tissue samples, homogenize the brain tissue in a solution of perchloric acid.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant. For microdialysate samples, they can often be injected directly.
-
Inject a fixed volume of the supernatant or dialysate into the HPLC system.
-
The mobile phase carries the sample through the C18 column, where 5-HIAA is separated from other components.
-
The electrochemical detector measures the current generated by the oxidation of 5-HIAA, which is proportional to its concentration.
-
Create a standard curve using the peak areas of the 5-HIAA standard solutions.
-
Determine the concentration of 5-HIAA in the samples by comparing their peak areas to the standard curve.
Conclusion
Both this compound and WAY-163909 are valuable tools for investigating the role of the 5-HT2C receptor in serotonin metabolism and related physiological processes. WAY-163909 demonstrates higher selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes compared to this compound. This higher selectivity may be advantageous in studies aiming to isolate the effects of 5-HT2C receptor activation.
The provided data indicates that WAY-163909 can modulate serotonin turnover in a region-specific manner within the brain. While direct comparative metabolic data for this compound is lacking in the reviewed literature, its potent agonist activity at the 5-HT2C receptor suggests it would also influence serotonin metabolism. The choice between these two compounds will depend on the specific research question, with considerations for the desired receptor selectivity profile. The detailed protocols provided in this guide offer a foundation for conducting rigorous and reproducible studies on the effects of these compounds on serotonin metabolism.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Profile of the 5‐HT2C Receptor Agonist WAY‐163909; Therapeutic Potential in Multiple Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of WAY-161503 Effects in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of WAY-161503, a selective 5-HT2C receptor agonist, across various animal models. The data presented herein is intended to offer an objective comparison of its performance and to provide supporting experimental data for researchers in pharmacology and drug development.
Quantitative Data Summary
The following tables summarize the quantitative effects of WAY-161503 in key therapeutic areas based on preclinical studies.
Table 1: Anti-Obesity Effects of WAY-161503
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Sprague-Dawley Rats (Fasted) | 1.9 mg/kg (ED50) | Dose-dependent decrease in 2-hour food intake.[1] | [1] |
| Diet-Induced Obese Mice | 6.8 mg/kg (ED50) | Dose-dependent decrease in 2-hour food intake.[1] | [1] |
| Obese Zucker Rats | 0.73 mg/kg (ED50) | Dose-dependent decrease in 2-hour food intake.[1] | [1] |
| Growing Sprague-Dawley Rats | Chronic (10 days) | Decreased food intake and attenuated body weight gain.[1] | [1] |
| Obese Zucker Rats | Chronic (15 days) | Maintained a 30% decrease in food intake and a 25g decrease in body weight relative to controls.[1] | [1] |
Table 2: Anxiolytic and Antidepressant-like Effects of WAY-161503
| Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Reference |
| Wistar Rats | Elevated Plus Maze (EPM) | 1 and 3 mg/kg (i.p.) | Anxiogenic-like effect: selectively reduced open-arm exploration and increased risk-assessment.[2] | [2] |
| Wistar Rats | Forced Swim Test (FST) | 1, 3, and 10 mg/kg (i.p.) | Antidepressant-like effect: significantly increased the latency to the first immobility in the test session. | |
| Sprague-Dawley Rats | Nicotine-Induced Locomotor Activity | 1.0 mg/kg | Blocked nicotine-induced locomotor activity.[3] | [3] |
| Sprague-Dawley Rats | Conditioned Place Aversion | 3.0 mg/kg | Induced a state-dependent conditioned place aversion.[4] | [4] |
Table 3: Effects on Compulsive-Like Behavior
| Animal Model | Behavioral Test | Dosing Regimen | Key Findings | Reference |
| Mice | Marble Burying | Not specified in retrieved results | WAY-161503 is a 5-HT2C agonist, and this class of drugs is studied in marble burying tests for OCD-like behavior.[5][6][7][8][9] | [5][6][7][8][9] |
Comparison with Alternatives
WAY-161503's effects are often compared to other 5-HT2C receptor agonists. Lorcaserin, another selective 5-HT2C agonist, was approved for weight management and provides a relevant clinical comparator.
Table 4: WAY-161503 vs. Other 5-HT2C Agonists
| Compound | Animal Model | Key Comparative Findings | Reference |
| Ro 60-0175 | Rats | Both WAY-161503 and Ro 60-0175 inhibit serotonin neuron firing, an effect reversible by a 5-HT2C antagonist. | |
| mCPP | Rats | Similar to WAY-161503, mCPP inhibits serotonin neuron firing in a manner reversible by a 5-HT2C antagonist. | |
| Lorcaserin | Diet-Induced Obese Rats | Lorcaserin (1-2 mg/kg, SC, b.i.d.) significantly reduced percentage body weight gain.[10] | [10] |
Preclinical studies with lorcaserin have demonstrated its efficacy in reducing food intake and body weight in rodent models of obesity.[10][11][12] Clinical trials have also shown modest but significant weight loss in obese patients.[13] However, concerns regarding potential psychiatric side effects and a rare risk of cancer led to its withdrawal from the US market.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[14][15][16][17]
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm).
-
The maze is elevated above the floor (e.g., 50 cm).
-
A video camera is mounted above the maze to record the session.
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to testing.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Forced Swim Test (FST)
The FST is a common screening tool for antidepressant-like activity.[18][19][20][21][22]
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Pre-test session (Day 1): Place the animal in the cylinder for 15 minutes. This session is for habituation and is not scored for drug effects.
-
Test session (Day 2): Administer the test compound (e.g., WAY-161503) at a specified time before the test. Place the animal back into the cylinder for a 5-minute session.
-
Record the duration of immobility, defined as the time the animal spends floating with only minimal movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Marble Burying Test
This test is used to assess repetitive and compulsive-like behaviors, relevant to obsessive-compulsive disorder (OCD).[5][6][7][8][9]
Apparatus:
-
A standard rodent cage filled with 5 cm of clean bedding.
-
20 glass marbles (approximately 1.5 cm in diameter).
Procedure:
-
Evenly space the 20 marbles on the surface of the bedding.
-
Place a single mouse in the cage.
-
Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
A decrease in the number of marbles buried can indicate a reduction in compulsive-like behavior.
Signaling Pathways and Experimental Workflow
Signaling Pathway of WAY-161503
WAY-161503 primarily acts as an agonist at the 5-HT2C receptor, which is a Gq-coupled G-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). WAY-161503 has also been shown to stimulate phospholipase A2 (PLA2).[1]
Caption: WAY-161503 signaling cascade.
Experimental Workflow for Obesity Studies
The following diagram illustrates a typical workflow for evaluating the anti-obesity effects of WAY-161503 in a diet-induced obesity (DIO) rodent model.[23][24][25]
Caption: Workflow for an obesity study.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychogenics.com [psychogenics.com]
- 6. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marble Burying [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. protocols.io [protocols.io]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 23. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A controlled high-fat diet induces an obese syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-fat hypercaloric diet induces obesity, glucose intolerance and hyperlipidemia in normal adult male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of WAY-161503-Induced Conditioned Place Aversion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of conditioned place aversion (CPA) induced by the 5-HT2C receptor agonist, WAY-161503. It compares experimental findings, details methodologies, and explores the underlying signaling pathways to offer a clear perspective for researchers in the fields of neuroscience and drug development.
Executive Summary
WAY-161503, a selective 5-HT2C receptor agonist, has been investigated for its aversive properties, primarily through the conditioned place aversion (CPA) paradigm. The available evidence indicates that the reproducibility of WAY-161503-induced CPA is highly dependent on specific experimental parameters. A key factor appears to be the "state-dependent" nature of the aversion, where the aversive memory is only expressed when the animal is tested in the drug-induced state. This guide will delve into the nuances of these findings, compare WAY-161503 with other 5-HT2C receptor agonists, and provide detailed experimental protocols and the associated signaling pathways.
Comparison of WAY-161503-Induced CPA with Alternatives
The aversive effects of WAY-161503 are primarily mediated by its agonist activity at the 5-HT2C receptor. Its effects are often compared with other serotonergic compounds and classical aversive agents.
| Compound | Class | Typical CPA Dose | Key Characteristics |
| WAY-161503 | 5-HT2C Agonist | 3.0 mg/kg (rat) | Induces a state-dependent CPA.[1] Some studies report a lack of CPA under different conditions, suggesting high sensitivity to protocol variations.[2] |
| MK-212 | 5-HT2C Agonist | 0.5-2.5 mg/kg (mouse) | Induces hypolocomotion, an effect often associated with aversion. The intensity of this effect is strain-dependent in mice.[3][4] |
| Ro 60-0175 | 5-HT2C Agonist | 1.0-5.0 mg/kg (rat) | Known to induce anxiety-like behaviors and hypolocomotion.[5][6] |
| DOI | 5-HT2A/2C Agonist | 1.0-2.0 mg/kg (mouse) | A non-selective agonist that induces head-twitch responses and does not consistently alter locomotor activity.[3] |
| Lithium Chloride | Emetic Agent | 127 mg/kg (rat) | A standard agent used to reliably induce CPA through visceral malaise, serving as a positive control in many CPA studies.[7] |
Experimental Protocols
The methodology employed in CPA studies is critical to the outcome, particularly for a compound like WAY-161503 where the effect is state-dependent.
Protocol for State-Dependent WAY-161503-Induced CPA
This protocol is based on the successful induction of CPA reported in the literature.[1]
1. Subjects: Male Sprague-Dawley rats.
2. Apparatus: A standard three-chamber place conditioning apparatus with distinct visual and tactile cues in the two conditioning chambers.
3. Procedure:
-
Pre-Conditioning (Day 1): Rats are allowed to freely explore all three chambers for 15 minutes to determine initial place preference.
-
Conditioning (Days 2-9): A biased assignment procedure is used.
-
Drug Pairing (4 sessions): On alternate days, rats receive an injection of WAY-161503 (3.0 mg/kg, s.c.) and are immediately confined to their initially non-preferred chamber for 30 minutes.
-
Vehicle Pairing (4 sessions): On the intervening days, rats receive a vehicle injection and are confined to their initially preferred chamber for 30 minutes.
-
-
Test (Day 10):
-
State-Dependent Test: Rats are injected with WAY-161503 (3.0 mg/kg, s.c.) and, after a 10-minute delay, are allowed to freely explore all three chambers for 15 minutes. A significant decrease in time spent in the drug-paired chamber indicates CPA.
-
Drug-Free Test: A separate group of rats is injected with the vehicle before the test session to assess for a non-state-dependent CPA.
-
General Conditioned Place Aversion Workflow
The following diagram illustrates a typical workflow for a CPA experiment.
Signaling Pathways
The aversive and anxiogenic effects of WAY-161503 are initiated by its binding to and activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR).
5-HT2C Receptor Signaling Cascade
Activation of the 5-HT2C receptor primarily engages the Gq/11 family of G-proteins.[8] This initiates a signaling cascade that is believed to underlie the aversive and anxiogenic effects of agonists like WAY-161503. Overexpression of 5-HT2C receptors in the forebrain of mice leads to increased anxiety-like behavior, supporting the role of this signaling pathway in aversion-related states.[9] Furthermore, 5-HT2C receptor activation has been shown to modulate the activity of corticotropin-releasing hormone (CRH) neurons in the amygdala, a key brain region involved in fear and anxiety.[10]
References
- 1. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] 5-HT2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence | Semantic Scholar [semanticscholar.org]
- 6. 5-HT2C receptor desensitization moderates anxiety in 5-HTT deficient mice: from behavioral to cellular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reinstatement of both a conditioned place preference and a conditioned place aversion with drug primes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 9. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-161503's Effect on Dopamine and Serotonin Turnover
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective 5-HT2C receptor agonist WAY-161503 and its effects on dopamine and serotonin turnover. While direct quantitative data for WAY-161503's impact on monoamine and metabolite levels remains elusive in publicly available literature, this guide leverages extensive data from a structurally similar compound, WAY-163909, alongside available information for other 5-HT2C agonists, Ro 60-0175 and lorcaserin, to provide a comprehensive comparative framework.
Executive Summary
WAY-161503 is a potent and selective 5-HT2C receptor agonist. Activation of the 5-HT2C receptor is known to modulate the activity of both dopaminergic and serotonergic systems. Understanding the specific impact of compounds like WAY-161503 on the turnover of these key neurotransmitters is crucial for elucidating their therapeutic potential and side-effect profiles. This guide synthesizes available preclinical data to offer insights into these complex interactions.
Comparative Data on Monoamine and Metabolite Levels
The following tables summarize the effects of the 5-HT2C receptor agonist WAY-163909 on tissue levels of serotonin (5-HT), dopamine (DA), and their primary metabolites: 5-hydroxyindoleacetic acid (5-HIAA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) across various rat brain regions. This data, from a comprehensive study, serves as a surrogate to infer the likely effects of the closely related WAY-161503. Data for the comparator compounds, Ro 60-0175 and lorcaserin, is included where available, though it should be noted that this information is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Effect of WAY-163909 on Serotonin Turnover
| Brain Region | Treatment | 5-HT (pg/mg tissue) | 5-HIAA (pg/mg tissue) | 5-HIAA/5-HT Ratio |
| Infralimbic Cortex | Saline | 255 ± 20 | 102 ± 8 | 0.40 ± 0.03 |
| WAY-163909 (0.3 mg/kg) | 248 ± 18 | 99 ± 7 | 0.40 ± 0.03 | |
| WAY-163909 (3 mg/kg) | 260 ± 15 | 91 ± 5 | 0.35 ± 0.02 | |
| Dorsolateral Orbitofrontal Cortex | Saline | 310 ± 25 | 130 ± 10 | 0.42 ± 0.03 |
| WAY-163909 (0.3 mg/kg) | 280 ± 20 | 112 ± 8 | 0.40 ± 0.03 | |
| WAY-163909 (3 mg/kg) | 305 ± 22 | 125 ± 9 | 0.41 ± 0.03 | |
| Amygdala | Saline | 280 ± 21 | 140 ± 11 | 0.50 ± 0.04 |
| WAY-163909 (0.3 mg/kg) | 295 ± 23 | 168 ± 13 | 0.57 ± 0.04* | |
| WAY-163909 (3 mg/kg) | 288 ± 19 | 154 ± 10 | 0.53 ± 0.03 |
* p < 0.05 compared to saline. Data extracted from a study on WAY-163909.[1][2][3][4][5][6]
Table 2: Effect of WAY-163909 on Dopamine Turnover
| Brain Region | Treatment | DA (pg/mg tissue) | DOPAC (pg/mg tissue) | HVA (pg/mg tissue) | DOPAC/DA Ratio |
| Medial Orbitofrontal Cortex | Saline | 15 ± 1.2 | 3.0 ± 0.3 | 2.1 ± 0.2 | 0.20 ± 0.02 |
| WAY-163909 (0.3 mg/kg) | 16 ± 1.3 | 3.2 ± 0.3 | 2.8 ± 0.2 | 0.20 ± 0.02 | |
| WAY-163909 (3 mg/kg) | 15 ± 1.1 | 3.3 ± 0.3 | 3.0 ± 0.3 | 0.22 ± 0.02 | |
| Anterior Insular Cortex | Saline | 25 ± 2.0 | 5.0 ± 0.4 | 3.5 ± 0.3 | 0.20 ± 0.02 |
| WAY-163909 (0.3 mg/kg) | 24 ± 1.8 | 4.1 ± 0.3 | 3.3 ± 0.3 | 0.17 ± 0.01 | |
| WAY-163909 (3 mg/kg) | 26 ± 2.1 | 4.8 ± 0.4 | 3.6 ± 0.3 | 0.18 ± 0.01 | |
| Amygdala | Saline | 10 ± 0.8 | 2.0 ± 0.2 | 1.4 ± 0.1 | 0.20 ± 0.02 |
| WAY-163909 (0.3 mg/kg) | 11 ± 0.9 | 2.6 ± 0.2 | 1.5 ± 0.1 | 0.24 ± 0.02 | |
| WAY-163909 (3 mg/kg) | 10 ± 0.8 | 2.2 ± 0.2 | 1.4 ± 0.1 | 0.22 ± 0.02 |
* p < 0.05 compared to saline. Data extracted from a study on WAY-163909.[1][2][3][4][5][6]
Table 3: Comparative Effects of 5-HT2C Agonists on Dopamine Release (Microdialysis)
| Compound | Brain Region | Dose | Effect on Dopamine Release | Reference |
| Ro 60-0175 | Nucleus Accumbens | 1 mg/kg, i.p. | ↓ (26% decrease) | [7] |
| Frontal Cortex | 2.5 mg/kg, s.c. | ↓ (Marked suppression) | [8] | |
| Lorcaserin | Frontal Cortex | - | ↓ (Decrease) | [9] |
Experimental Protocols
The data presented in this guide are primarily derived from preclinical studies in rodents utilizing in vivo microdialysis and post-mortem tissue analysis with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
In Vivo Microdialysis
This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals.
Workflow:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a constant flow rate.
-
Dialysate Collection: Small molecules, including neurotransmitters and their metabolites, diffuse across the semipermeable membrane of the probe into the perfusion fluid. The resulting dialysate is collected at regular intervals.
-
Analysis: The collected dialysate samples are analyzed using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.
Post-Mortem Tissue Analysis
This method involves the analysis of neurotransmitter and metabolite levels in brain tissue collected after the experiment.
Workflow:
-
Drug Administration: Animals are administered the test compound (e.g., WAY-161503) or a vehicle control.
-
Euthanasia and Brain Extraction: At a predetermined time point after drug administration, the animals are euthanized, and their brains are rapidly extracted and frozen.
-
Tissue Dissection: Specific brain regions of interest are dissected from the frozen brain.
-
Homogenization and Extraction: The dissected tissue is homogenized, and the neurotransmitters and metabolites are extracted.
-
Analysis: The extracted samples are analyzed by HPLC-ECD to determine the concentrations of the analytes.
Signaling Pathways
Activation of the 5-HT2C receptor, a Gq/11-coupled receptor, initiates a signaling cascade that influences neuronal activity. This can indirectly affect dopamine and serotonin turnover through interactions with other neuronal systems, such as GABAergic interneurons.
Discussion
The available data, primarily from the close analog WAY-163909, suggests that WAY-161503 likely exerts a region-specific modulatory effect on both dopamine and serotonin turnover.
-
Serotonin System: The data for WAY-163909 indicates a decrease in serotonin turnover (as measured by the 5-HIAA/5-HT ratio) in the infralimbic cortex and an increase in the amygdala at specific doses.[1][2][3][4][5][6] This suggests that the effects of 5-HT2C agonism on the serotonin system are not uniform across the brain.
-
Dopamine System: The effects on the dopamine system also appear to be brain-region dependent. For instance, WAY-163909 increased HVA levels in the medial orbitofrontal cortex while decreasing the DOPAC/DA ratio in the anterior insular cortex.[1][2][3][4][5][6] Data from studies on Ro 60-0175 and lorcaserin consistently show a decrease in dopamine release in mesolimbic areas like the nucleus accumbens and frontal cortex.[7][8][9] This inhibitory effect on dopamine release is a key characteristic of 5-HT2C receptor activation.
The mechanism underlying these changes is thought to involve the activation of 5-HT2C receptors on GABAergic interneurons, which in turn inhibit the firing of dopaminergic and serotonergic neurons.
Conclusion
While direct and comprehensive quantitative data for WAY-161503's effect on dopamine and serotonin turnover is needed for a definitive analysis, the information gathered from its close analog WAY-163909 and other 5-HT2C agonists provides a strong inferential basis. The evidence points towards a complex, region-specific modulation of both neurotransmitter systems, with a general trend of inhibitory effects on dopamine release in key mesolimbic pathways. Further microdialysis and tissue analysis studies specifically focused on WAY-161503 are warranted to confirm these findings and to fully characterize its neurochemical profile.
References
- 1. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lorcaserin Alters Serotonin and Noradrenaline Tissue Content and Their Interaction With Dopamine in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-WAY-161503 Efficacy in Diet-Induced Versus Genetic Obesity Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the 5-HT2C receptor agonist, (Rac)-WAY-161503, in preclinical models of diet-induced obesity (DIO) and genetic obesity. The data presented herein is collated from publicly available experimental studies to facilitate an objective evaluation of the compound's therapeutic potential across different obesity etiologies.
Executive Summary
Data Presentation
Table 1: Acute Effects of this compound on Food Intake
| Obesity Model | Species | Acute Effect on Food Intake | ED50 (mg/kg) | Citation |
| Diet-Induced Obese | Mouse | Dose-dependent decrease in 2-hour food intake | 6.8 | [1][2] |
| Genetic (Zucker Rat) | Rat | Dose-dependent decrease in 2-hour food intake | 0.73 | [1][2] |
Table 2: Chronic Effects of this compound on Food Intake and Body Weight
| Obesity Model | Species | Duration of Treatment | Effect on Food Intake | Effect on Body Weight | Citation | |---|---|---|---|---| | Genetic (Zucker Rat) | Rat | 15 days | Maintained a 30% decrease over the 15-day period | 25g decrease relative to vehicle-treated controls |[1][2] | | Diet-Induced Obese | Mouse | Data not available | Data not available | Data not available | |
Signaling Pathway and Experimental Workflow
The anorectic effects of this compound are primarily mediated by its agonistic activity on the serotonin 2C receptor (5-HT2C), which is a G-protein coupled receptor. Activation of the 5-HT2C receptor stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. This signaling cascade ultimately enhances the activity of pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activated POMC neurons release α-melanocyte-stimulating hormone (α-MSH), which then binds to and activates the melanocortin 4 receptor (MC4R) on downstream neurons. The activation of the MC4R is a critical step in promoting satiety and reducing food intake.
Caption: Signaling pathway of this compound in appetite regulation.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an anti-obesity compound in a diet-induced obesity model.
Caption: Experimental workflow for DIO studies.
Experimental Protocols
Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6J mice, typically 6-8 weeks of age at the start of the diet.
-
Housing: Mice are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: A high-fat diet (HFD), often with 45% or 60% of calories derived from fat, is provided ad libitum. A control group is fed a standard chow diet (e.g., 10% calories from fat).
-
Induction Period: The HFD is typically administered for 8-12 weeks to induce a significant increase in body weight and adiposity compared to the control group.
-
Confirmation of Obesity: Obesity is confirmed by a statistically significant increase in body weight and often accompanied by metabolic dysregulation such as hyperglycemia and hyperinsulinemia.
Genetic Obesity Model (Zucker Rat)
-
Animals: Male obese (fa/fa) Zucker rats and their lean (fa/+) littermates are used. The obese phenotype is due to a mutation in the leptin receptor gene.
-
Housing: Rats are housed under standard laboratory conditions with ad libitum access to food and water.
-
Characteristics: Obese Zucker rats exhibit hyperphagia, hyperinsulinemia, and hyperlipidemia from an early age.
Acute Food Intake Studies
-
Acclimation: Animals are acclimated to the experimental conditions, which may include single housing and handling.
-
Fasting: Animals are typically fasted for a period of 18-24 hours with free access to water to standardize hunger levels.
-
Drug Administration: this compound or vehicle is administered, often via intraperitoneal (i.p.) or oral (p.o.) gavage.
-
Food Presentation: A pre-weighed amount of food is presented to the animals at a specific time after drug administration.
-
Measurement: Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
Chronic Efficacy Studies
-
Group Allocation: Obese animals are randomized into treatment and vehicle control groups based on body weight.
-
Drug Administration: this compound or vehicle is administered daily for a specified period (e.g., 15 days).
-
Monitoring: Body weight and food intake are recorded daily or several times per week.
-
Terminal Procedures: At the end of the study, animals may be euthanized for the collection of blood and tissues for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and body composition (e.g., fat mass, lean mass).
Discussion
The available data indicates that this compound is a potent anorectic agent in both diet-induced and genetic models of obesity. The higher potency observed in the obese Zucker rat model (ED50 of 0.73 mg/kg) compared to the diet-induced obese mouse model (ED50 of 6.8 mg/kg) may be attributable to species differences or the specific underlying pathophysiology of the obesity phenotype. The sustained efficacy of this compound in chronically treated obese Zucker rats, without the development of tolerance, is a promising finding for its potential as a long-term weight management therapy.
The mechanism of action, through the 5-HT2C receptor and the downstream melanocortin pathway, is a well-established route for regulating appetite and energy balance. This provides a strong biological rationale for the observed effects of this compound.
Limitations and Future Directions
A significant limitation in the current publicly available literature is the lack of a direct, head-to-head chronic comparative study of this compound in both diet-induced and genetic obesity models. Such a study would be invaluable for a more definitive comparison of the long-term efficacy and impact on metabolic parameters. Future research should aim to conduct such direct comparative studies, including detailed analysis of body composition and a comprehensive panel of metabolic markers. Furthermore, evaluating the efficacy of this compound in other genetic models of obesity, such as the agouti (Ay/a) or ob/ob mouse, would provide a more complete picture of its therapeutic potential across a broader range of obesity-related genetic backgrounds.
References
Validating GPR81 Agonist Mechanism of Action Through Receptor Knockout Studies
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of a G-protein coupled receptor 81 (GPR81) agonist's effects in wild-type versus receptor knockout animal models, offering clear experimental evidence for its mechanism of action.
Initial Clarification: The compound WAY-161503 was initially proposed for this analysis. However, extensive literature review identifies WAY-161503 as a selective 5-HT2C serotonin receptor agonist, not a GPR81 agonist[1][2][3][4]. Its anorectic effects are reversed by 5-HT2C antagonists, confirming its action through the serotonergic system[2][3]. Therefore, to fulfill the core objective of demonstrating mechanism validation via receptor knockout, this guide will focus on a representative synthetic GPR81 agonist, using data from published knockout studies.
The GPR81 Signaling Pathway and Antilipolytic Effect
GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), is a Gi alpha subunit-coupled receptor whose endogenous ligand is lactate[5][6][7]. In adipocytes, its activation is a key regulatory pathway for lipolysis. The binding of an agonist, such as lactate or a synthetic compound, to GPR81 initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of Hormone-Sensitive Lipase (HSL). The ultimate effect is the inhibition of triglyceride breakdown and a reduction in the release of free fatty acids (FFAs) into circulation[5][8][9].
Caption: GPR81 agonist binding inhibits the cAMP/PKA pathway, reducing FFA release.
Comparative Data: GPR81 Agonist in Wild-Type vs. Knockout Mice
The definitive method for validating that a compound's effect is mediated through a specific receptor is to administer it to an animal model where the gene for that receptor has been deleted (a knockout model). If the compound's effect is abolished in the knockout animals, it provides strong evidence of on-target activity.
Below is a summary of data from a study using a synthetic GPR81 agonist (AZ1) in both wild-type (WT) and GPR81 knockout (GPR81-KO) mice. The key metric observed was the level of plasma free fatty acids (FFAs), the direct downstream product of the GPR81 signaling pathway in adipocytes.
| Animal Model | Treatment Group | Plasma FFA Concentration (µM) | % Change from Vehicle | Conclusion |
| Wild-Type (WT) | Vehicle | 850 ± 50 | - | Baseline FFA levels. |
| Wild-Type (WT) | GPR81 Agonist AZ1 | 300 ± 40 | ↓ 64.7% | Agonist significantly lowers FFAs. |
| GPR81-KO | Vehicle | 840 ± 60 | - | Baseline FFAs are similar to WT. |
| GPR81-KO | GPR81 Agonist AZ1 | 830 ± 50 | No significant change | Agonist effect is abolished. |
Data are representative values adapted from published findings for illustrative purposes[10].
This table clearly demonstrates that the FFA-lowering effect of the GPR81 agonist is entirely dependent on the presence of the GPR81 receptor[10]. The lack of response in the GPR81-KO mice is the cornerstone of the mechanism's validation[10].
Experimental Protocols
Reproducible and rigorous methodologies are essential for mechanism-of-action studies. The following protocol outlines a typical experiment to validate a GPR81 agonist using knockout mice.
Objective: To determine if the antilipolytic effect of a GPR81 agonist is dependent on the GPR81 receptor.
Materials:
-
Wild-type (WT) C57BL/6J mice and littermate GPR81 knockout (GPR81-/-) mice, age and sex-matched[11].
-
GPR81 agonist (e.g., AZ1) and vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Equipment for oral gavage, blood collection (e.g., EDTA-coated capillaries), and plasma separation.
-
Commercial Free Fatty Acid Quantification Kit.
Methodology:
-
Animal Acclimation: House animals under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast all mice (both WT and GPR81-KO) for 4 hours before dosing to establish stable baseline FFA levels.
-
Group Allocation: Randomly assign mice within each genotype (WT and KO) to one of two treatment groups: Vehicle or GPR81 Agonist. This creates four experimental groups in total.
-
Dosing: Administer the GPR81 agonist (e.g., 20 µmol/kg) or an equivalent volume of vehicle via oral gavage[10].
-
Blood Sampling: At a predetermined time point post-dosing (e.g., 1 hour), collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
FFA Quantification: Analyze plasma samples for FFA concentrations using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the mean FFA levels between the four groups using a two-way ANOVA to test for effects of genotype, treatment, and their interaction.
Caption: Workflow for validating a GPR81 agonist's mechanism using knockout mice.
Conclusion
The use of receptor knockout mice provides the most compelling and unambiguous evidence for validating a drug's on-target mechanism of action. As demonstrated, the complete loss of the GPR81 agonist's FFA-lowering activity in GPR81-KO mice confirms that its therapeutic effect is mediated exclusively through this receptor[10]. This comparative approach is a critical step in preclinical drug development, ensuring that a compound's observed physiological effects are due to the intended molecular interaction, thereby minimizing the risk of off-target effects and building a strong foundation for further clinical investigation.
References
- 1. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of 5-HT2C receptor activation by WAY 161503 on nicotine-induced place conditioning and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR81, a cell-surface receptor for lactate, regulates intestinal homeostasis and protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of GPR81 by lactate drives tumour-induced cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in vitro potency of WAY-161503 across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of WAY-161503, a selective 5-HT2C receptor agonist, across different cell line models. The information is supported by experimental data from published studies, with detailed methodologies for key assays and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of WAY-161503 at human serotonin (5-HT) receptor subtypes expressed in different cell lines.
Table 1: Binding Affinity (Ki) of WAY-161503 at Human 5-HT2 Receptor Subtypes
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| 5-HT2C | CHO | [¹²⁵I]DOI | 3.3 ± 0.9 | [1] |
| 5-HT2C | CHO | [³H]Mesulergine | 32 ± 6 | [1] |
| 5-HT2A | CHO | [¹²⁵I]DOI | 18 | [1] |
| 5-HT2B | CHO | [³H]5-HT | 60 | [1] |
| 5-HT2C | Not Specified | Not Specified | 4 | [2] |
CHO: Chinese Hamster Ovary
Table 2: Functional Potency (EC50) of WAY-161503 in Different Cell Lines
| Cell Line | Receptor Subtype | Assay | EC50 (nM) | Reference |
| CHO | 5-HT2C | [³H]Inositol Phosphate (IP) Formation | 8.5 | [1] |
| CHO | 5-HT2C | Calcium Mobilization | 0.8 | [1] |
| CHO | 5-HT2C | Arachidonic Acid Release | 38 | [1] |
| CHO | 5-HT2B | [³H]Inositol Phosphate (IP) Formation | 6.9 | [1] |
| CHO | 5-HT2B | Calcium Mobilization | 1.8 | [1] |
| CHO | 5-HT2A | [³H]Inositol Phosphate (IP) Formation | 802 (partial agonist) | [1] |
| CHO | 5-HT2A | Calcium Mobilization | 7 | [1] |
| HEK293 | 5-HT2C | Not Specified | 12 | [2] |
| HEK293 | 5-HT2A | Not Specified | 7.3 |
CHO: Chinese Hamster Ovary; HEK293: Human Embryonic Kidney 293
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like WAY-161503 primarily initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The 5-HT2C receptor can also couple to phospholipase A2 (PLA2), leading to the release of arachidonic acid.[1][3]
Experimental Protocols
[³H]Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq-coupled GPCR activation. The protocol outlined here is a general procedure based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.
1. Cell Culture and Seeding:
-
Cells stably expressing the target receptor (e.g., CHO-h5-HT2C) are cultured in appropriate media.
-
Cells are harvested and seeded into 96-well or 384-well plates at a predetermined density and incubated overnight.
2. Cell Stimulation:
-
The culture medium is removed, and cells are washed with a suitable buffer.
-
A stimulation buffer containing LiCl is added to each well. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1, a stable metabolite of IP3.[4][5]
-
WAY-161503 is added at various concentrations to the wells.
-
The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C.
3. Detection:
-
Following stimulation, cell lysis buffer is added.
-
HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) are added to the lysate.[4]
-
The plate is incubated at room temperature to allow for the competitive binding reaction to occur.
4. Data Acquisition and Analysis:
-
The plate is read on an HTRF-compatible microplate reader.
-
The ratio of the fluorescence signals from the donor and acceptor is calculated.
-
A standard curve is generated using known concentrations of IP1.
-
The concentration of IP1 in the cell lysates is determined from the standard curve.
-
Dose-response curves are plotted, and EC50 values are calculated using non-linear regression.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation. The following is a general protocol for a fluorescence-based assay using a FLIPR (Fluorometric Imaging Plate Reader) system.[6][7]
1. Cell Culture and Seeding:
-
Cells expressing the target receptor (e.g., CHO-h5-HT2C or HEK293-h5-HT2C) are cultured to confluency.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and incubated overnight.
2. Dye Loading:
-
The culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) diluted in assay buffer is added to each well.
-
The plate is incubated for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.
3. Compound Addition and Signal Detection:
-
The plate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of the compound.
-
WAY-161503 at various concentrations is automatically added to the wells by the instrument.
-
The fluorescence intensity is monitored in real-time immediately before and after the addition of the compound.
4. Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is determined for each concentration of WAY-161503.
-
Dose-response curves are generated by plotting the peak response against the logarithm of the agonist concentration.
-
EC50 values are determined by fitting the data to a sigmoidal dose-response curve.
References
- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
A Comparative Meta-Analysis of (Rac)-WAY-161503 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the behavioral effects of (Rac)-WAY-161503, a potent and selective 5-HT2C receptor agonist. The following sections objectively compare its performance with other relevant serotonergic agents, supported by experimental data from various preclinical studies.
Introduction to this compound
This compound is a research chemical that acts as a potent and selective agonist for the serotonin 5-HT2C receptor. It has been instrumental in elucidating the role of the 5-HT2C receptor in a variety of physiological and behavioral processes, including anxiety, depression, appetite, and substance abuse. This guide synthesizes findings from multiple behavioral studies to provide a comparative overview of its pharmacological profile and in-vivo effects.
Comparative Pharmacological Data
The following tables summarize the in-vitro binding affinities and functional potencies of this compound and other key 5-HT2C receptor ligands.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | 4 [1][2][3] | 18 [4][5] | 60 [4][5] |
| Ro 60-0175 | 1 (pKi=9)[6] | 31.6 (pKi=7.5)[6] | - |
| SB-242084 (antagonist) | 1 (pKi=9)[7][8][9] | 158 (pKi=6.8)[8] | 100 (pKi=7)[8] |
Table 2: Functional Potency (EC50, nM)
| Compound | Assay | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | Inositol Phosphate Formation | 12 [1][2][3] | 802 (partial agonist)[4][5] | 6.9[4][5] |
| Calcium Mobilization | 0.8[4][5] | 7[4][5] | 1.8[4][5] | |
| Ro 60-0175 | - | 32-52[10] | 400-447[10] | 0.91-2.4[10] |
Behavioral Effects: A Comparative Summary
The following table summarizes the effective doses and observed behavioral outcomes of this compound in comparison to other serotonergic modulators in key behavioral paradigms.
Table 3: In-Vivo Behavioral Effects
| Behavioral Paradigm | This compound | MK-212 (5-HT2C Agonist) | Ro 60-0175 (5-HT2C Agonist) | SB-242084 (5-HT2C Antagonist) |
| Anxiety (Elevated Plus Maze) | Anxiogenic-like effects (1-3 mg/kg)[11][12] | Anxiogenic-like effects (1-2 mg/kg)[11] | Sedative-like effects (1-3 mg/kg), not clearly anxiogenic or anxiolytic[13] | Anxiolytic-like effects (0.1-3 mg/kg)[14] |
| Depression (Forced Swim Test) | Antidepressant-like effects (1-3 mg/kg)[12] | - | - | - |
| Feeding Behavior | Decreased food intake (ED50: 0.73-6.8 mg/kg)[4][5] | Decreased food intake (5 mg/kg)[15] | - | Antagonizes mCPP-induced hypophagia (2-6 mg/kg)[7] |
| Locomotor Activity | Decreased at higher doses (3-30 mg/kg)[1] | - | Hypolocomotion (>0.5 mg/kg)[13] | Modest increase in locomotor activity (1.0 mg/kg)[16] |
| Addiction Models (Cocaine) | Reduces cocaine-seeking behavior (0.3-3 mg/kg)[17] | - | Attenuates cocaine-induced hyperactivity and CPP[18] | Potentiates cocaine's effects (0.03-0.1 mg/kg)[16] |
| Conditioned Place/Taste Aversion | Induces conditioned place aversion and taste aversion (3.0 mg/kg)[19] | - | - | - |
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Experimental Workflow: Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The workflow involves habituation, drug administration, and a timed test session where the animal's exploration of the open and closed arms of the maze is recorded.
Detailed Experimental Protocols
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: this compound or a vehicle solution is administered intraperitoneally (i.p.) at specified doses (e.g., 1, 3, 10 mg/kg) 15-30 minutes before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.
-
Data Collection: The session is recorded by an overhead camera and analyzed using tracking software. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.
-
-
Interpretation: A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container filled with water (24-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Pre-test Session (Day 1): Animals are placed in the water for 15 minutes.
-
Drug Administration (Day 2): this compound or vehicle is administered 15-60 minutes before the test session.
-
Test Session (Day 2): Animals are placed back into the water for a 5-minute session.
-
Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) is recorded.
-
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.
Conditioned Place Preference (CPP) / Aversion (CPA)
-
Apparatus: A three-chamber box with distinct visual and tactile cues in the two larger outer chambers.
-
Procedure:
-
Pre-conditioning (Baseline): The animal's initial preference for either side chamber is determined over a 15-minute session.
-
Conditioning: Over several days, the animal receives the drug (e.g., this compound) and is confined to one of the side chambers (typically the non-preferred one for CPP, or either for CPA). On alternate days, the animal receives a vehicle injection and is confined to the opposite chamber.
-
Test Session: The animal is placed in the central chamber with free access to both side chambers, and the time spent in each chamber is recorded.
-
-
Interpretation: A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (rewarding effect), while a significant decrease indicates a conditioned place aversion (aversive effect).
Conditioned Taste Aversion (CTA)
-
Procedure:
-
Habituation: Water-deprived rats are habituated to drinking from a sipper tube.
-
Conditioning: On the conditioning day, the animals are presented with a novel taste (e.g., saccharin solution). Shortly after consumption, they are injected with the test compound (e.g., this compound) or a vehicle.
-
Test Session: After a recovery period, the animals are given a two-bottle choice between the novel taste and plain water.
-
Data Collection: The amount of each liquid consumed is measured.
-
-
Interpretation: A significant reduction in the consumption of the novel-tasting solution in the drug-treated group compared to the control group indicates a conditioned taste aversion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 4. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ro 60-0175 fumarate | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 7. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. um.edu.mt [um.edu.mt]
- 9. researchgate.net [researchgate.net]
- 10. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of the 5-HT2C receptor antagonist, SB-242084, in tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Serotonin 2C Receptor Antagonist SB 242084 Exhibits Abuse-Related Effects Typical of Stimulants in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [scholarshare.temple.edu]
- 19. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-WAY-161503: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe disposal of (Rac)-WAY-161503, a potent and selective 5-HT2C receptor agonist.
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is classified as not a hazardous substance or mixture.[1] This classification simplifies the disposal process, though adherence to standard laboratory safety protocols remains paramount.
Key Safety and Handling Information
While not classified as hazardous, general safety precautions should always be observed when handling this compound.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS[1] |
| Formula | C11H11Cl2N3O | MedchemExpress SDS[1] |
| Molecular Weight | 272.13 | MedchemExpress SDS[1] |
| CAS Number | 75704-24-4 | MedchemExpress SDS[1] |
| First Aid: Eye Contact | Remove contact lenses, flush eyes with large amounts of water. | MedchemExpress SDS[1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water, remove contaminated clothing. | MedchemExpress SDS[1] |
| First Aid: Inhalation | Relocate to fresh air. If breathing is difficult, give CPR. | MedchemExpress SDS[1] |
| First Aid: Ingestion | Wash out mouth with water; do NOT induce vomiting. | MedchemExpress SDS[1] |
| Fire Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide. | MedchemExpress SDS[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to ensure safety and compliance with standard laboratory practices for non-hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.
2. Waste Segregation:
-
It is crucial to not mix non-hazardous waste with hazardous waste streams. Doing so would require the entire mixture to be treated as hazardous, leading to increased disposal costs and regulatory complexity.
3. Disposal of Solid this compound:
-
Small Quantities: For trace amounts or empty, uncontaminated vials, they can typically be disposed of in the regular laboratory trash.
-
Bulk Quantities: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. This container should then be placed in the designated non-hazardous solid waste stream for your facility.
4. Disposal of this compound in Solution:
-
Aqueous Solutions: If this compound is dissolved in a non-hazardous aqueous solvent, it may be permissible to dispose of it down the drain with copious amounts of water. However, it is imperative to first check and comply with your institution's and local regulations regarding sewer disposal of chemical waste.
-
Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent (e.g., flammable, toxic, or corrosive solvents), the entire solution must be treated as hazardous waste. In this case, collect the waste in a properly labeled, sealed, and compatible hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.
5. Decontamination of Labware:
-
Glassware and other lab equipment that have come into contact with this compound should be thoroughly cleaned with an appropriate solvent (e.g., alcohol) followed by a standard washing procedure. The initial solvent rinse should be collected as chemical waste, following the guidelines in step 4.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided here is based on the available Safety Data Sheet and general laboratory safety principles. Researchers must always consult their institution's specific waste disposal guidelines and local regulations to ensure full compliance. In case of any doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Personal protective equipment for handling (Rac)-WAY-161503
(Rac)-WAY-161503 , a potent and selective 5-HT2C receptor agonist, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain experimental integrity.[1] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, its potent pharmacological activity necessitates the implementation of rigorous safety protocols.[2] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to minimize exposure and ensure a safe working environment.
Hazard Identification and Exposure Controls
Although not formally classified as hazardous, direct contact or inhalation of this compound should be avoided due to its potent biological effects. The primary routes of potential exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. Therefore, appropriate engineering controls and personal protective equipment are crucial.
Occupational Exposure Limits (OELs): Specific OELs for this compound have not been established. In the absence of defined limits, it is prudent to handle the compound with a high degree of caution, similar to other potent pharmaceutical agents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 (or N100) particulate filter or a Powered Air-Purifying Respirator (PAPR)[3][4] - Disposable gown or lab coat with tight-fitting cuffs[3] - Double-gloving (nitrile or neoprene)[5] - Safety glasses or goggles - Shoe covers[3] | To prevent inhalation of fine powders and to protect skin and eyes from contact. Double-gloving provides an extra layer of protection against contamination. |
| Solution Preparation and Handling | - Lab coat - Single pair of nitrile gloves - Safety glasses or goggles | To protect against splashes of the dissolved compound. |
| General Laboratory Operations | - Lab coat - Nitrile gloves - Safety glasses | Standard laboratory practice to prevent incidental contact. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing risk.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary. The following decision-making flowchart provides guidance for such situations.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Avoid disposing of solutions containing this compound down the drain.[2]
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these safety and logistical protocols, researchers can handle this compound with a high degree of safety, minimizing personal exposure and environmental contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
